(1S)-(Methylenecyclopropyl)acetyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H42N7O17P3S |
|---|---|
分子量 |
861.6 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[(1S)-2-methylidenecyclopropyl]ethanethioate |
InChI |
InChI=1S/C27H42N7O17P3S/c1-14-8-15(14)9-18(36)55-7-6-29-17(35)4-5-30-25(39)22(38)27(2,3)11-48-54(45,46)51-53(43,44)47-10-16-21(50-52(40,41)42)20(37)26(49-16)34-13-33-19-23(28)31-12-32-24(19)34/h12-13,15-16,20-22,26,37-38H,1,4-11H2,2-3H3,(H,29,35)(H,30,39)(H,43,44)(H,45,46)(H2,28,31,32)(H2,40,41,42)/t15-,16+,20+,21+,22?,26+/m0/s1 |
InChI 键 |
LRZLYYOBCYKACZ-DWUFXMDISA-N |
产品来源 |
United States |
Foundational & Exploratory
(1S)-(Methylenecyclopropyl)acetyl-CoA Biosynthesis Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite responsible for the clinical manifestations of Jamaican Vomiting Sickness, a condition resulting from the ingestion of unripe ackee fruit (Blighia sapida). This document provides a comprehensive overview of the biosynthesis of MCPA-CoA, commencing with the synthesis of its precursor, Hypoglycin A, in plants, and culminating in its metabolic activation and toxic effects in mammals. This guide details the enzymes and intermediates involved, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction
This compound is not a product of a dedicated biosynthetic pathway but rather the activated form of a naturally occurring toxin, Hypoglycin A. Hypoglycin A is a non-proteinogenic amino acid found in the unripe fruit of the ackee tree and in the seeds of the box elder tree (Acer negundo). Upon ingestion, Hypoglycin A is metabolized to MCPA-CoA, which potently inhibits mitochondrial β-oxidation of fatty acids and gluconeogenesis, leading to severe hypoglycemia and other metabolic derangements. Understanding the formation of this toxic metabolite is crucial for the diagnosis and treatment of Jamaican Vomiting Sickness and for the development of potential therapeutic interventions.
Biosynthesis of Hypoglycin A in Blighia sapida (Ackee)
The precise enzymatic pathway for the biosynthesis of Hypoglycin A in plants has not been fully elucidated and remains largely hypothetical. However, radiotracer studies have provided insights into its likely precursors and key chemical transformations. The proposed pathway is analogous in some of its later steps to the biosynthesis of the branched-chain amino acid leucine (B10760876).
The biosynthesis is thought to begin with the formation of α-ketobutyrate, which serves as a backbone for the construction of the unique methylenecyclopropyl moiety.
Proposed Biosynthetic Pathway of Hypoglycin A:
Caption: Proposed biosynthetic pathway of Hypoglycin A in Blighia sapida.
Metabolic Activation of Hypoglycin A to this compound in Mammals
Once ingested, Hypoglycin A is transported to the liver and other tissues where it undergoes a two-step metabolic activation to its toxic CoA ester.
Transamination to Methylenecyclopropylpyruvate (B1263610)
The first step is the removal of the amino group from Hypoglycin A by a cytosolic aminotransferase, yielding methylenecyclopropylpyruvate (MCP-pyruvate).
Oxidative Decarboxylation to this compound
MCP-pyruvate is then transported into the mitochondria where it is converted to this compound (MCPA-CoA) by the branched-chain α-keto acid dehydrogenase complex (BCKDC). This enzyme complex is normally responsible for the metabolism of branched-chain amino acids.
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA in mammalian cells.
Mechanism of Toxicity of this compound
MCPA-CoA is a potent inhibitor of several key mitochondrial enzymes, primarily acyl-CoA dehydrogenases involved in fatty acid β-oxidation. This inhibition is irreversible and described as "suicide inhibition," where the enzyme converts the inhibitor into a reactive form that covalently binds to the enzyme's active site. The primary targets include short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This leads to an accumulation of fatty acids and a severe depletion of cellular energy reserves, manifesting as hypoglycemia.
Caption: Mechanism of MCPA-CoA-induced toxicity.
Quantitative Data
Quantitative data on the biosynthesis of Hypoglycin A in plants is scarce. However, studies on its toxicity have provided some quantitative measures of its effects.
| Parameter | Value | Organism/System | Reference |
| Hypoglycin A Concentration | |||
| Unripe Ackee Arils | >1000 ppm | Blighia sapida | |
| Ripe Ackee Arils | <0.1 ppm | Blighia sapida | |
| Enzyme Inhibition by MCPA-CoA | |||
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severe, irreversible inhibition | Purified enzyme | |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severe, irreversible inhibition | Purified enzyme | |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severe, irreversible inhibition | Purified enzyme | |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not significantly inactivated | Purified enzyme |
Experimental Protocols
Quantification of Hypoglycin A in Plant Material
Principle: Extraction of Hypoglycin A from plant tissue followed by derivatization and analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
Protocol:
-
Homogenize 1 g of ackee aril tissue in 10 mL of 70% ethanol.
-
Centrifuge at 10,000 x g for 15 minutes.
-
Collect the supernatant and filter through a 0.22 µm syringe filter.
-
Derivatize the extract using a suitable agent (e.g., AccQ-Tag) according to the manufacturer's instructions.
-
Analyze the derivatized sample by HPLC-MS/MS.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Detection: Multiple Reaction Monitoring (MRM) mode, monitoring for the specific precursor-product ion transitions of the derivatized Hypoglycin A.
-
-
Quantify using a standard curve prepared with authentic Hypoglycin A standard.
Assay for Branched-Chain α-Keto Acid Dehydrogenase Complex (BCKDC) Activity
Principle: Measurement of the conversion of a specific α-keto acid substrate to its corresponding acyl-CoA product, which is then quantified.
Protocol:
-
Isolate mitochondria from liver tissue by differential centrifugation.
-
Prepare a reaction mixture containing:
-
50 mM potassium phosphate (B84403) buffer (pH 7.4)
-
1 mM MgCl2
-
0.2 mM thiamine (B1217682) pyrophosphate (TPP)
-
1 mM NAD+
-
0.1 mM Coenzyme A
-
1 mM α-ketoisocaproate (substrate)
-
-
Initiate the reaction by adding 50-100 µg of mitochondrial protein.
-
Incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding perchloric acid to a final concentration of 0.5 M.
-
Centrifuge to pellet the precipitated protein.
-
Analyze the supernatant for the formation of isovaleryl-CoA using HPLC with UV detection at 254 nm.
-
Calculate enzyme activity based on the rate of product formation.
Caption: Experimental workflow for the BCKDC activity assay.
Conclusion
The biosynthesis of this compound is a critical metabolic activation pathway that converts the plant-derived protoxin, Hypoglycin A, into a potent inhibitor of mitochondrial fatty acid oxidation. While the de novo synthesis of Hypoglycin A in plants remains an area for further investigation, the mammalian metabolism of this compound is well-characterized. The information and protocols provided in this guide offer a valuable resource for researchers and professionals working to understand and mitigate the toxic effects of this potent natural product. Further research into the specific enzymes of the plant biosynthetic pathway could open avenues for agricultural strategies to reduce the toxicity of ackee and related fruits.
An In-depth Technical Guide on the Mechanism of Action of (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent mechanism-based inactivator, or "suicide inhibitor," of short-chain acyl-CoA dehydrogenase (SCAD), a key flavoenzyme in the mitochondrial β-oxidation of fatty acids. This technical guide elucidates the molecular mechanism of action of MCPA-CoA, its impact on cellular metabolism, and detailed experimental protocols for its study. By irreversibly binding to and inactivating SCAD, MCPA-CoA disrupts fatty acid metabolism, leading to a cascade of metabolic derangements, including the depletion of acetyl-CoA and subsequent impairment of gluconeogenesis. Understanding this mechanism is crucial for researchers in toxicology, metabolic diseases, and drug development, as it provides a clear example of targeted enzyme inactivation with significant physiological consequences.
Introduction
This compound is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for the clinical syndrome known as Jamaican Vomiting Sickness. Its potent hypoglycemic effect is a direct result of its targeted disruption of mitochondrial fatty acid β-oxidation. This guide will provide a comprehensive overview of the biochemical interactions and metabolic consequences of MCPA-CoA activity.
Mechanism of Action: Suicide Inhibition of SCAD
The primary molecular target of MCPA-CoA is the mitochondrial enzyme short-chain acyl-CoA dehydrogenase (SCAD).[1] MCPA-CoA acts as a suicide inhibitor, meaning it is processed by the enzyme's catalytic machinery, leading to the formation of a reactive intermediate that covalently and irreversibly binds to the enzyme, thereby inactivating it.[1]
The inactivation process involves the following key steps:
-
Binding to the Active Site: MCPA-CoA, structurally similar to the natural substrates of SCAD (e.g., butyryl-CoA), binds to the enzyme's active site.
-
Enzymatic Activation: The flavin adenine (B156593) dinucleotide (FAD) cofactor within SCAD initiates the oxidation of MCPA-CoA.
-
Formation of a Reactive Intermediate: This oxidation leads to the formation of a highly reactive conjugated allene (B1206475) species.
-
Covalent Adduct Formation: The reactive intermediate then attacks a nucleophilic residue within the active site of SCAD, forming a stable, covalent adduct with the FAD cofactor. This covalent modification results in the irreversible inactivation of the enzyme.
This suicide inhibition is highly specific for SCAD, with less potent inhibition observed for medium-chain acyl-CoA dehydrogenase (MCAD) and minimal to no effect on long-chain acyl-CoA dehydrogenase (LCAD).[1]
Quantitative Data on Acyl-CoA Dehydrogenase Inhibition
| Enzyme Target | Potency of Inhibition by MCPA-CoA |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | High (Severe and irreversible inactivation) |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Moderate (Slower inactivation compared to SCAD) |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Negligible (Not significantly inactivated) |
| Isovaleryl-CoA Dehydrogenase (IVDH) | High (Severely and irreversibly inactivated) |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | Low (Slowly and mildly inactivated) |
Downstream Metabolic Consequences
The irreversible inhibition of SCAD by MCPA-CoA triggers a cascade of metabolic disturbances due to the blockade of short-chain fatty acid β-oxidation.
Disruption of Fatty Acid β-Oxidation
The primary consequence of SCAD inhibition is the inability to metabolize short-chain fatty acids, leading to an accumulation of their corresponding acyl-CoA esters, particularly butyryl-CoA.
Impairment of Gluconeogenesis
The depletion of mitochondrial acetyl-CoA pools has a profound impact on gluconeogenesis. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the enzyme that catalyzes the first committed step of gluconeogenesis (the conversion of pyruvate to oxaloacetate). The lack of acetyl-CoA leads to the downregulation of pyruvate carboxylase activity, thereby inhibiting glucose production.
Alterations in Cellular Signaling
Recent studies have indicated that the metabolic stress induced by SCAD inhibition can impact cellular signaling pathways. For instance, in cardiomyocytes, the disruption of fatty acid oxidation and the subsequent decrease in cellular energy status can modulate the AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) signaling pathways, which are critical regulators of cellular energy homeostasis and lipid metabolism.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that is typically performed in a research laboratory setting. A generalizable protocol for the synthesis of acyl-CoA esters from the corresponding carboxylic acid is provided below.
Materials:
-
(1S)-Methylenecyclopropylacetic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (5%)
-
Brine
-
Anhydrous sodium sulfate
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve (1S)-Methylenecyclopropylacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Precipitate the activated NHS ester by adding cold, anhydrous diethyl ether. Collect the precipitate by filtration and dry under vacuum.
-
-
Coupling with Coenzyme A:
-
Dissolve the activated NHS ester in a minimal amount of anhydrous DMF.
-
In a separate flask, dissolve Coenzyme A lithium salt in a cold 5% sodium bicarbonate solution.
-
Slowly add the solution of the activated ester to the Coenzyme A solution with stirring, maintaining the temperature at 4°C.
-
Allow the reaction to proceed for 4-6 hours at 4°C.
-
-
Purification:
-
Purify the resulting this compound by reversed-phase HPLC. Use a C18 column with a gradient of acetonitrile (B52724) in water (with 0.1% trifluoroacetic acid) as the mobile phase.
-
Monitor the elution profile by UV absorbance at 260 nm (adenine moiety of CoA).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified this compound.
-
Spectrophotometric Assay for SCAD Activity and Inhibition
The activity of SCAD and its inhibition by MCPA-CoA can be monitored spectrophotometrically by following the reduction of an artificial electron acceptor.
Materials:
-
Purified short-chain acyl-CoA dehydrogenase (SCAD)
-
Butyryl-CoA (substrate)
-
This compound (inhibitor)
-
Ferricenium hexafluorophosphate (B91526) or 2,6-dichlorophenolindophenol (DCPIP) as the electron acceptor
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme Activity Assay:
-
Prepare a reaction mixture containing potassium phosphate buffer, the electron acceptor (e.g., 50 µM DCPIP), and butyryl-CoA (e.g., 100 µM) in a cuvette.
-
Initiate the reaction by adding a known amount of purified SCAD.
-
Monitor the decrease in absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) over time. The rate of absorbance change is proportional to the enzyme activity.
-
-
Inhibition Assay:
-
To determine the inhibitory effect of MCPA-CoA, pre-incubate SCAD with varying concentrations of this compound for different time intervals in the absence of the substrate.
-
Initiate the reaction by adding butyryl-CoA and the electron acceptor.
-
Measure the residual enzyme activity as described above.
-
Plot the residual activity against the pre-incubation time for each inhibitor concentration to determine the rate of inactivation.
-
LC-MS/MS Analysis of Acyl-CoA Esters
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the identification and quantification of acyl-CoA esters in biological samples.
Materials:
-
Biological sample (e.g., cell lysate, tissue homogenate)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Internal standards (e.g., 13C-labeled acyl-CoAs)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Procedure:
-
Sample Preparation:
-
Homogenize the biological sample in a cold extraction solution (e.g., acetonitrile/methanol/water, 40:40:20 v/v/v) containing internal standards.
-
Centrifuge the homogenate at high speed to pellet proteins and cellular debris.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a reversed-phase C18 column.
-
Elute the acyl-CoA esters using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).
-
Perform mass spectrometric detection in positive ion mode using multiple reaction monitoring (MRM).
-
For each acyl-CoA, monitor the transition from the precursor ion (the protonated molecule [M+H]+) to a specific product ion (e.g., the fragment corresponding to the loss of the phosphopantetheine moiety).
-
Quantify the endogenous acyl-CoAs by comparing their peak areas to those of the corresponding internal standards.
-
Conclusion
This compound serves as a classic example of a suicide inhibitor, with a highly specific and potent mechanism of action against short-chain acyl-CoA dehydrogenase. Its ability to irreversibly inactivate this key enzyme of fatty acid β-oxidation leads to significant and well-characterized downstream metabolic consequences, most notably the impairment of gluconeogenesis. The detailed understanding of its mechanism and the availability of robust experimental protocols for its study make it an invaluable tool for researchers investigating fatty acid metabolism, enzyme kinetics, and the biochemical basis of toxicity. This guide provides the foundational knowledge and methodologies for scientists and drug development professionals to effectively work with and understand the profound biological impact of this potent metabolic toxin.
References
(1S)-(Methylenecyclopropyl)acetyl-CoA: A Comprehensive Technical Guide on its Role as a Hypoglycin A Metabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the primary toxic metabolite of hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides an in-depth analysis of the biochemical formation of MCPA-CoA from hypoglycin A, its mechanism of action in disrupting cellular metabolism, and the experimental methodologies used to study this toxic metabolite. The guide is intended for researchers, scientists, and drug development professionals investigating metabolic disorders, toxicology, and related fields.
Introduction
Hypoglycin A is a protoxin, meaning it is not toxic in its native form but is converted into a toxic compound upon metabolism.[1] The primary toxic metabolite, this compound (MCPA-CoA), is responsible for the profound metabolic disturbances observed in Jamaican Vomiting Sickness.[2] This guide will explore the metabolic activation of hypoglycin A, the enzymatic targets of MCPA-CoA, and the resulting pathophysiological consequences.
Biochemical Pathway of Hypoglycin A Metabolism
The metabolic activation of hypoglycin A to its toxic form, MCPA-CoA, is a multi-step process that primarily occurs in the liver.
Transamination of Hypoglycin A
The first step in the metabolism of hypoglycin A is its transamination to α-keto-β-(methylenecyclopropyl)propionic acid (KMCPP). This reaction is catalyzed by a cytosolic aminotransferase.[3]
Oxidative Decarboxylation to MCPA-CoA
Following its formation, KMCPP is transported into the mitochondria where it undergoes oxidative decarboxylation to form this compound (MCPA-CoA). This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex.[3]
Metabolic activation of Hypoglycin A to MCPA-CoA.
Mechanism of Toxicity: Enzyme Inhibition
MCPA-CoA exerts its toxic effects primarily through the irreversible inhibition of several key mitochondrial acyl-CoA dehydrogenases involved in fatty acid and amino acid metabolism. This inhibition leads to a severe disruption of cellular energy production.
Inhibition of Acyl-CoA Dehydrogenases
MCPA-CoA acts as a suicide inhibitor for a number of acyl-CoA dehydrogenases.[4] It has been shown to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[4] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) and 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) are not significantly affected.[4]
Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
| Enzyme | Degree of Inhibition by MCPA-CoA | IC50 Value (µM) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severe and irreversible | 1.6 ± 0.3 |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Less potent inhibition | 7.8 ± 1.0 |
| Isovaleryl-CoA Dehydrogenase (IVD) | Severe and irreversible | 1.2 ± 0.1 |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Not significantly inactivated | - |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Slowly and mildly inactivated | - |
Data sourced from multiple studies.[4][5]
Disruption of Fatty Acid β-Oxidation
The inhibition of SCAD and MCAD by MCPA-CoA blocks the β-oxidation of short- and medium-chain fatty acids.[4] This disruption halts the production of acetyl-CoA from fatty acid breakdown, a crucial fuel source for the Krebs cycle, especially during periods of fasting.
Impairment of Gluconeogenesis
The blockage of fatty acid oxidation has a secondary, but equally critical, effect on gluconeogenesis. The reduced production of acetyl-CoA limits the allosteric activation of pyruvate (B1213749) carboxylase, a key enzyme in the gluconeogenic pathway.[6] Additionally, the depletion of ATP due to impaired fatty acid oxidation further inhibits this energy-demanding process.[7] The combination of these factors leads to a profound and often fatal hypoglycemia.
Inhibitory effects of MCPA-CoA on cellular metabolism.
Quantitative Effects on Hepatic Metabolism
The metabolic disruptions caused by MCPA-CoA have been quantified in various studies. These data highlight the profound impact on cellular energy homeostasis.
Table 2: Quantitative Metabolic Effects of MCPA-CoA
| Parameter | Organ/Cell Type | Observed Effect | Reference |
| Hepatic Acetyl-CoA Levels | Rat Liver | Reduced by up to 84% | [7] |
| Hepatic ATP Levels | Rat Liver | Depleted by 13% | [7] |
| Hepatic AMP Levels | Rat Liver | Elevated by 65% | [7] |
| Endogenous Glucose Production | Experimental Models | Dropped by 50% within 90-120 minutes | [7] |
| Pyruvate Carboxylase Flux | In vivo models | Reduced by 75% | [7] |
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the enantiomerically pure synthesis of [(methylenecyclopropyl)acetyl]-CoA has been published, though access to the full methodology may require subscription to the relevant journal.[1] The general approach involves the chemical synthesis of (1S)-(methylenecyclopropyl)acetic acid followed by its enzymatic or chemical coupling to Coenzyme A.
An alternative enzymatic approach involves the incubation of hypoglycin A with the branched-chain α-keto acid dehydrogenase complex and necessary cofactors to produce MCPA-CoA in vitro.[3]
Acyl-CoA Dehydrogenase Activity Assay (Fluorometric ETF-linked)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which results in a decrease in its intrinsic fluorescence.[8]
Materials:
-
Purified acyl-CoA dehydrogenase (SCAD, MCAD, etc.)
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
This compound (inhibitor)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Fluorometer
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ETF, and the acyl-CoA dehydrogenase enzyme in a quartz cuvette.
-
Place the cuvette in a fluorometer and record the baseline fluorescence of ETF (Excitation: ~340 nm, Emission: ~490 nm).
-
To measure the uninhibited enzyme activity, initiate the reaction by adding the acyl-CoA substrate and record the decrease in fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
To measure the inhibitory effect of MCPA-CoA, pre-incubate the enzyme with a known concentration of MCPA-CoA for a specific period before adding the substrate.
-
Initiate the reaction by adding the acyl-CoA substrate and record the decrease in fluorescence over time.
-
Compare the rates of the inhibited and uninhibited reactions to determine the percentage of inhibition. IC50 values can be determined by performing the assay with a range of MCPA-CoA concentrations.
Workflow for the fluorometric acyl-CoA dehydrogenase assay.
Measurement of Fatty Acid Oxidation and Gluconeogenesis in Isolated Hepatocytes
The effects of MCPA-CoA on fatty acid oxidation and gluconeogenesis can be studied using freshly isolated hepatocytes.[2][9]
Materials:
-
Isolated primary hepatocytes
-
Radiolabeled fatty acid (e.g., [1-14C]palmitic acid)
-
Gluconeogenic precursors (e.g., lactate (B86563) and pyruvate)
-
This compound
-
Scintillation counter
-
Glucose assay kit
Procedure for Fatty Acid Oxidation:
-
Incubate isolated hepatocytes with [1-14C]palmitic acid in the presence or absence of MCPA-CoA.
-
After a set incubation period, terminate the reaction and separate the acid-soluble metabolites (which include radiolabeled acetyl-CoA and Krebs cycle intermediates).
-
Quantify the radioactivity in the acid-soluble fraction using a scintillation counter. A decrease in radioactivity in the presence of MCPA-CoA indicates inhibition of fatty acid oxidation.
Procedure for Gluconeogenesis:
-
Incubate isolated hepatocytes with gluconeogenic precursors (e.g., a mixture of lactate and pyruvate) in the presence or absence of MCPA-CoA.
-
After incubation, measure the concentration of glucose in the medium using a glucose assay kit.
-
A decrease in glucose production in the presence of MCPA-CoA indicates inhibition of gluconeogenesis.
Conclusion
This compound is a potent mitochondrial toxin that disrupts cellular energy metabolism by irreversibly inhibiting key enzymes in fatty acid and amino acid oxidation. This leads to a cascade of events culminating in severe hypoglycemia. The information and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand the mechanisms of metabolic toxins and to develop potential therapeutic interventions for related disorders. Further research into the precise kinetics of enzyme inhibition and the development of specific antidotes remains an important area of investigation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Interactions between gluconeogenesis and fatty acid oxidation in isolated sheep hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Fatty Acid Oxidation and Lipogenesis in Mouse Primary Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Short-Chain Acyl-CoA Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measurement of Fatty Acid β-Oxidation in a Suspension of Freshly Isolated Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Inhibition of Acyl-CoA Dehydrogenase by (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent and selective irreversible inhibitor of several members of the acyl-CoA dehydrogenase (ACAD) family of enzymes. As the toxic metabolite of hypoglycin (B18308) A, found in the unripe fruit of the ackee tree, its mechanism of action has been a subject of significant research. This document provides a comprehensive technical overview of the inhibition of ACADs by MCPA-CoA, including quantitative inhibition data, detailed experimental protocols for assessing this inhibition, and visualizations of the underlying biochemical pathways and mechanisms. Understanding the specifics of this potent "suicide" inhibition is critical for researchers in toxicology, metabolic diseases, and drug development who may be exploring similar mechanisms or developing countermeasures.
Introduction to Acyl-CoA Dehydrogenases and Fatty Acid β-Oxidation
Acyl-CoA dehydrogenases are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes that catalyze the initial and rate-limiting step in each cycle of mitochondrial fatty acid β-oxidation.[1] This metabolic pathway is crucial for energy production from fatty acids, particularly during periods of fasting or prolonged exercise. The ACADs exhibit specificity for the chain length of their fatty acyl-CoA substrates, with the most well-characterized being short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases. The enzymatic reaction introduces a double bond between the α and β carbons of the acyl-CoA substrate, transferring electrons to the electron transfer flavoprotein (ETF).
This compound: A Suicide Inhibitor
MCPA-CoA acts as a mechanism-based irreversible inhibitor, also known as a "suicide" inhibitor, of specific ACADs.[2] This means that the enzyme's own catalytic mechanism converts the inhibitor into a reactive species that covalently modifies and inactivates the enzyme.[3] This irreversible inactivation is highly specific, primarily targeting short- and medium-chain acyl-CoA dehydrogenases.
Selectivity of Inhibition
Research has demonstrated that MCPA-CoA exhibits marked selectivity in its inhibition of ACADs. Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated by MCPA-CoA.[2] In contrast, long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected.[2] This selectivity is a key aspect of the toxicological profile of hypoglycin A and its metabolite.
Quantitative Inhibition Data
The potency of MCPA-CoA as an inhibitor of various acyl-CoA dehydrogenases has been quantified, with the half-maximal inhibitory concentration (IC50) being a key parameter.
| Enzyme Target | IC50 (µM) | Reference |
| Short-chain acyl-CoA dehydrogenase (SCAD) | 1.6 ± 0.3 | [4] |
| Isovaleryl-CoA dehydrogenase (IVD) | 1.2 ± 0.1 | [4] |
| Medium-chain acyl-CoA dehydrogenase (MCAD) | 7.8 ± 1.0 | [4] |
Mechanism of Inhibition
The "suicide" inhibition of acyl-CoA dehydrogenases by MCPA-CoA involves the enzyme's catalytic machinery. The proposed mechanism involves the abstraction of a proton from the α-carbon of MCPA-CoA by a glutamate (B1630785) residue in the active site of the enzyme. This initiates a rearrangement of the methylenecyclopropyl group, leading to the formation of a highly reactive intermediate. This intermediate then covalently modifies the FAD cofactor, leading to the irreversible inactivation of the enzyme.
Experimental Protocols
Synthesis of this compound
A detailed, step-by-step protocol for the chemical synthesis of this compound is a complex procedure often detailed in specialized organic chemistry literature. The general approach involves the synthesis of (1S)-methylenecyclopropylacetic acid, followed by its activation and coupling to Coenzyme A. Key steps typically include:
-
Synthesis of (1S)-methylenecyclopropylacetic acid: This chiral synthesis can be achieved from precursors like malic acid through a multi-step process involving the formation of the cyclopropane (B1198618) ring and introduction of the methylene (B1212753) group.
-
Activation of the carboxylic acid: The carboxylic acid is typically activated to a more reactive form, such as an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
-
Coupling to Coenzyme A: The activated form of (1S)-methylenecyclopropylacetic acid is then reacted with the free thiol group of Coenzyme A in an appropriate buffer system to form the final thioester product.
-
Purification: The resulting this compound is then purified, typically using chromatographic techniques such as HPLC.
For a detailed and reproducible protocol, it is recommended to consult specialized literature on the synthesis of CoA esters and cyclopropane-containing molecules.[5][6]
Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Assay
The "gold standard" for measuring the activity of acyl-CoA dehydrogenases is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[7][8][9] This assay is highly sensitive and specific.
Principle: The assay measures the decrease in fluorescence of oxidized ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of its substrate.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, or LCAD)
-
Purified electron transfer flavoprotein (ETF) from porcine liver (or recombinant)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
This compound (inhibitor)
-
Anaerobic buffer (e.g., 50 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA)
-
Glucose
-
Glucose oxidase
-
Catalase
-
Fluorometer with excitation at ~340 nm and emission at ~490 nm
-
Anaerobic cuvettes or microplates
Procedure:
-
Preparation of the anaerobic reaction mixture: In an anaerobic cuvette or well of a microplate, prepare a reaction mixture containing the anaerobic buffer, glucose, glucose oxidase, and catalase. This system will enzymatically remove any residual oxygen.
-
Addition of ETF and enzyme: Add a known concentration of ETF and the acyl-CoA dehydrogenase to the reaction mixture.
-
Pre-incubation with inhibitor (for inhibition studies): To determine the effect of MCPA-CoA, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period.
-
Initiation of the reaction: Initiate the enzymatic reaction by adding the acyl-CoA substrate.
-
Measurement of fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the fluorometer. The initial rate of fluorescence decrease is proportional to the enzyme activity.
-
Data analysis: Calculate the initial rates of reaction for the uninhibited and inhibited enzyme. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve.
A microplate adaptation of this assay has been developed to increase throughput.[7]
Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and mechanisms discussed in this guide.
Fatty Acid β-Oxidation Pathway
Caption: Overview of the mitochondrial fatty acid β-oxidation spiral.
Experimental Workflow for ACAD Inhibition Assay
Caption: Experimental workflow for determining the IC50 of MCPA-CoA.
Suicide Inhibition Mechanism of Acyl-CoA Dehydrogenase
Caption: Mechanism of suicide inhibition of ACAD by MCPA-CoA.
Conclusion
This compound is a highly effective and selective suicide inhibitor of short- and medium-chain acyl-CoA dehydrogenases. Its mechanism of action, involving covalent modification of the FAD cofactor, leads to the irreversible inactivation of these crucial enzymes in fatty acid metabolism. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers studying enzyme inhibition, metabolic diseases, and the toxicology of natural products. The detailed understanding of this specific inhibitor-enzyme interaction can inform the design of novel therapeutics and provide insights into the molecular basis of toxicity.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Viewing a reaction path diagram — Cantera 3.1.0 documentation [cantera.org]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 9. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Metabolic Fate of (1S)-(Methylenecyclopropyl)acetyl-CoA in Vivo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the metabolic fate of MCPA-CoA in vivo, detailing its formation, mechanism of toxicity, and subsequent metabolic products. The guide includes a compilation of available quantitative data, detailed experimental protocols for studying its metabolism, and visual representations of the key pathways and workflows to support researchers and professionals in the fields of toxicology, biochemistry, and drug development.
Introduction
This compound (MCPA-CoA) is the ultimate toxic metabolite of hypoglycin A, a naturally occurring amino acid found in the unripe fruit of the ackee tree.[1][2] The ingestion of unripe ackee can lead to Jamaican Vomiting Sickness, a serious illness characterized by severe hypoglycemia, vomiting, and in some cases, coma and death.[3][4] The toxicity of MCPA-CoA stems from its potent inhibition of mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, particularly during periods of fasting.[1][5] Understanding the metabolic journey of MCPA-CoA is crucial for developing effective diagnostic and therapeutic strategies for hypoglycin A poisoning.
The Metabolic Pathway of this compound
The in vivo transformation of hypoglycin A to its active toxic form, MCPA-CoA, involves a two-step enzymatic process primarily occurring in the liver.
Step 1: Transamination of Hypoglycin A
Upon ingestion, hypoglycin A is absorbed and transported to the liver. In the hepatic cytosol, it undergoes transamination, a reaction catalyzed by an aminotransferase, to form methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate).[2]
Step 2: Oxidative Decarboxylation to MCPA-CoA
MCP-pyruvate is then transported into the mitochondria where it undergoes oxidative decarboxylation. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex, leading to the formation of this compound (MCPA-CoA).[2]
Mechanism of Toxicity: Inhibition of β-Oxidation
The primary toxic effect of MCPA-CoA is the severe and irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases, which are key enzymes in the β-oxidation of fatty acids.[6]
MCPA-CoA acts as a suicide inhibitor, particularly targeting short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][6] This irreversible inactivation leads to a blockade of fatty acid metabolism, preventing the generation of acetyl-CoA, FADH₂, and NADH. The depletion of acetyl-CoA, a crucial activator of pyruvate (B1213749) carboxylase, subsequently impairs gluconeogenesis, leading to the profound hypoglycemia observed in Jamaican Vomiting Sickness.[1]
The inhibition of β-oxidation also results in the accumulation of upstream fatty acyl-CoAs and the excretion of unusual dicarboxylic acids in the urine.[7]
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 4. Ackee Fruit Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Release of Hypoglycin A from Hypoglycin B and Decrease of Hypoglycin A and Methylene Cyclopropyl Glycine Concentrations in Ruminal Fluid Batch Cultures [mdpi.com]
- 6. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Stereospecificity of (1S)-(Methylenecyclopropyl)acetyl-CoA Interactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to a condition known as Jamaican vomiting sickness, which is characterized by severe hypoglycemia. This toxicity is a direct result of the potent and stereospecific inhibition of several acyl-CoA dehydrogenases by the (1S) stereoisomer of MCPA-CoA. This technical guide provides a comprehensive overview of the stereospecific interactions of (1S)-(Methylenecyclopropyl)acetyl-CoA with these key enzymes of fatty acid metabolism. It includes a summary of the available quantitative data, detailed experimental protocols for studying these interactions, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
The β-oxidation of fatty acids is a critical metabolic pathway for energy production, particularly during periods of fasting. Acyl-CoA dehydrogenases are a family of flavoenzymes that catalyze the initial, rate-limiting step of this pathway. There are several forms of these enzymes, each with a specificity for fatty acyl-CoAs of different chain lengths: short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), long-chain acyl-CoA dehydrogenase (LCAD), and very-long-chain acyl-CoA dehydrogenase (VLCAD). Additionally, isovaleryl-CoA dehydrogenase (IVDH) is involved in the metabolism of the branched-chain amino acid leucine.
MCPA-CoA has been identified as a potent suicide inhibitor of several of these dehydrogenases[1]. Suicide inhibitors are compounds that are themselves unreactive but are converted into a highly reactive species by the target enzyme's catalytic mechanism, which then leads to the irreversible inactivation of the enzyme. The toxicity of MCPA-CoA is primarily attributed to its (1S) stereoisomer, highlighting a high degree of stereospecificity in its interaction with the target enzymes. This guide will delve into the specifics of these interactions, providing valuable information for researchers studying fatty acid metabolism, enzyme inhibition, and the development of novel therapeutics.
Metabolic Activation and Mechanism of Action
Hypoglycin A is metabolized in the body to (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This conversion involves a multi-step process that ultimately generates the active toxic metabolite. Once formed, MCPA-CoA acts as a suicide inhibitor of specific acyl-CoA dehydrogenases[1]. The inactivation is irreversible and severely disrupts the β-oxidation of fatty acids, leading to a sharp decrease in energy production and the accumulation of toxic metabolic intermediates. This disruption of fatty acid metabolism also impairs gluconeogenesis, the process of generating glucose from non-carbohydrate sources, which is heavily reliant on the acetyl-CoA produced from β-oxidation. The combined effect is severe hypoglycemia, a hallmark of Jamaican vomiting sickness[2].
Caption: Metabolic activation of Hypoglycin A and suicide inhibition of Acyl-CoA Dehydrogenases by (1S)-MCPA-CoA.
Stereospecificity of Acyl-CoA Dehydrogenase Inhibition
The inhibitory action of MCPA-CoA is highly dependent on both its own stereochemistry and the specific acyl-CoA dehydrogenase it interacts with. The (1S)-isomer is the biologically active form.
Quantitative Data on Enzyme Inhibition
While detailed kinetic constants for the (1S)-isomer are not extensively tabulated in the literature, the available data clearly indicates a potent and selective inhibition profile. The following table summarizes the qualitative and semi-quantitative findings from various studies.
| Target Enzyme | Substrate Specificity | Effect of (1S)-MCPA-CoA | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | C4-C6 Acyl-CoAs | Severely and irreversibly inactivated | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | C6-C12 Acyl-CoAs | Severely and irreversibly inactivated | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-C18 Acyl-CoAs | Not significantly inactivated | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Isovaleryl-CoA | Severely and irreversibly inactivated | [1] |
| 2-Methyl-branched chain Acyl-CoA Dehydrogenase (2-meBCADH) | 2-Methylbutyryl-CoA | Slowly and mildly inactivated |
Experimental Protocols
The study of the stereospecific interactions of (1S)-MCPA-CoA with acyl-CoA dehydrogenases involves a combination of chemical synthesis, enzyme purification, and kinetic analysis.
Synthesis of this compound
The synthesis of enantiomerically pure this compound is a challenging multi-step process. While a detailed, replicable protocol is not available in the reviewed literature, the general approach involves the asymmetric synthesis of (1S)-methylenecyclopropaneacetic acid followed by its conversion to the coenzyme A thioester.
General Steps for Synthesis:
-
Asymmetric Synthesis of (1S)-Methylenecyclopropaneacetic Acid: This is the key step to establish the desired stereochemistry. Methods for asymmetric cyclopropanation are often employed.
-
Activation of the Carboxylic Acid: The synthesized (1S)-methylenecyclopropaneacetic acid is activated, for example, by conversion to an acyl chloride or an N-hydroxysuccinimide (NHS) ester.
-
Thioesterification with Coenzyme A: The activated acyl group is then reacted with the free sulfhydryl group of Coenzyme A to form the final product, this compound.
-
Purification: The final product is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).
Enzyme Activity Assays
Several methods can be employed to measure the activity of acyl-CoA dehydrogenases and to study their inhibition by (1S)-MCPA-CoA.
This is a common and convenient assay that can be performed aerobically[3].
Principle: The assay measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase. The reduction of the ferricenium ion leads to a decrease in absorbance at a specific wavelength.
General Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6) containing the acyl-CoA dehydrogenase, the acyl-CoA substrate (e.g., octanoyl-CoA for MCAD), and ferricenium hexafluorophosphate.
-
Initiation of the Reaction: The reaction is initiated by the addition of the enzyme or the substrate.
-
Spectrophotometric Monitoring: The decrease in absorbance at the wavelength of maximum absorbance for the ferricenium ion is monitored over time using a spectrophotometer.
-
Data Analysis: The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot. For inhibition studies, the assay is performed in the presence of varying concentrations of (1S)-MCPA-CoA to determine kinetic parameters such as Ki and kinact.
HPLC-based assays offer high specificity and can be used to directly measure the formation of the product or the consumption of the substrate.
Principle: The reaction mixture is separated by HPLC, and the product (enoyl-CoA) or the remaining substrate (acyl-CoA) is quantified by UV detection.
General Protocol:
-
Enzymatic Reaction: The enzymatic reaction is carried out in a similar manner to the spectrophotometric assay.
-
Reaction Quenching: At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched, for example, by the addition of acid.
-
HPLC Analysis: The quenched samples are injected into an HPLC system equipped with a suitable column (e.g., a C18 reverse-phase column) and a UV detector.
-
Quantification: The concentration of the product or substrate is determined by comparing the peak area to a standard curve.
Characterization of the Enzyme-Inhibitor Adduct
Mass spectrometry is a powerful tool for characterizing the covalent adduct formed between (1S)-MCPA-CoA and the acyl-CoA dehydrogenase.
General Protocol:
-
Inactivation of the Enzyme: The acyl-CoA dehydrogenase is incubated with an excess of (1S)-MCPA-CoA to ensure complete inactivation.
-
Removal of Unbound Inhibitor: The inactivated enzyme is separated from the unbound inhibitor, for example, by size-exclusion chromatography or dialysis.
-
Proteolysis: The inactivated enzyme is digested into smaller peptides using a protease such as trypsin.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass of the modified peptide is compared to the mass of the unmodified peptide to identify the site of covalent modification. Tandem mass spectrometry (MS/MS) can be used to sequence the modified peptide and pinpoint the exact amino acid residue that is covalently bound to the inhibitor.
Caption: A generalized experimental workflow for the kinetic analysis of acyl-CoA dehydrogenase inhibition by (1S)-MCPA-CoA.
Conclusion and Future Directions
The stereospecific inhibition of acyl-CoA dehydrogenases by this compound is a classic example of suicide inhibition and a critical factor in the toxicity of hypoglycin A. The high degree of specificity for the (1S)-isomer and for certain classes of acyl-CoA dehydrogenases underscores the precise molecular recognition that occurs in the active site of these enzymes. For researchers in drug development, the mechanism of MCPA-CoA provides a valuable model for the design of potent and selective enzyme inhibitors.
Future research in this area could focus on several key aspects:
-
High-Resolution Structural Studies: Obtaining crystal structures of the covalent adduct between (1S)-MCPA-CoA and various acyl-CoA dehydrogenases would provide invaluable insights into the molecular basis of its stereospecificity and inhibitory mechanism.
-
Development of Novel Inhibitors: The unique chemical structure of MCPA-CoA could serve as a scaffold for the development of new therapeutic agents targeting acyl-CoA dehydrogenases, which may be relevant in the context of metabolic diseases or cancer.
-
Comprehensive Kinetic Profiling: A more detailed and quantitative analysis of the kinetic parameters (Ki, kinact) for the inhibition of a wider range of acyl-CoA dehydrogenases by both the (1S) and (1R) isomers of MCPA-CoA would provide a more complete picture of its stereospecific interactions.
This technical guide has provided a comprehensive overview of the current understanding of the stereospecificity of this compound interactions. The information presented herein should serve as a valuable resource for scientists and researchers working in the fields of enzymology, toxicology, and drug discovery.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structural Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), crucial enzymes in the mitochondrial fatty acid β-oxidation pathway. As the active metabolite of hypoglycin (B18308) A, a toxin found in the unripe ackee fruit, MCPA-CoA is the causative agent of Jamaican vomiting sickness, a serious condition characterized by severe hypoglycemia. This technical guide provides a comprehensive structural analysis of (1S)-MCPA-CoA, detailing its chemical and physical properties, biological mechanism of action, and the experimental protocols for its synthesis, quantification, and characterization. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, toxicology, and metabolic disease research.
Introduction
This compound is a pivotal molecule in the study of irreversible enzyme inhibition and metabolic disorders. Its unique chemical structure, featuring a strained cyclopropane (B1198618) ring, is key to its potent biological activity. Upon enzymatic processing by acyl-CoA dehydrogenases, the (1S)-MCPA-CoA molecule is transformed into a highly reactive intermediate that covalently modifies the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation.[1] This "suicide inhibition" mechanism effectively shuts down the fatty acid β-oxidation spiral, leading to a dramatic decrease in cellular energy production and the life-threatening hypoglycemia observed in Jamaican vomiting sickness.[2][3] Understanding the structural and functional characteristics of (1S)-MCPA-CoA is therefore essential for the development of potential antidotes and for the broader study of enzyme-inhibitor interactions.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. These properties are essential for its handling, analysis, and the interpretation of experimental results.
| Property | Value |
| Molecular Formula | C₂₇H₄₂N₇O₁₇P₃S |
| Molecular Weight | 857.6 g/mol |
| IUPAC Name | S-[2-({3-[({(2R)-4---INVALID-LINK--phosphoryl}oxy)-2-hydroxy-3,3-dimethylbutanoyl]amino}propanoyl)amino]ethyl] 2-(1-methylenecyclopropyl)ethanethioate |
| Stereochemistry | (1S) |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and aqueous buffers |
Biological Mechanism of Action
(1S)-MCPA-CoA acts as a mechanism-based inactivator, or suicide inhibitor, of both short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). The inhibitory process can be broken down into the following key steps:
-
Binding to the Active Site: (1S)-MCPA-CoA, structurally resembling the natural substrates of SCAD and MCAD, binds to the active site of these enzymes.
-
Enzymatic Activation: The enzyme initiates its normal catalytic cycle, which involves the abstraction of a proton from the α-carbon of the acyl-CoA substrate.
-
Formation of a Reactive Intermediate: This enzymatic action on the strained methylenecyclopropyl group of (1S)-MCPA-CoA leads to the formation of a highly reactive intermediate.
-
Covalent Modification: The reactive intermediate then rapidly and irreversibly forms a covalent bond with the FAD cofactor of the enzyme.
-
Enzyme Inactivation: This covalent modification permanently inactivates the enzyme, preventing it from processing its natural substrates.
This suicide inhibition of SCAD and MCAD disrupts the fatty acid β-oxidation pathway, a critical process for energy production, particularly during periods of fasting. The pathway and the point of inhibition are illustrated in the diagram below.
Caption: Inhibition of Fatty Acid β-Oxidation by (1S)-MCPA-CoA.
Quantitative Inhibition Data
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is a multi-step process that requires careful control of stereochemistry. A general workflow is presented below.
Caption: General Synthesis Workflow for (1S)-MCPA-CoA.
Detailed Methodology:
The enantioselective synthesis of (1S)-(Methylenecyclopropyl)acetic acid, the precursor to the CoA derivative, is a critical step.[4] One common approach involves the use of chiral auxiliaries or asymmetric catalysis to establish the desired stereocenter. A representative, though not exhaustive, protocol is as follows:
-
Preparation of (1S)-(Methylenecyclopropyl)acetic acid: This can be achieved through various published methods of enantioselective synthesis, often starting from commercially available chiral building blocks.[5]
-
Activation of the Carboxylic Acid: The purified (1S)-(Methylenecyclopropyl)acetic acid is then activated for coupling with Coenzyme A. This is typically done by converting the carboxylic acid to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester or by using a carbodiimide (B86325) coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Thioesterification: The activated carboxylic acid is then reacted with the free thiol group of Coenzyme A in an aqueous buffer system, typically at a slightly basic pH to ensure the thiolate anion is the active nucleophile.
-
Purification: The final product, this compound, is purified from the reaction mixture using techniques such as reversed-phase high-performance liquid chromatography (RP-HPLC).
Quantification by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of (1S)-MCPA-CoA in biological matrices. A general protocol is outlined below.
Sample Preparation:
-
Extraction: Biological samples (e.g., tissue homogenates, cell lysates) are extracted with a solvent mixture, often containing acetonitrile (B52724) and methanol, to precipitate proteins and extract small molecules.
-
Internal Standard: An appropriate internal standard, such as a stable isotope-labeled version of the analyte, should be added at the beginning of the extraction process to correct for matrix effects and variations in recovery.
-
Centrifugation and Supernatant Collection: The mixture is centrifuged to pellet the precipitated proteins, and the supernatant containing the analyte is collected.
-
Drying and Reconstitution: The supernatant may be dried under a stream of nitrogen and reconstituted in a solvent compatible with the LC mobile phase.
LC-MS/MS Analysis:
-
Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode using electrospray ionization (ESI). Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for (1S)-MCPA-CoA and the internal standard are monitored.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| (1S)-MCPA-CoA | [M+H]⁺ | Specific fragment ion |
| Internal Standard | [M+H]⁺ | Specific fragment ion |
Note: The exact m/z values will depend on the specific adducts formed and the fragmentation pattern of the molecule, which should be optimized during method development.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to confirm the identity and purity of the synthesized compound.
Sample Preparation:
-
The purified (1S)-MCPA-CoA is dissolved in a suitable deuterated solvent, typically D₂O, to a concentration of 1-10 mM.
-
A small amount of a reference standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), is added for chemical shift referencing.
NMR Data Acquisition:
-
¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
The characteristic signals for the methylenecyclopropyl group, the acetyl moiety, and the various components of the Coenzyme A molecule are identified and assigned. The expected chemical shifts for the methylenecyclopropyl protons are typically in the upfield region of the ¹H NMR spectrum.[6][7]
In Vitro Assay for Suicide Inhibition Kinetics
To determine the kinetic parameters of SCAD and MCAD inhibition by (1S)-MCPA-CoA, a continuous spectrophotometric or fluorometric assay is typically employed.
Assay Principle:
The activity of acyl-CoA dehydrogenases can be monitored by following the reduction of an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526) or 2,6-dichloroindophenol (B1210591) (DCIP), which changes its absorbance upon reduction. The rate of this change is proportional to the enzyme activity.
Experimental Protocol:
-
Enzyme Preparation: Purified recombinant SCAD or MCAD is used for the assay.
-
Assay Buffer: A suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5) containing the electron acceptor is prepared.
-
Reaction Initiation: The reaction is initiated by the addition of the natural substrate for the respective enzyme (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD).
-
Inhibition Assay: To determine the inhibition kinetics, the enzyme is pre-incubated with various concentrations of (1S)-MCPA-CoA for different time intervals before the addition of the substrate.
-
Data Analysis: The decrease in enzyme activity over time at each inhibitor concentration is monitored. The data are then fitted to the appropriate equations for suicide inhibition to determine the values of Kᵢ and kᵢₙₐ꜀ₜ.[8][9]
References
- 1. raw.githubusercontent.com [raw.githubusercontent.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemistry Matters — Enantioselective Synthesis – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. Cyclopropyl methyl ketone(765-43-5) 13C NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. Kinetics of suicide substrates. Practical procedures for determining parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ias.ac.in [ias.ac.in]
An In-depth Technical Guide on the Discovery and History of (1S)-(Methylenecyclopropyl)acetyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Its discovery and subsequent research have been intrinsically linked to the elucidation of the biochemical mechanisms underlying Jamaican Vomiting Sickness, a severe and often fatal illness characterized by profound hypoglycemia. This technical guide provides a comprehensive overview of the history, discovery, and core research findings related to MCPA-CoA. It details the metabolic activation of its parent compound, its potent inhibitory effects on fatty acid β-oxidation, and the resulting downstream metabolic derangements. This document summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the critical biochemical pathways and experimental workflows.
Discovery and Historical Context
The story of MCPA-CoA begins with the investigation into Jamaican Vomiting Sickness, a mysterious illness reported in Jamaica since the late 19th century. The illness was characterized by sudden onset of vomiting, convulsions, coma, and a high mortality rate, particularly in children. A major breakthrough came in the 1950s when the consumption of unripe ackee fruit was identified as the cause. Scientists isolated the toxic compounds, hypoglycin A and the less abundant hypoglycin B.
Subsequent research in the 1960s and 1970s revealed that hypoglycin A itself is not the ultimate toxin but a protoxin. It is metabolized in the body to a highly reactive compound that disrupts normal metabolism. This toxic metabolite was identified as (methylenecyclopropyl)acetyl-CoA (MCPA-CoA). This discovery was pivotal in understanding the pathophysiology of Jamaican Vomiting Sickness, which was then more accurately described as a toxic hypoglycemic syndrome. The identification of MCPA-CoA and its mechanism of action explained the profound hypoglycemia observed in patients, as the body's ability to utilize fatty acids for energy and to synthesize glucose is severely impaired.
Biochemical Profile and Mechanism of Action
This compound is a coenzyme A thioester of methylenecyclopropylacetic acid (MCPA). It is formed in the liver from hypoglycin A through a two-step process involving transamination and oxidative decarboxylation.
The primary toxic effect of MCPA-CoA is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases . These enzymes are crucial for the β-oxidation of fatty acids. The inhibition is of a "suicide" nature, where the enzyme recognizes MCPA-CoA as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme's essential FAD cofactor, rendering the enzyme permanently inactive.
The enzymes most significantly affected are:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD)
-
Isovaleryl-CoA Dehydrogenase (IVD)
Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly inhibited. This selective inhibition leads to a halt in the breakdown of short and medium-chain fatty acids.
The metabolic consequences of this enzymatic blockade are severe:
-
Impaired β-oxidation: The inability to metabolize fatty acids leads to an accumulation of these fatty acids and their derivatives in the liver.
-
Depletion of Acetyl-CoA: The production of acetyl-CoA from fatty acid oxidation ceases. Acetyl-CoA is a critical allosteric activator of pyruvate (B1213749) carboxylase, the first enzyme in the gluconeogenesis pathway.
-
Inhibition of Gluconeogenesis: The lack of acetyl-CoA, coupled with the overall energy deficit in the cell, severely impairs the liver's ability to synthesize glucose.
-
Profound Hypoglycemia: With glycogen (B147801) stores depleted and gluconeogenesis inhibited, blood glucose levels plummet, leading to the characteristic and life-threatening hypoglycemia of Jamaican Vomiting Sickness.
Quantitative Data
Table 1: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
| Enzyme Target | Organism/Tissue | Inhibition Type | IC50 | Other Kinetic Parameters | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Human HEK-293 cells | Irreversible | 1.6 ± 0.3 µM | - | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Human HEK-293 cells | Irreversible | 15 ± 2 µM | - | [1] |
| Isovaleryl-CoA Dehydrogenase (IVD) | Human HEK-293 cells | Irreversible | 1.2 ± 0.2 µM | - | [1] |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | Human HEK-293 cells | Irreversible | 0.9 ± 0.2 µM | - | [1] |
| Butyryl-CoA Dehydrogenase | Rabbit Liver | Strong Inhibition | ~13 µM (strong inhibition observed) | Not specified | [2] |
Note: More detailed kinetic studies to determine Ki and kinact values are needed for a more complete understanding of the inhibition kinetics.
Table 2: Metabolite Concentrations in Jamaican Vomiting Sickness Patients (Urine)
| Metabolite | Patient 1 (µg/mg creatinine) | Patient 2 (µg/mg creatinine) | Fold Increase vs. Control | Reference |
| Ethylmalonic acid | 178 | 882 | 70-350x | [3] |
| Glutaric acid | Significantly elevated | Significantly elevated | 70-1000x (for various dicarboxylic acids) | [4] |
| Adipic acid | Significantly elevated | Significantly elevated | 70-1000x (for various dicarboxylic acids) | [4] |
| Suberic acid | Significantly elevated | Significantly elevated | 70-1000x (for various dicarboxylic acids) | [4] |
| Sebacic acid | Significantly elevated | Significantly elevated | 70-1000x (for various dicarboxylic acids) | [4] |
| Short-chain fatty acids | - | - | up to 300x | [4] |
Table 3: Hepatic Metabolite Concentrations in Rats Treated with MCPA
| Metabolite | Change vs. Control | Reference |
| Acetyl-CoA | 84% reduction | [5] |
| Butyryl-CoA | Marked increase | [5] |
| Hexanoyl-CoA | Marked increase | [5] |
Experimental Protocols
Synthesis of this compound
The synthesis of MCPA-CoA is a multi-step process that is typically performed in a research laboratory setting. The following is a general outline based on the synthesis of similar compounds.
Objective: To synthesize this compound from (1S)-methylenecyclopropylacetic acid.
Materials:
-
(1S)-Methylenecyclopropylacetic acid
-
Isobutyl chloroformate
-
Coenzyme A (lithium salt)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve (1S)-methylenecyclopropylacetic acid in anhydrous THF in a round-bottom flask under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add isobutyl chloroformate dropwise to the stirred solution.
-
Allow the reaction to proceed at 0°C for 1-2 hours to form the mixed anhydride (B1165640).
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (lithium salt) in water and adjust the pH to ~8.0 with a suitable base.
-
Add the Coenzyme A solution to the mixed anhydride solution at 0°C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
-
Purification:
-
The resulting MCPA-CoA can be purified using reverse-phase high-performance liquid chromatography (HPLC).
-
Monitor the elution profile by UV absorbance at 260 nm (adenine ring of CoA).
-
Collect the fractions containing the desired product.
-
Lyophilize the purified fractions to obtain MCPA-CoA as a solid.
-
Characterization: The identity and purity of the synthesized MCPA-CoA should be confirmed by mass spectrometry and NMR spectroscopy.
Acyl-CoA Dehydrogenase Activity Assay (ETF Fluorescence Reduction Assay)
This assay measures the activity of acyl-CoA dehydrogenases by monitoring the reduction of electron transfer flavoprotein (ETF), which causes a decrease in its intrinsic fluorescence.
Objective: To measure the activity of an acyl-CoA dehydrogenase in the presence and absence of MCPA-CoA.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)
-
Purified electron transfer flavoprotein (ETF)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
This compound (inhibitor)
-
Anaerobic cuvette or 96-well plate
-
Fluorometer
-
Glucose, glucose oxidase, and catalase (for oxygen scavenging)
-
Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.6)
Procedure:
-
Preparation of the Reaction Mixture:
-
In an anaerobic cuvette or a well of a 96-well plate, prepare a reaction mixture containing the reaction buffer, ETF, and the oxygen scavenging system (glucose, glucose oxidase, catalase).
-
Make the system anaerobic by flushing with argon or nitrogen gas, or by allowing the enzymatic oxygen scavenging system to work.
-
-
Enzyme and Inhibitor Incubation (for inhibition studies):
-
Add the acyl-CoA dehydrogenase to the reaction mixture.
-
For inhibition studies, pre-incubate the enzyme with various concentrations of MCPA-CoA for a defined period.
-
-
Initiation of the Reaction:
-
Initiate the reaction by adding the acyl-CoA substrate.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the decrease in ETF fluorescence over time. The excitation wavelength is typically around 380 nm and the emission wavelength around 495 nm.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
For inhibition studies, plot the enzyme activity as a function of the inhibitor concentration to determine the IC50 value. For time-dependent inhibition, plot the observed rate constant of inactivation (kobs) against the inhibitor concentration to determine kinact and KI.
-
Analysis of Urinary Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is used to identify and quantify the abnormal profile of organic acids in the urine of individuals with Jamaican Vomiting Sickness.
Objective: To analyze the urinary organic acid profile in a patient sample.
Materials:
-
Urine sample
-
Internal standard (e.g., a stable isotope-labeled organic acid)
-
Hydroxylamine (B1172632) hydrochloride (for oximation of keto acids)
-
Ethyl acetate (B1210297) and diethyl ether (extraction solvents)
-
Sodium chloride
-
Anhydrous sodium sulfate
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)
-
GC-MS system
Procedure:
-
Sample Preparation:
-
Thaw the urine sample and centrifuge to remove any precipitate.
-
Take a volume of urine normalized to creatinine (B1669602) concentration.
-
Add the internal standard.
-
Perform oximation by adding hydroxylamine hydrochloride and incubating.
-
-
Extraction:
-
Acidify the sample with HCl.
-
Saturate the aqueous phase with sodium chloride.
-
Extract the organic acids with ethyl acetate and/or diethyl ether.
-
Pool the organic layers and dry with anhydrous sodium sulfate.
-
-
Derivatization:
-
Evaporate the organic solvent to dryness under a stream of nitrogen.
-
Add the derivatizing agent (BSTFA with TMCS) to the dried residue and heat to convert the organic acids to their volatile trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS.
-
Separate the TMS derivatives on a capillary GC column with a suitable temperature program.
-
Detect the eluting compounds by mass spectrometry, typically in full scan mode.
-
-
Data Analysis:
-
Identify the organic acids by comparing their retention times and mass spectra to a library of known compounds.
-
Quantify the analytes by comparing their peak areas to that of the internal standard.
-
Visualizations
Signaling Pathways and Logical Relationships
Caption: Metabolic activation of Hypoglycin A and inhibition of β-oxidation by MCPA-CoA.
Caption: A typical experimental workflow for studying the effects of MCPA-CoA.
Conclusion and Future Directions
The discovery and characterization of this compound represent a significant achievement in toxicology and metabolic research. The elucidation of its role as the causative agent of Jamaican Vomiting Sickness has not only provided a clear biochemical explanation for this deadly illness but has also contributed to our fundamental understanding of fatty acid metabolism and its regulation. The irreversible inhibition of acyl-CoA dehydrogenases by MCPA-CoA serves as a classic example of suicide inhibition and highlights the vulnerability of key metabolic pathways.
For drug development professionals, the study of MCPA-CoA offers insights into the design of mechanism-based enzyme inhibitors. While MCPA-CoA itself is a toxin, the principles of its action can inform the development of targeted therapies for metabolic disorders where the inhibition of specific acyl-CoA dehydrogenases might be beneficial.
Future research in this area could focus on several key aspects:
-
Development of Antidotes: Research into compounds that could either prevent the formation of MCPA-CoA from hypoglycin A or reactivate the inhibited acyl-CoA dehydrogenases could lead to a specific treatment for Jamaican Vomiting Sickness.
-
Detailed Kinetic Studies: A more thorough investigation of the kinetic parameters (Ki and kinact) for the inhibition of various acyl-CoA dehydrogenases by MCPA-CoA would provide a more complete quantitative picture of its effects.
-
Structural Biology: Elucidating the crystal structure of an acyl-CoA dehydrogenase covalently bound to the MCPA-CoA adduct would provide valuable insights into the precise molecular interactions responsible for the irreversible inhibition.
-
Therapeutic Applications: Exploring the potential for developing less toxic analogs of MCPA-CoA as targeted inhibitors for the treatment of metabolic diseases.
This in-depth understanding of this compound continues to be of great importance for public health, particularly in regions where ackee consumption is common, and for the broader scientific community interested in metabolism and enzyme inhibition.
References
- 1. Irreversible Enzyme Inhibition Kinetics and Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of ethylmalonic acid in urine of two patients with the vomitting sickness of Jamaica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Toxicity of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and in the seeds of the box elder tree (Acer negundo). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia.[1][2][3][4] This technical guide provides an in-depth toxicological profile of MCPA-CoA, focusing on its mechanism of action, quantitative toxicity data, and the experimental protocols used to elucidate its effects.
Mechanism of Action: Suicide Inhibition of Acyl-CoA Dehydrogenases
The primary mechanism of toxicity of MCPA-CoA is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases, critical enzymes in the β-oxidation of fatty acids.[2][5][6] MCPA-CoA acts as a "suicide inhibitor," meaning the enzyme recognizes it as a substrate, but during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[2][7]
This inhibition disrupts fatty acid metabolism, a key energy source for the body, particularly during periods of fasting. The impairment of β-oxidation leads to a cascade of metabolic derangements:
-
Depletion of Acetyl-CoA: The blockage of fatty acid breakdown prevents the production of acetyl-CoA, a vital molecule for the Krebs cycle and cellular energy production.
-
Inhibition of Gluconeogenesis: The lack of acetyl-CoA and other products of fatty acid oxidation inhibits gluconeogenesis, the process of generating glucose from non-carbohydrate sources in the liver. This is the primary cause of the severe hypoglycemia observed in Jamaican Vomiting Sickness.[8]
-
Accumulation of Toxic Intermediates: The incomplete oxidation of fatty acids leads to the accumulation of unusual and toxic metabolites in the blood and urine.
The specific acyl-CoA dehydrogenases targeted by MCPA-CoA include:
-
Short-Chain Acyl-CoA Dehydrogenase (SCAD): This enzyme is responsible for the initial step in the oxidation of short-chain fatty acids.
-
Medium-Chain Acyl-CoA Dehydrogenase (MCAD): This enzyme acts on medium-chain fatty acids and its deficiency is a known inherited metabolic disorder.
-
Isovaleryl-CoA Dehydrogenase (IVD): This enzyme is involved in the metabolism of the amino acid leucine.
-
Glutaryl-CoA Dehydrogenase (GDH): This enzyme is part of the metabolic pathways for the amino acids lysine, hydroxylysine, and tryptophan.
The inactivation of these enzymes by MCPA-CoA has been demonstrated to be time-dependent and irreversible.[7]
Quantitative Toxicological Data
Obtaining precise LD50 and IC50 values specifically for this compound is challenging due to its nature as a reactive intracellular metabolite. Most toxicological studies have been conducted using its precursor, hypoglycin A. However, in vitro studies have provided some quantitative data on the inhibitory effects of MCPA-CoA on its target enzymes.
| Parameter | Enzyme | Species | Value | Reference |
| Inhibition | Butyryl-CoA Dehydrogenase | Rabbit Liver | Strong inhibition at 13 µM | [9] |
| Inactivation | General Acyl-CoA Dehydrogenase | Pig Kidney | Irreversible inactivation to <2% of native activity | [7] |
Further research is required to establish definitive IC50 values for the inhibition of specific acyl-CoA dehydrogenases by MCPA-CoA.
Experimental Protocols
The following sections detail the methodologies for key experiments cited in the study of MCPA-CoA toxicology.
Synthesis of this compound
The synthesis of MCPA-CoA for in vitro studies is a critical step. A common method involves the enzymatic conversion of (1S)-(Methylenecyclopropyl)acetic acid (MCPAA) using acyl-CoA synthetase.
Materials:
-
(1S)-(Methylenecyclopropyl)acetic acid (MCPAA)
-
Coenzyme A (CoA)
-
ATP
-
Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)
-
Potassium phosphate (B84403) buffer (pH 7.5)
-
MgCl2
Procedure:
-
A reaction mixture is prepared containing MCPAA, CoA, ATP, and MgCl2 in a potassium phosphate buffer.
-
The reaction is initiated by the addition of acyl-CoA synthetase.
-
The mixture is incubated at 37°C for a specified period (e.g., 30-60 minutes).
-
The formation of MCPA-CoA can be monitored by spectrophotometry or HPLC.
-
The synthesized MCPA-CoA is then purified, typically using column chromatography.
Assay for Acyl-CoA Dehydrogenase Activity (Spectrophotometric Method)
The activity of acyl-CoA dehydrogenases is commonly measured using a spectrophotometric assay that follows the reduction of an artificial electron acceptor. The ferricenium ion is a widely used acceptor for this purpose.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Ferricenium hexafluorophosphate
-
Potassium phosphate buffer (pH 7.6)
-
This compound (for inhibition studies)
Procedure:
-
A reaction mixture is prepared in a cuvette containing the potassium phosphate buffer and the acyl-CoA substrate.
-
The reaction is initiated by the addition of the acyl-CoA dehydrogenase.
-
The reduction of the ferricenium ion is monitored by the decrease in absorbance at a specific wavelength (e.g., 300 nm).
-
The rate of the reaction is calculated from the linear portion of the absorbance change over time.
-
For inhibition studies, the enzyme is pre-incubated with various concentrations of MCPA-CoA for a defined period before the addition of the substrate to initiate the reaction. The percentage of inhibition is then calculated by comparing the reaction rates in the presence and absence of the inhibitor.
Signaling Pathways and Experimental Workflows
Metabolic Activation and Toxic Mechanism of MCPA-CoA
The following diagram illustrates the metabolic pathway from the ingestion of hypoglycin A to the inhibition of fatty acid β-oxidation by MCPA-CoA.
Caption: Metabolic activation of hypoglycin A to MCPA-CoA and its toxic effects.
Experimental Workflow for Assessing MCPA-CoA Toxicity
The following diagram outlines a typical experimental workflow for investigating the toxic effects of MCPA-CoA on acyl-CoA dehydrogenase activity.
Caption: Workflow for in vitro assessment of MCPA-CoA toxicity on acyl-CoA dehydrogenases.
Conclusion
This compound is a potent mitochondrial toxin that exerts its effects through the suicide inhibition of key enzymes in fatty acid metabolism. This disruption of cellular energy production leads to the profound hypoglycemia characteristic of Jamaican Vomiting Sickness. Further research is warranted to fully quantitate the inhibitory potency of MCPA-CoA against its various enzymatic targets and to explore potential therapeutic interventions. The experimental protocols and workflows detailed in this guide provide a framework for continued investigation into the toxicology of this important natural product.
References
- 1. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. fortunejournals.com [fortunejournals.com]
- 5. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of general acyl-CoA dehydrogenase from pig kidney by a metabolite of hypoglycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. grokipedia.com [grokipedia.com]
- 9. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Occurrence of (1S)-(Methylenecyclopropyl)acetyl-CoA Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) and its analogue, (methylenecyclopropyl)formyl-CoA (MCPF-CoA), are highly toxic metabolites responsible for serious and sometimes fatal metabolic disorders in humans and animals. These toxic coenzyme A esters are not found in nature but are the products of the mammalian metabolism of naturally occurring precursors, primarily hypoglycin (B18308) A (HGA) and methylenecyclopropylglycine (B50705) (MCPG). This technical guide provides a comprehensive overview of the natural sources of these precursors, their biosynthesis, quantification, and the metabolic pathways leading to the formation of their toxic CoA derivatives.
Natural Occurrence and Quantitative Data
Hypoglycin A and MCPG are non-proteinogenic amino acids found in various plants belonging to the Sapindaceae family. The concentrations of these toxins can vary significantly depending on the plant species, the part of the plant, its stage of maturity, and geographical location.
Principal Natural Sources
The most well-documented sources of these toxic precursors include:
-
Ackee Fruit (Blighia sapida) : Native to West Africa and cultivated in tropical regions, the ackee fruit is a primary source of hypoglycin A. The concentration is highest in the unripe arils and seeds.[1][2]
-
Lychee (Litchi chinensis) : This popular tropical fruit contains both hypoglycin A and MCPG, particularly in the seeds and, to a lesser extent, in the arils of unripe fruit.[2]
-
Maple Species (Acer spp.) : Several maple species are known to produce these toxins. The box elder tree (Acer negundo) and the sycamore maple (Acer pseudoplatanus) are significant sources, with hypoglycin A and MCPG found in their seeds, leaves, and seedlings.[2][3]
-
Other Sapindaceae : While less studied, other members of the Sapindaceae family, such as longan and rambutan, have been reported to contain these compounds, though generally in lower concentrations than ackee or certain maple species.[1]
Quantitative Data Summary
The following tables summarize the reported concentrations of hypoglycin A and MCPG in various natural sources. It is crucial to note that these values can exhibit considerable variability.
Table 1: Concentration of Hypoglycin A in Various Natural Sources
| Plant Species | Plant Part | Maturity Stage | Concentration (mg/kg) | Reference(s) |
| Blighia sapida (Ackee) | Aril | Unripe | >1000 | [1][4] |
| Aril | Ripe | <0.1 - 100 | [1][4] | |
| Seed | Unripe/Ripe | High concentrations reported | [5] | |
| Acer pseudoplatanus (Sycamore Maple) | Seed | - | 456 - 856 (mean) | [6][7] |
| Seedling | - | High concentrations reported | [3] | |
| Leaf | - | 31 - 37 (mean) | [6][7] | |
| Acer negundo (Box Elder) | Seed | - | Significant concentrations | [2] |
| Litchi chinensis (Lychee) | Aril | - | 0.35 - 14.46 | [8] |
Table 2: Concentration of Methylenecyclopropylglycine (MCPG) in Various Natural Sources
| Plant Species | Plant Part | Maturity Stage | Concentration (mg/kg) | Reference(s) |
| Litchi chinensis (Lychee) | Seed | - | 1800 | [9] |
| Aril | Ripe | 0.187 | [9] | |
| Aril | Semi-ripe | 0.566 | [9] | |
| Acer pseudoplatanus (Sycamore Maple) | Seedling | - | High concentrations reported | [3] |
Biosynthesis of Precursors in Plants
The biosynthetic pathway of hypoglycin A in plants is not yet fully elucidated, with several steps remaining hypothetical. However, radiotracer studies and enzymatic assays in ackee plants have provided some insights. The proposed pathway is thought to share similarities with the biosynthesis of leucine (B10760876).
Proposed Biosynthetic Pathway of Hypoglycin A
The pathway is believed to start from α-ketobutyrate. Key proposed steps include the addition of two one-carbon units and the condensation with acetyl-CoA.[10] The final steps are analogous to leucine biosynthesis.
Metabolism to this compound in Mammals
Upon ingestion, hypoglycin A and MCPG are metabolized, primarily in the liver, to their highly toxic CoA esters. This metabolic activation is a prerequisite for their toxicity.
Metabolic Activation Pathway
The process involves transamination followed by oxidative decarboxylation, catalyzed by branched-chain α-keto acid dehydrogenase complex.[1][2]
Experimental Protocols
The accurate quantification of hypoglycin A and MCPG in biological matrices is critical for food safety and clinical diagnostics. The following is a generalized protocol based on published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Extraction and Sample Preparation from Plant Material
This protocol is a composite of methodologies described for the analysis of ackee fruit and maple tree components.[6][11][12]
-
Homogenization : Weigh approximately 0.5-3 g of the plant material (e.g., fruit aril, seed, leaf) and homogenize.
-
Extraction : Add an extraction solvent, typically an 80% ethanol-water or methanol-water solution, to the homogenized sample. Vortex or shake vigorously. For some matrices, heating at 50-60°C for 1 hour can improve extraction efficiency.
-
Centrifugation : Centrifuge the mixture to pellet solid debris.
-
Supernatant Collection : Carefully collect the supernatant.
-
Drying and Reconstitution : The supernatant can be dried under a stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis, often a mixture of water and acetonitrile (B52724) with a small amount of formic acid.
-
Dilution : For samples with high expected concentrations, a dilution step is necessary to bring the analyte concentration within the calibration range of the instrument.
-
Internal Standard : An isotopically labeled internal standard (e.g., L-Leucine-d3) should be added to the sample extract before analysis to correct for matrix effects and instrument variability.[6]
LC-MS/MS Analysis
A generalized workflow for the instrumental analysis is as follows:
Typical LC-MS/MS Parameters:
-
Chromatography : Reversed-phase or HILIC chromatography is commonly used.
-
Ionization : Electrospray ionization in positive mode (ESI+) is typically employed.
-
Detection : Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the target analytes and their internal standards.
Signaling Pathways and Regulation
Regulation of Precursor Biosynthesis in Plants
The synthesis of secondary metabolites in plants, including non-proteinogenic amino acids like hypoglycin A, is often regulated by complex transcriptional networks in response to developmental cues and environmental stress.[13][14] While specific transcription factors for hypoglycin A biosynthesis have not been identified, it is known that stress factors such as mowing can increase its concentration in sycamore maple seedlings, suggesting an inducible defense mechanism.[3] The conversion of hypoglycin A to the less toxic hypoglycin B (a γ-glutamyl dipeptide) is catalyzed by γ-glutamyl-transpeptidase and is thought to be part of a detoxification or storage mechanism within the plant.[3]
Cellular Effects of Toxic Metabolites
The primary toxic effect of MCPA-CoA and MCPF-CoA is the inhibition of fatty acid β-oxidation. MCPA-CoA is a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[15] This disruption of energy metabolism leads to a cascade of downstream effects, including the depletion of cellular ATP and the inhibition of gluconeogenesis, resulting in profound hypoglycemia.[3][16] While direct effects on major signaling pathways like cAMP or NF-κB have not been extensively documented, the profound metabolic disruption caused by these toxins will indirectly impact numerous cellular signaling processes that are sensitive to the cell's energy status. Further research is needed to elucidate the direct impact of these toxic CoA esters on other cellular processes such as protein acylation and gene expression.
Conclusion
The natural precursors of this compound, hypoglycin A and MCPG, are significant plant-derived toxins with serious implications for human and animal health. A thorough understanding of their distribution in nature, biosynthesis, and metabolism is essential for the development of effective strategies for risk assessment, prevention of poisoning, and potential therapeutic interventions. This guide provides a foundational overview for researchers and professionals working in this field, highlighting the current state of knowledge and areas requiring further investigation.
References
- 1. hypoglycin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Transcriptional regulation of secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Co-Occurrence of Hypoglycin A and Hypoglycin B in Sycamore and Box Elder Maple Proved by LC-MS/MS and LC-HR-MS [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Transcriptional regulation of secondary metabolite biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Transcriptional regulation of plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. METABOLISM AND METABOLIC EFFECTS OF HYPOGLYCIN - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis and Purification of (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, playing a crucial role in the toxic mechanism of hypoglycin (B18308) A, the causative agent of Jamaican Vomiting Sickness. As a key metabolite, the availability of synthetically derived and highly purified (1S)-MCPA-CoA is essential for in-depth biochemical and toxicological studies, as well as for the development of potential therapeutic interventions. These application notes provide detailed protocols for the chemical synthesis of the precursor, (1S)-(Methylenecyclopropyl)acetic acid, its subsequent conversion to (1S)-MCPA-CoA, and the purification of the final product.
dot
Caption: Overall workflow for the synthesis and purification of (1S)-MCPA-CoA.
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Step | Compound | Method | Yield (%) | Purity (%) | Analytical Method | Reference |
| Synthesis of Precursor | (1S)-(Methylenecyclopropyl)acetic acid | Enantioselective chemical synthesis | >90 | >98 | NMR, Chiral GC-MS | Fictional Data |
| Conversion to CoA Ester | This compound | Carbonyldiimidazole activation | 60-70 | Crude | TLC, HPLC | Fictitious |
| Purification | This compound | Reversed-Phase HPLC | >95 | >99 | HPLC, MS, NMR | Fictional Data |
Note: The data presented in this table is illustrative and may not represent actual experimental results. Researchers should optimize and validate these methods in their own laboratories.
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (1S)-(Methylenecyclopropyl)acetic acid
This protocol describes a potential enantioselective route to the key precursor, (1S)-(Methylenecyclopropyl)acetic acid. The specific chiral auxiliary and reaction conditions are critical for achieving high enantiomeric excess.
Materials:
-
Appropriate achiral starting material (e.g., a cyclopropane-containing precursor)
-
Chiral auxiliary (e.g., a chiral oxazolidinone or a chiral catalyst system)
-
Reagents for methylenation (e.g., Wittig reagent)
-
Reagents for introduction of the acetic acid moiety
-
Anhydrous solvents (e.g., THF, dichloromethane)
-
Reagents for work-up and purification (e.g., silica (B1680970) gel for chromatography)
Procedure:
-
Attachment of Chiral Auxiliary: The starting cyclopropane-containing molecule is reacted with a chiral auxiliary under anhydrous conditions to form a chiral substrate.
-
Diastereoselective Reaction: A key bond-forming reaction (e.g., alkylation) is performed on the chiral substrate. The steric hindrance provided by the chiral auxiliary directs the incoming group to a specific face of the molecule, leading to the formation of one diastereomer in excess.
-
Methylenation: The cyclopropane (B1198618) ring is then subjected to a methylenation reaction, for example, using a Wittig reagent, to introduce the exocyclic methylene (B1212753) group.
-
Cleavage of Chiral Auxiliary: The chiral auxiliary is cleaved from the molecule, typically by hydrolysis or reduction, to yield the enantiomerically enriched (1S)-(Methylenecyclopropyl)acetic acid.
-
Purification: The final product is purified by column chromatography on silica gel to remove any remaining impurities and the cleaved chiral auxiliary. The enantiomeric excess should be determined using a suitable chiral analytical technique (e.g., chiral GC-MS or HPLC).
Protocol 2: Synthesis of this compound
This protocol details the conversion of the carboxylic acid precursor to its corresponding coenzyme A thioester.
Materials:
-
(1S)-(Methylenecyclopropyl)acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Anhydrous triethylamine (B128534)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve (1S)-(Methylenecyclopropyl)acetic acid in anhydrous THF. Add 1,1'-Carbonyldiimidazole (CDI) in one portion. Stir the reaction mixture at room temperature for 1-2 hours, or until the evolution of CO2 ceases. The progress of the activation can be monitored by thin-layer chromatography (TLC).
-
Preparation of Coenzyme A Solution: In a separate flask, dissolve Coenzyme A trilithium salt in ice-cold, degassed water.
-
Coupling Reaction: To the activated carboxylic acid solution, add the Coenzyme A solution dropwise at 0°C with vigorous stirring. Add a small amount of anhydrous triethylamine to maintain a slightly basic pH.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by analytical reversed-phase HPLC.
-
Quenching and Work-up: Once the reaction is complete, the crude reaction mixture can be directly subjected to purification by preparative HPLC.
Protocol 3: Purification of this compound by HPLC
This protocol describes a general method for the purification of the final product using reversed-phase high-performance liquid chromatography.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile Phase A: 0.1 M Ammonium Acetate buffer, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: The crude reaction mixture is filtered through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Column: Preparative C18 column (e.g., 250 x 21.2 mm, 10 µm)
-
Flow Rate: 10 mL/min
-
Detection: 260 nm (for the adenine (B156593) moiety of CoA)
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 50% B (linear gradient)
-
35-40 min: 50% to 95% B (linear gradient)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (linear gradient)
-
50-60 min: 5% B
-
-
-
Fraction Collection: Collect fractions corresponding to the major peak with the expected retention time for (1S)-MCPA-CoA.
-
Analysis of Fractions: Analyze the collected fractions by analytical HPLC to confirm purity.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white, fluffy solid.
-
Characterization: Confirm the identity and purity of the final product using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Signaling Pathway and Mechanism of Action
This compound is not involved in a traditional signaling pathway but is a key player in a metabolic toxicity pathway. It is formed from hypoglycin A, a toxic amino acid found in the unripe ackee fruit.
dot
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibitory effect.
Upon ingestion, hypoglycin A is metabolized in the liver to (1S)-(Methylenecyclopropyl)acetic acid (MCPA). MCPA is then converted to its coenzyme A ester, (1S)-MCPA-CoA, by acyl-CoA synthetases.[1] This metabolite is a potent suicide inhibitor of several acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[2] By irreversibly inactivating these enzymes, MCPA-CoA blocks the crucial pathway of fatty acid β-oxidation, leading to a severe energy deficit and the clinical manifestations of hypoglycemia.
References
Chemo-enzymatic Synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the chemo-enzymatic synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA, a crucial molecule for studying various metabolic pathways and a potential component in drug development. The synthesis is a two-stage process that begins with the stereospecific preparation of (1S)-(Methylenecyclopropyl)acetic acid, followed by its enzymatic ligation to Coenzyme A (CoA).
Stage 1: Preparation of (1S)-(Methylenecyclopropyl)acetic acid
The commercially available (Methylenecyclopropyl)acetic acid is a racemic mixture. To obtain the desired (1S)-enantiomer, a chiral resolution step is necessary. Alternatively, an asymmetric synthesis approach can be employed.
Option A: Chiral Resolution of (RS)-(Methylenecyclopropyl)acetic acid
This protocol describes the separation of the enantiomers of racemic (RS)-(Methylenecyclopropyl)acetic acid via the formation of diastereomeric salts with a chiral amine, followed by fractional crystallization.
Protocol 1: Chiral Resolution
-
Salt Formation: Dissolve one equivalent of racemic (RS)-(Methylenecyclopropyl)acetic acid in a suitable solvent (e.g., ethyl acetate, ethanol, or a mixture thereof). Add one equivalent of a chiral resolving agent, such as (R)-(+)-α-phenylethylamine or (1R,2R)-(-)-pseudoephedrine.
-
Fractional Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation and Purification: Collect the crystals by filtration and wash them with a small amount of cold solvent. The purity of the diastereomer can be enhanced by recrystallization.
-
Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of approximately 2.
-
Extraction: Extract the liberated (1S)-(Methylenecyclopropyl)acetic acid with an organic solvent such as diethyl ether or ethyl acetate.
-
Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid. The enantiomeric excess should be determined by chiral HPLC or by NMR spectroscopy using a chiral solvating agent.
Option B: Asymmetric Synthesis
Asymmetric cyclopropanation reactions can provide direct access to the desired (1S)-enantiomer, avoiding the need for resolution. Various catalytic methods have been developed for the asymmetric synthesis of cyclopropane (B1198618) derivatives.[1]
Stage 2: Enzymatic Synthesis of (1S)-(Methyleneccyclopropyl)acetyl-CoA
This stage involves the activation of the chiral carboxylic acid to its corresponding CoA thioester, catalyzed by an acyl-CoA synthetase (ACS). These enzymes exhibit broad substrate specificity, making them suitable for this conversion.[2]
Protocol 2: Enzymatic Ligation
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the following components in a suitable buffer (e.g., 100 mM Tris-HCl, pH 7.5):
-
(1S)-(Methylenecyclopropyl)acetic acid (1-10 mM)
-
Coenzyme A (1-5 mM)
-
ATP (2-10 mM)
-
MgCl₂ (5-15 mM)
-
Acyl-CoA Synthetase (e.g., from Pseudomonas sp. or recombinant, 0.1-1 U)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The progress of the reaction can be monitored by HPLC.
-
Reaction Quenching: Stop the reaction by adding a small volume of a quenching solution, such as 10% trichloroacetic acid or by heating.
-
Enzyme Removal: Centrifuge the mixture to pellet the precipitated protein.
-
Purification: The supernatant containing the this compound can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[3]
Data Presentation
Table 1: Typical Reaction Conditions for Enzymatic Synthesis
| Parameter | Value |
| Substrate Concentration | 1-10 mM |
| Coenzyme A Concentration | 1-5 mM |
| ATP Concentration | 2-10 mM |
| MgCl₂ Concentration | 5-15 mM |
| Enzyme Concentration | 0.1-1 U |
| Temperature | 37°C |
| Incubation Time | 1-4 hours |
| pH | 7.5 |
Table 2: HPLC Purification Parameters for Acyl-CoAs
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 50 mM Potassium Phosphate Buffer, pH 5.3 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 50% B over 30 minutes |
| Flow Rate | 1 mL/min |
| Detection | UV at 260 nm |
Experimental Workflows and Signaling Pathways
Caption: Overall workflow for the chemo-enzymatic synthesis.
References
analytical methods for (1S)-(Methylenecyclopropyl)acetyl-CoA detection
An Application Note on Analytical Methods for the Detection of (1S)-(Methylenecyclopropyl)acetyl-CoA
Introduction
This compound (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a naturally occurring amino acid found in the unripened fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia.[1][2] The toxicity stems from the metabolic conversion of hypoglycin A to MCPA-CoA within the liver.[3][4] MCPA-CoA acts as a potent, irreversible inhibitor of several acyl-CoA dehydrogenases, most notably short-chain acyl-CoA dehydrogenase (SCAD).[4][5] This inhibition disrupts mitochondrial β-oxidation of fatty acids, a critical pathway for energy production, leading to a depletion of cellular energy stores and impaired gluconeogenesis.[1][4][6]
Accurate and sensitive detection of MCPA-CoA is crucial for toxicological studies, clinical diagnosis of poisonings, and for researchers in drug development investigating enzyme inhibition and metabolic pathways. This application note provides detailed protocols and data for the analytical detection of MCPA-CoA, with a primary focus on the gold-standard method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway and Mechanism of Toxicity
Upon ingestion, hypoglycin A is metabolized in the liver to its toxic form, MCPA-CoA. This metabolite then exerts its toxic effect by inhibiting key enzymes in the fatty acid β-oxidation pathway.
Primary Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the preferred method for the quantification of MCPA-CoA and other short-chain acyl-CoAs due to its high selectivity and sensitivity.[7][8] The technique combines the separation power of high-performance liquid chromatography (HPLC) with the precise detection and structural elucidation capabilities of tandem mass spectrometry. This allows for the accurate measurement of the target analyte even in complex biological matrices like tissue homogenates or cell lysates.[6]
Experimental Workflow
The overall workflow for the analysis of MCPA-CoA involves sample extraction, chromatographic separation, and mass spectrometric detection.
Detailed Experimental Protocols
Protocol 1: Extraction of Short-Chain Acyl-CoAs from Liver Tissue
This protocol is adapted from methodologies described for the analysis of hepatic acyl-CoAs.[6][9]
Materials:
-
Frozen liver tissue (50-100 mg)
-
Extraction Buffer: 2.5% Sulfosalicylic Acid (SSA) or similar deproteinizing agent[7][8]
-
Internal Standards: [¹³C₂]acetyl-CoA or other stable isotope-labeled short-chain acyl-CoAs
-
Methanol, 2% Formic Acid, 2% Ammonium (B1175870) Hydroxide, 5% Ammonium Hydroxide
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Centrifuge, Homogenizer
Procedure:
-
Homogenization: Weigh 50-100 mg of frozen liver tissue and homogenize in 1 mL of ice-cold Extraction Buffer. Add internal standards to the buffer before homogenization for accurate quantification.
-
Deproteinization: Vortex the homogenate vigorously and incubate on ice for 15 minutes.
-
Centrifugation: Centrifuge the sample at 13,000 x g for 15 minutes at 4°C to pellet precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoA fraction.
-
SPE Column Purification:
-
Condition the SPE column with 3 mL of methanol.
-
Equilibrate the column with 3 mL of water.
-
Load the supernatant onto the column.
-
Wash the column with 2.4 mL of 2% formic acid, followed by a second wash with 2.4 mL of methanol.
-
Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide, followed by a second elution with 2.4 mL of 5% ammonium hydroxide.[9]
-
-
Sample Preparation for LC-MS/MS: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of short-chain acyl-CoAs. Instrument parameters should be optimized for the specific compound and system used.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole tandem mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo).[6][10]
Liquid Chromatography (LC) Parameters:
-
Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 1.7 µm, 2.1 x 50 mm).[8][10]
-
Mobile Phase A: Water with 0.1% formic acid or an ion-pairing agent like dimethylbutylamine (DMBA).[8]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Gradient: A linear gradient from ~5% B to 95% B over 10-15 minutes.
-
Column Temperature: 40°C.
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[7]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Acyl-CoAs exhibit a characteristic fragmentation pattern. The parent ion ([M+H]⁺) fragments to produce a common product ion corresponding to the CoA moiety or a neutral loss of the 3'-phosphoadenosine-5'-diphosphate group.[7][11]
-
Quantifier Transition: [M+H]⁺ → [M - 507 + H]⁺
-
Qualifier Transition: [M+H]⁺ → 428 m/z
-
-
Collision Energy (CE) and Declustering Potential (DP): These must be optimized for MCPA-CoA specifically.
Data Presentation
Quantitative analysis relies on optimized MRM transitions and instrument parameters. While specific data for MCPA-CoA is sparse in the public domain, parameters can be extrapolated from similar short-chain acyl-CoAs.
Table 1: Representative LC-MS/MS Parameters for Short-Chain Acyl-CoA Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Reference(s) |
| Acetyl-CoA (C2) | 810.1 | 303.1 | 428.1 | [7] |
| Propionyl-CoA (C3) | 824.1 | 317.1 | 428.1 | [7] |
| Butyryl-CoA (C4) | 838.2 | 331.1 | 428.1 | [6][7] |
| MCPA-CoA | ~862.2 | ~355.1 | 428.1 | Predicted |
| Hexanoyl-CoA (C6) | 866.2 | 359.1 | 428.1 | [6] |
| Octanoyl-CoA (C8) | 894.3 | 387.2 | 428.1 | [9] |
*Note: The m/z values for MCPA-CoA are predicted based on its chemical formula (C₂₇H₄₂N₇O₁₇P₃S) and the common fragmentation pattern of acyl-CoAs.[7][11]
Table 2: Performance Characteristics of Acyl-CoA LC-MS/MS Methods
| Parameter | Value Range | Description | Reference(s) |
| Limit of Detection (LOD) | 0.5 - 133 nM | The lowest concentration of analyte that can be reliably distinguished from background noise. | [10][11] |
| Limit of Quantitation (LOQ) | 2.5 nM - 200 nM | The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy. | [10][11] |
| Linearity (r²) | > 0.99 | Indicates a strong correlation between analyte concentration and instrument response over a defined range. | [10] |
Alternative Analytical Methods
While LC-MS/MS is the most robust method, other techniques can provide complementary information, although they lack the specificity for MCPA-CoA.
-
Enzymatic Assays: Commercially available kits can measure total coenzyme A or total fatty acyl-CoA concentrations.[12][13] These assays are typically based on colorimetric or fluorometric detection.[14][15] They are useful for assessing general disruptions in CoA metabolism but cannot distinguish MCPA-CoA from other acyl-CoA species. The linear detection range for these kits is typically in the low micromolar range (e.g., 3-100 µM).[12][13]
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC can be used to separate short-chain acyl-CoAs, which can then be detected by their absorbance at ~254-260 nm.[16] However, this method is significantly less sensitive than mass spectrometry, with detection limits typically in the picomole range (e.g., 5 pmol), and may suffer from interferences in complex samples.[16]
Conclusion
The detection and quantification of this compound are paramount for understanding the toxicology of hypoglycin A and for research into metabolic disorders. LC-MS/MS stands as the definitive analytical technique, offering unparalleled sensitivity and specificity for identifying this toxic metabolite in complex biological samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish robust and reliable methods for MCPA-CoA analysis, thereby facilitating further investigation into its biochemical impacts and the development of potential therapeutic interventions.
References
- 1. Hypoglycin A - Wikipedia [en.wikipedia.org]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- 5. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA [pubmed.ncbi.nlm.nih.gov]
- 6. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. bioassaysys.com [bioassaysys.com]
- 14. Acetyl Coenzyme A Assay Kit, MAK566, 100 Tests, Sigma-Aldrich [sigmaaldrich.com]
- 15. bio-techne.com [bio-techne.com]
- 16. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA in Biological Samples by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and specific quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). MCPA-CoA is the toxic metabolite of Hypoglycin A, a compound found in the unripe ackee fruit, and is the causative agent of Jamaican Vomiting Sickness.[1][2] The accurate measurement of MCPA-CoA is crucial for toxicological research and in the study of metabolic disorders. The described method is intended for researchers, scientists, and drug development professionals engaged in metabolic pathway analysis and toxicology studies.
Introduction
This compound is a critical intermediate in the toxicological pathway of Hypoglycin A.[3][4] Upon ingestion, Hypoglycin A is metabolized to (Methylenecyclopropyl)acetic acid (MCPA), which is subsequently converted to its coenzyme A thioester, MCPA-CoA.[4] This metabolite potently and irreversibly inhibits several acyl-CoA dehydrogenases, primarily short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[5][6] This inhibition disrupts mitochondrial β-oxidation of fatty acids, leading to a severe depletion of cellular energy reserves and profound hypoglycemia.[1][7][8]
The analysis of acyl-CoAs, including MCPA-CoA, in biological matrices is challenging due to their low endogenous concentrations, inherent instability, and the complexity of the biological matrix.[1][9] LC-MS/MS offers the high sensitivity and specificity required for accurate quantification.[5][10][11] This application note details a robust workflow for the extraction and analysis of MCPA-CoA from biological samples such as plasma, tissue homogenates, and cell lysates.
Metabolic Pathway and Toxicological Significance
The metabolic activation of Hypoglycin A to MCPA-CoA and its subsequent disruption of fatty acid metabolism is a well-characterized toxicological pathway. Understanding this pathway is essential for the development of therapeutic interventions for Jamaican Vomiting Sickness and for studying the broader implications of disrupted fatty acid oxidation in metabolic diseases.
Figure 1: Metabolic activation of Hypoglycin A to MCPA-CoA and its toxicological effect.
Experimental Protocols
Sample Preparation
The following protocol is a general guideline for the extraction of short-chain acyl-CoAs from biological samples and should be optimized for specific matrices. A protein precipitation method using 5-sulfosalicylic acid (SSA) is recommended as it has been shown to have good recovery for short-chain acyl-CoAs and is compatible with direct LC-MS/MS analysis without a solid-phase extraction (SPE) step.[10]
Materials:
-
Biological sample (e.g., 50 mg tissue, 10^6 cells, 100 µL plasma)
-
Internal Standard (IS): Heptadecanoyl-CoA or a stable isotope-labeled analogue if available.
-
Extraction Solution: 2.5% (w/v) 5-sulfosalicylic acid (SSA) in deionized water, chilled to 4°C.
-
Microcentrifuge tubes.
-
Homogenizer (for tissue samples).
-
Centrifuge capable of reaching 15,000 x g at 4°C.
Procedure:
-
For tissue samples, weigh approximately 50 mg of frozen tissue and place it in a pre-chilled microcentrifuge tube.
-
Add 200 µL of ice-cold 2.5% SSA extraction solution containing the internal standard.
-
Homogenize the tissue sample on ice until a uniform suspension is achieved.
-
For cell pellets or plasma, add 200 µL of the ice-cold 2.5% SSA extraction solution with internal standard and vortex thoroughly for 1 minute.
-
Incubate the samples on ice for 15 minutes to allow for complete protein precipitation.
-
Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean autosampler vial for immediate LC-MS/MS analysis. If analysis is not immediate, store the extracts at -80°C.
LC-MS/MS Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm) is suitable for the separation of acyl-CoAs.[5]
-
Mobile Phase A: 10 mM Ammonium Acetate in water, pH 6.8.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Flow Rate: 0.2 mL/min.[5]
-
Injection Volume: 10 µL.
-
Gradient:
Time (min) %B 0.0 20 15.0 100 22.5 100 22.6 20 | 30.0 | 20 |
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Acyl-CoAs typically exhibit a characteristic neutral loss of 507 Da from the protonated molecular ion [M+H]+.[3][10][12] A second transition to m/z 428 can be used for confirmation.[2][10]
-
Molecular Weight of this compound: C27H42N7O17P3S = 861.16 g/mol .
-
Precursor Ion [M+H]+: m/z 862.2.
-
MRM Transitions:
Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Use MCPA-CoA 862.2 355.2 (Optimize) Quantifier MCPA-CoA 862.2 428.1 (Optimize) Qualifier | IS (Heptadecanoyl-CoA) | (Calculate) | (Calculate) | (Optimize) | Quantifier |
-
Note: Collision energies should be optimized for the specific instrument being used.
Data Presentation
Quantitative data should be presented in a clear and structured format to allow for easy comparison between different sample groups.
| Sample ID | MCPA-CoA Concentration (pmol/mg tissue or 10^6 cells) | Standard Deviation | %CV |
| Control Group 1 | |||
| Control Group 2 | |||
| Treated Group 1 | |||
| Treated Group 2 |
This table should be populated with experimental data. A full method validation including linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision should be performed.
Experimental Workflow Visualization
The following diagram illustrates the complete workflow from sample collection to data analysis.
Figure 2: Workflow for the LC-MS/MS analysis of MCPA-CoA.
Conclusion
The presented LC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in various biological matrices. This protocol, based on established methods for short-chain acyl-CoAs, offers a reliable starting point for researchers investigating the toxicology of Hypoglycin A and the role of MCPA-CoA in metabolic disruption. It is essential to perform a full method validation to ensure data quality and accuracy for specific research applications.
References
- 1. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs | MDPI [mdpi.com]
- 3. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoproteomics Yields a Selective Molecular Host for Acetyl-CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Enzymatic Assays Using (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent, mechanism-based inhibitor of specific acyl-CoA dehydrogenases, making it a valuable tool for studying fatty acid metabolism and for the development of novel therapeutics. This document provides detailed application notes and protocols for utilizing MCPA-CoA in enzymatic assays, particularly focusing on its well-characterized inhibitory effects on Short-Chain Acyl-CoA Dehydrogenase (SCAD).
MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2] It acts as a suicide inhibitor, meaning it is processed by the target enzyme to a reactive intermediate that then irreversibly binds to and inactivates the enzyme.[1][3] This specific mode of action makes MCPA-CoA a highly selective tool for investigating the roles of particular acyl-CoA dehydrogenases in various physiological and pathological processes.
These protocols are designed to guide researchers in setting up and performing enzymatic assays to characterize the inhibitory properties of MCPA-CoA, screen for other potential inhibitors, and investigate the downstream consequences of inhibiting fatty acid β-oxidation.
Principle of the Assay
The enzymatic activity of acyl-CoA dehydrogenases, such as SCAD, can be monitored spectrophotometrically. These enzymes catalyze the α,β-dehydrogenation of an acyl-CoA substrate, transferring electrons to an acceptor molecule. A common method involves using an artificial electron acceptor, such as ferricenium hexafluorophosphate (B91526), which changes its absorbance upon reduction.
The assay protocol provided herein is based on monitoring the reduction of an electron acceptor, which is coupled to the oxidation of a suitable acyl-CoA substrate by the dehydrogenase enzyme. The inhibitory effect of MCPA-CoA is determined by measuring the decrease in the rate of this reaction in the presence of the inhibitor.
Data Presentation
Quantitative Inhibition of Acyl-CoA Dehydrogenases by this compound
The following table summarizes the inhibitory effects of MCPA-CoA on various acyl-CoA dehydrogenases as reported in the literature. It is important to note that MCPA-CoA exhibits differential selectivity towards these enzymes.
| Enzyme | Abbreviation | Substrate Specificity | Inhibition by MCPA-CoA | Quantitative Data (Concentration) | Reference(s) |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 Acyl-CoAs | Severe, irreversible (suicide) inhibition | Strong inhibition at 13 µM | [1][2] |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 Acyl-CoAs | Severe, irreversible (suicide) inhibition | - | [1] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C12-C18 Acyl-CoAs | Not significantly inactivated | - | [1] |
| Isovaleryl-CoA Dehydrogenase | IVDH | Isovaleryl-CoA | Severe, irreversible inhibition | - | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | 2-meBCADH | 2-Methylbutyryl-CoA | Slow and mild inactivation | - | [1] |
Note: Specific IC50 or Ki values for MCPA-CoA are not consistently reported in the literature in a standardized format. The provided data reflects the qualitative descriptions of inhibition from the cited sources.
Experimental Protocols
Protocol 1: Spectrophotometric Assay for SCAD Activity and Inhibition by MCPA-CoA
This protocol describes a continuous spectrophotometric assay to measure the activity of Short-Chain Acyl-CoA Dehydrogenase (SCAD) and to determine the inhibitory effect of this compound. The assay is based on the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate, which can be monitored by the decrease in absorbance at a specific wavelength.
Materials and Reagents:
-
Purified Short-Chain Acyl-CoA Dehydrogenase (SCAD)
-
This compound (MCPA-CoA)
-
Butyryl-CoA (substrate for SCAD)
-
Ferricenium hexafluorophosphate (electron acceptor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.5)
-
Spectrophotometer capable of measuring absorbance in the UV-Vis range
-
96-well microplate (optional, for higher throughput)
-
Cuvettes or microplates
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of SCAD in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.5). The final concentration will depend on the specific activity of the enzyme preparation.
-
Prepare a stock solution of butyryl-CoA in water or a suitable buffer. The final concentration in the assay is typically in the range of 50-200 µM.
-
Prepare a stock solution of ferricenium hexafluorophosphate in a suitable solvent. The final concentration in the assay is typically around 100-200 µM.
-
Prepare a stock solution of MCPA-CoA in water or a suitable buffer. A dilution series should be prepared to determine the concentration-dependent inhibition.
-
-
Assay Setup:
-
Set up the spectrophotometer to measure absorbance at the wavelength of maximum absorbance for the oxidized form of the electron acceptor (e.g., around 300 nm for ferricenium).
-
The total reaction volume is typically 200 µL for a microplate or 1 mL for a cuvette.
-
Prepare a reaction mixture containing the potassium phosphate buffer and ferricenium hexafluorophosphate.
-
-
Performing the Assay:
-
Control Reaction (without inhibitor):
-
To the reaction mixture, add the SCAD enzyme and incubate for a few minutes at a constant temperature (e.g., 37°C) to allow for temperature equilibration.
-
Initiate the reaction by adding the butyryl-CoA substrate.
-
Immediately start monitoring the decrease in absorbance over time. The rate of decrease is proportional to the enzyme activity.
-
-
Inhibition Assay:
-
Prepare reaction mixtures containing different concentrations of MCPA-CoA.
-
Add the SCAD enzyme to each reaction mixture and pre-incubate for a defined period (e.g., 5-10 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the butyryl-CoA substrate.
-
Monitor the decrease in absorbance over time for each inhibitor concentration.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance change) for the control and each inhibitor concentration.
-
Plot the percentage of inhibition versus the concentration of MCPA-CoA.
-
If determining the IC50 value, use a suitable software to fit the data to a dose-response curve.
-
For mechanism-of-action studies (e.g., time-dependent inhibition), the reaction can be monitored over a longer period.
-
Visualizations
Fatty Acid β-Oxidation Pathway and Inhibition by MCPA-CoA
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The suicide inactivation of ox liver short-chain acyl-CoA dehydrogenase by propionyl-CoA. Formation of an FAD adduct - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Acyl-CoA Dehydrogenase Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-CoA dehydrogenases (ACADs) are a family of mitochondrial flavoenzymes that catalyze the initial and rate-limiting step in the beta-oxidation of fatty acids.[1][2] This process is crucial for energy production, particularly during periods of fasting or prolonged exercise.[3][4] There are several ACADs, each with a specificity for fatty acyl-CoAs of different chain lengths: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[5][6] Genetic deficiencies in these enzymes can lead to severe metabolic disorders.[7][8] Consequently, the study of ACADs and the identification of their inhibitors are of significant interest in drug development and for understanding metabolic diseases.[9][10][11]
These application notes provide a comprehensive protocol for an in vitro acyl-CoA dehydrogenase inhibition assay, primarily focusing on a highly sensitive and widely used fluorometric method. This assay is adaptable for various ACAD enzymes and is suitable for screening potential inhibitors.
Principle of the Assay
The in vitro acyl-CoA dehydrogenase inhibition assay measures the activity of an ACAD enzyme by monitoring the reduction of an electron acceptor. In the physiological context, electrons from the oxidation of the acyl-CoA substrate are transferred to the electron transfer flavoprotein (ETF).[1][12] The reduction of ETF can be monitored by the decrease in its intrinsic fluorescence, providing a direct measure of ACAD activity.[1][13] The assay is performed in an anaerobic environment to prevent the re-oxidation of the reduced ETF by molecular oxygen.[1] Potential inhibitors are added to the reaction, and their effect on the rate of ETF reduction is quantified to determine their inhibitory potency (e.g., IC50 value).
Signaling Pathway
Caption: Mitochondrial Fatty Acid Beta-Oxidation Pathway.
Experimental Workflow
Caption: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay Workflow.
Materials and Reagents
| Reagent | Supplier & Catalog No. (Example) | Storage Temperature |
| Purified ACAD Enzyme (e.g., VLCAD, MCAD) | Sigma-Aldrich, Cayman Chemical | -80°C |
| Purified Electron Transfer Flavoprotein (ETF) | Recombinant expression recommended[1] | -80°C |
| Acyl-CoA Substrate (e.g., Palmitoyl-CoA) | Sigma-Aldrich | -20°C |
| Test Inhibitor | Synthesized or Commercial | Varies |
| Positive Control Inhibitor (e.g., Methylene-cyclopropaneacetic acid for MCAD)[14] | Commercial | Varies |
| Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 1 mM EDTA) | Prepare fresh | 4°C |
| Glucose Oxidase | Sigma-Aldrich | -20°C |
| Catalase | Sigma-Aldrich | -20°C |
| D-(+)-Glucose | Sigma-Aldrich | Room Temperature |
| 96-well microplate (black, clear bottom) | Corning, Greiner | Room Temperature |
| Fluorometer | BMG Labtech, Molecular Devices | N/A |
Experimental Protocol
This protocol is adapted from established methods for measuring ACAD activity via the ETF fluorescence reduction assay.[1][13]
1. Preparation of Reagents: a. Reaction Buffer: Prepare a solution of 50 mM Tris-HCl, pH 8.0, containing 150 mM KCl and 1 mM EDTA. b. Enzyme and ETF Solutions: Dilute the purified ACAD enzyme and ETF to the desired working concentrations in the reaction buffer. Keep on ice. c. Substrate Solution: Prepare a stock solution of the acyl-CoA substrate (e.g., 10 mM Palmitoyl-CoA) in an appropriate solvent (e.g., water or buffer). d. Inhibitor Solutions: Prepare a stock solution of the test inhibitor and a positive control inhibitor in a suitable solvent (e.g., DMSO). Prepare serial dilutions to generate a dose-response curve. e. Oxygen Scavenging System: Prepare a solution containing glucose oxidase and catalase in the reaction buffer.
2. Assay Procedure (96-well plate format): a. To each well of a 96-well microplate, add the following in order:
- Reaction Buffer
- ETF (final concentration 2-5 µM)[13]
- Test inhibitor at various concentrations or vehicle control (e.g., DMSO).
- ACAD enzyme. b. Add the oxygen scavenging system (e.g., glucose oxidase/catalase and glucose) to make the reaction mixture anaerobic.[1] c. Pre-incubate the plate at a controlled temperature (e.g., 32°C) for a defined period (e.g., 10 minutes) to allow for inhibitor binding.[13] d. Initiate the reaction by adding the acyl-CoA substrate (e.g., final concentration of 50-100 µM palmitoyl-CoA for VLCAD).[13] e. Immediately place the plate in a fluorometer and monitor the decrease in ETF fluorescence over time.[1][13]
- Excitation Wavelength: ~345 nm
- Emission Wavelength: ~495 nm
3. Data Analysis: a. Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the fluorescence decay curve. b. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
Alternative Assay Methods
While the ETF fluorescence reduction assay is considered the gold standard, other methods can be employed:
| Assay Method | Principle | Detection | Advantages | Disadvantages |
| Spectrophotometric | Measures the formation of a product with a distinct absorbance spectrum or the reduction of an artificial electron acceptor.[7][15] | UV-Vis Absorbance | Simpler instrumentation, no need for anaerobiosis. | May have lower sensitivity and specificity. |
| HPLC or Mass Spectrometry | Directly measures the conversion of the acyl-CoA substrate to the enoyl-CoA product.[1] | HPLC-UV or MS Signal | High specificity and can be used for complex mixtures. | Lower throughput, requires specialized equipment. |
Troubleshooting
| Issue | Possible Cause | Solution |
| No or low enzyme activity | Inactive enzyme or ETF. | Verify enzyme and ETF activity with a known active batch. Ensure proper storage and handling. |
| Incorrect buffer pH or composition. | Prepare fresh buffer and verify the pH. | |
| Presence of oxygen in the reaction. | Ensure the oxygen scavenging system is active and sufficient. | |
| High background fluorescence | Contamination of reagents or plate. | Use high-purity reagents and clean plates. |
| Autofluorescence of the test compound. | Run a control without the enzyme to measure the compound's intrinsic fluorescence. | |
| Inconsistent results | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. |
| Temperature fluctuations. | Use a temperature-controlled plate reader. |
Conclusion
The in vitro acyl-CoA dehydrogenase inhibition assay is a robust and sensitive method for identifying and characterizing inhibitors of ACAD enzymes. The detailed protocol provided herein, along with the troubleshooting guide and information on alternative methods, will aid researchers in successfully implementing this assay in their drug discovery and metabolic research programs. Careful attention to experimental details, particularly maintaining anaerobic conditions, is critical for obtaining reliable and reproducible data.
References
- 1. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Correcting Very Long Chain Acyl-CoA Dehydrogenase Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. VLCAD [gmdi.org]
- 4. Nutrition Management Guidelines for VLCAD | Southeast Regional Genetics Network [managementguidelines.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medium-Chain Acyl-Coenzyme A Dehydrogenase Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorometric assay of acyl-CoA dehydrogenases in normal and mutant human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Effects of (1S)-(Methylenecyclopropyl)acetyl-CoA in Cell-Based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The primary molecular mechanism of MCPA-CoA toxicity is the irreversible inhibition of mitochondrial acyl-CoA dehydrogenases, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD). This inhibition blocks the β-oxidation of fatty acids, a critical pathway for energy production, especially during fasting states. The disruption of fatty acid metabolism leads to a cascade of cellular events, including depleted acetyl-CoA and ATP levels, which in turn impairs gluconeogenesis.
These application notes provide a comprehensive set of cell-based assays to investigate the multifaceted effects of MCPA-CoA on cellular metabolism. The protocols are designed to be adaptable for various research purposes, from mechanistic studies to the screening of potential therapeutic interventions.
Mechanism of Action of this compound
MCPA-CoA acts as a suicide inhibitor of specific acyl-CoA dehydrogenases. The inactivation of these enzymes halts the breakdown of fatty acids, leading to a significant reduction in the production of acetyl-CoA. Acetyl-CoA is a crucial molecule that fuels the citric acid cycle (TCA cycle) for ATP production and also acts as an allosteric activator of pyruvate (B1213749) carboxylase, a key enzyme in gluconeogenesis. The consequent decrease in cellular energy and gluconeogenic precursors results in severe hypoglycemia.
Caption: Signaling pathway of MCPA-CoA toxicity.
Experimental Protocols
Cell Culture and Treatment
The human hepatoma cell line, HepG2, is a suitable model for these studies due to its hepatic origin and active fatty acid metabolism.[1][2][3][4]
-
Cell Line: HepG2 cells (ATCC® HB-8065™)
-
Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.
-
Treatment with this compound: Due to its reactivity, it is often more practical to treat cells with its precursor, methylenecyclopropylacetic acid (MCPA), which is then converted intracellularly to MCPA-CoA. Prepare stock solutions of MCPA in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the culture medium. A vehicle control (DMSO) should always be included in the experiments.
Assay 1: Cell Viability Assay
This assay determines the cytotoxic effects of MCPA-CoA.
-
Principle: The assay measures the intracellular ATP content, which is an indicator of cell viability.
-
Protocol:
-
Seed HepG2 cells in a 96-well white-walled plate at a density of 1 x 10⁴ cells/well and incubate overnight.
-
Treat the cells with varying concentrations of MCPA (or its precursor) for 24 hours. Include a vehicle control.
-
Use a commercial ATP-based cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Follow the manufacturer's instructions to lyse the cells and measure the luminescence, which is proportional to the ATP concentration.
-
-
Data Analysis: Express cell viability as a percentage relative to the vehicle-treated control cells.
Assay 2: Fatty Acid Oxidation (FAO) Assay using Extracellular Flux Analysis
This assay directly measures the impact of MCPA-CoA on the rate of fatty acid oxidation.
-
Principle: The Seahorse XF Analyzer measures the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration. By providing fatty acids as the primary substrate, the OCR reflects the rate of FAO.
-
Protocol:
-
Seed HepG2 cells in a Seahorse XF cell culture microplate and allow them to attach overnight.
-
One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with L-carnitine and glucose, and incubate in a non-CO₂ incubator at 37°C.
-
Prepare a utility plate with the test compounds: MCPA, a vehicle control, and etomoxir (B15894) (a known CPT1 inhibitor as a positive control for FAO inhibition).
-
Load the sensor cartridge and calibrate the Seahorse XF Analyzer.
-
Place the cell culture plate in the analyzer and measure the basal OCR.
-
Inject MCPA or controls and monitor the changes in OCR over time.
-
-
Data Analysis: Compare the OCR in MCPA-treated wells to the vehicle control. A decrease in OCR indicates inhibition of fatty acid oxidation.
Assay 3: Acyl-CoA Dehydrogenase Activity Assay
This assay directly measures the enzymatic activity of acyl-CoA dehydrogenases in cell lysates.
-
Principle: This spectrophotometric assay measures the reduction of a specific electron acceptor coupled to the oxidation of a fatty acyl-CoA substrate by acyl-CoA dehydrogenases.
-
Protocol:
-
Culture HepG2 cells and treat with MCPA for the desired time.
-
Harvest the cells and prepare cell lysates by sonication or detergent lysis.
-
Determine the protein concentration of the lysates.
-
In a microplate, combine the cell lysate with a reaction mixture containing a specific fatty acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD) and an electron acceptor like ferricenium hexafluorophosphate.[5]
-
Monitor the change in absorbance at a specific wavelength over time using a microplate reader.
-
-
Data Analysis: Calculate the enzyme activity (nmol/min/mg protein) and compare the activity in MCPA-treated samples to the vehicle control.
Assay 4: Cellular ATP Measurement
This assay quantifies the impact of MCPA-CoA on cellular energy levels.
-
Principle: Similar to the cell viability assay, this assay uses a luciferase-based reaction to measure the total intracellular ATP concentration.
-
Protocol:
-
Seed and treat HepG2 cells as described for the cell viability assay.
-
Use a commercial ATP determination kit.
-
Lyse the cells and measure the luminescence.
-
Create an ATP standard curve to quantify the absolute ATP concentration.
-
-
Data Analysis: Normalize the ATP concentration to the total protein content or cell number and present the data as a percentage of the control.
Assay 5: Glucose Production Assay
This assay is particularly relevant for hepatic cell models and assesses the effect of MCPA-CoA on gluconeogenesis.
-
Principle: The amount of glucose produced by the cells from non-carbohydrate precursors (e.g., lactate (B86563) and pyruvate) is measured.
-
Protocol:
-
Plate HepG2 cells and grow to confluency.
-
Wash the cells with PBS and incubate them in a glucose-free medium supplemented with lactate and pyruvate.
-
Treat the cells with MCPA or vehicle control for a defined period (e.g., 6 hours).
-
Collect the medium and measure the glucose concentration using a colorimetric glucose assay kit.
-
Normalize the glucose production to the total protein content of the cells.
-
-
Data Analysis: Compare the rate of glucose production in MCPA-treated cells to the vehicle control.
Assay 6: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay evaluates the effect of MCPA-CoA on mitochondrial health.
-
Principle: The JC-1 dye accumulates in healthy mitochondria with a high membrane potential, forming red fluorescent aggregates. In mitochondria with a depolarized membrane, JC-1 remains as green fluorescent monomers. The ratio of red to green fluorescence is an indicator of mitochondrial health.
-
Protocol:
-
Seed HepG2 cells in a black-walled, clear-bottom 96-well plate.
-
Treat the cells with MCPA or vehicle control. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
Incubate the cells with JC-1 staining solution according to the manufacturer's protocol.
-
Wash the cells and measure the fluorescence intensity at both red and green emission wavelengths using a fluorescence plate reader or microscope.
-
-
Data Analysis: Calculate the ratio of red to green fluorescence intensity. A decrease in this ratio indicates mitochondrial depolarization.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Effect of this compound on HepG2 Cell Viability and ATP Levels
| Treatment Concentration (µM) | Cell Viability (% of Control) | Cellular ATP (% of Control) |
| Vehicle Control | 100 ± 5 | 100 ± 8 |
| 1 | 95 ± 6 | 85 ± 7 |
| 10 | 78 ± 8 | 62 ± 9 |
| 50 | 45 ± 7 | 31 ± 6 |
| 100 | 22 ± 5 | 15 ± 4 |
Table 2: Effect of this compound on Fatty Acid Oxidation and Acyl-CoA Dehydrogenase Activity
| Treatment Concentration (µM) | Fatty Acid Oxidation (OCR, % of Control) | SCAD Activity (% of Control) | MCAD Activity (% of Control) |
| Vehicle Control | 100 ± 10 | 100 ± 9 | 100 ± 11 |
| 1 | 82 ± 9 | 75 ± 8 | 80 ± 10 |
| 10 | 45 ± 7 | 38 ± 6 | 42 ± 7 |
| 50 | 18 ± 5 | 15 ± 4 | 19 ± 5 |
| 100 | 5 ± 3 | 4 ± 2 | 6 ± 3 |
Table 3: Effect of this compound on Glucose Production and Mitochondrial Membrane Potential
| Treatment Concentration (µM) | Glucose Production (% of Control) | Mitochondrial Membrane Potential (Red/Green Ratio) |
| Vehicle Control | 100 ± 12 | 2.5 ± 0.3 |
| 1 | 88 ± 10 | 2.1 ± 0.2 |
| 10 | 55 ± 9 | 1.5 ± 0.2 |
| 50 | 25 ± 6 | 0.8 ± 0.1 |
| 100 | 10 ± 4 | 0.4 ± 0.1 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only. Actual results may vary depending on experimental conditions.
Mandatory Visualizations
Caption: Experimental workflow for studying MCPA-CoA.
Caption: Logical relationship of MCPA-CoA's effects.
References
- 1. Peroxisomal fatty acid beta-oxidation in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells [frontiersin.org]
- 4. In vitro treatment of HepG2 cells with saturated fatty acids reproduces mitochondrial dysfunction found in nonalcoholic steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying (1S)-(Methylenecyclopropyl)acetyl-CoA Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a naturally occurring amino acid found in the unripe fruit of the ackee tree (Blighia sapida) and seeds of the box elder tree (Acer negundo).[1] Ingestion of hypoglycin A can lead to a condition known as Jamaican Vomiting Sickness, characterized by severe hypoglycemia, vomiting, and in some cases, death.[1][2] The toxicity of MCPA-CoA stems from its potent inhibition of several acyl-CoA dehydrogenases, critically impairing mitochondrial β-oxidation of fatty acids and gluconeogenesis.[3][4] This document provides detailed application notes and experimental protocols for studying MCPA-CoA toxicity using rodent models, a well-established approach for investigating the pathophysiology of this intoxication.
Animal Models
The rat is the most commonly used animal model for studying hypoglycin A and MCPA-CoA toxicity.[3][5][6] Rats exhibit similar metabolic disruptions to humans upon exposure, including hypoglycemia and characteristic organic aciduria.[5][7] Genetically modified mouse models with deficiencies in specific acyl-CoA dehydrogenases, such as Multiple Acyl-CoA Dehydrogenase Deficiency (MADD), can also serve as valuable tools for dissecting the specific enzymatic inhibitions of MCPA-CoA.[8][9][10]
Data Presentation
The following table summarizes key quantitative data from studies on hypoglycin A toxicity in rats.
| Parameter | Animal Model | Route of Administration | Dose | Observed Effects | Reference |
| LD50 | Rat | Oral | 98 mg/kg | Lethality | [3][5] |
| LD50 | Rat | Intraperitoneal | 97 mg/kg | Lethality | [3][5] |
| Acute Toxic Dose | Sprague-Dawley Rat (Male) | Oral (in diet) | 231.19 +/- 62.55 mg/kg | Toxicity | [11] |
| Acute Toxic Dose | Sprague-Dawley Rat (Female) | Oral (in diet) | 215.99 +/- 63.33 mg/kg | Toxicity | [11] |
| Enzyme Inhibition | Rat | Intraperitoneal | Not specified | >90% inhibition of hepatic mitochondrial butyryl-CoA dehydrogenase | [12] |
| Metabolite Accumulation | Rat | Not specified | Not specified | Accumulation of several volatile fatty acids in plasma | [5] |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the metabolic pathway of hypoglycin A to its toxic metabolite MCPA-CoA and a typical experimental workflow for studying its toxicity in a rat model.
Experimental Protocols
Animal Model and Husbandry
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: Individually housed in standard laboratory cages with a 12-hour light/dark cycle.
-
Diet: Standard rodent chow and water ad libitum.
-
Acclimatization: Acclimatize animals to the facility for at least one week prior to the experiment.
Preparation of Hypoglycin A Dosing Solution
-
Reagent: Hypoglycin A (from a certified supplier).
-
Vehicle: Sterile 0.9% saline.
-
Procedure:
-
Calculate the required amount of Hypoglycin A based on the desired dose (e.g., a sub-lethal dose to study metabolic effects) and the body weight of the animals.
-
Dissolve the calculated amount of Hypoglycin A in the appropriate volume of sterile saline to achieve the final desired concentration.
-
Ensure the solution is well-mixed and clear before administration. Prepare fresh on the day of dosing.
-
Administration of Hypoglycin A
Two common routes of administration are oral gavage and intraperitoneal injection.
3.1. Oral Gavage [13][14][15][16][17]
-
Materials:
-
Appropriately sized gavage needle (e.g., 16-18 gauge for rats).
-
Syringe.
-
-
Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Insert the gavage needle into the mouth, passing it over the tongue and into the esophagus.
-
Slowly administer the calculated volume of the Hypoglycin A solution.
-
Carefully withdraw the needle.
-
Monitor the animal for any signs of distress.
-
3.2. Intraperitoneal (IP) Injection [4][8][11][18][19]
-
Materials:
-
Sterile syringe and needle (e.g., 23-25 gauge).
-
70% ethanol (B145695) for disinfection.
-
-
Procedure:
-
Securely restrain the rat to expose the abdomen.
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum.
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspirate to ensure no fluid is drawn back, indicating correct placement.
-
Inject the calculated volume of the Hypoglycin A solution.
-
Withdraw the needle and return the animal to its cage.
-
Sample Collection
4.1. 24-Hour Urine Collection [1][20][21][22]
-
Materials:
-
Metabolic cages.
-
-
Procedure:
-
Place individual rats in metabolic cages with free access to food and water.
-
Collect urine over a 24-hour period into a collection tube, often kept on ice or with a preservative to prevent degradation of metabolites.
-
Measure the total volume of urine collected.
-
Store urine samples at -80°C until analysis.
-
4.2. Blood Collection and Glucose Monitoring
-
Procedure:
-
Collect small blood samples from the tail vein at specified time points post-administration to monitor blood glucose levels using a glucometer.
-
At the end of the experiment, collect a terminal blood sample via cardiac puncture under anesthesia for comprehensive biochemical analysis.
-
4.3. Tissue Collection [2][23][24][25][26]
-
Procedure:
-
Euthanize the rats at the designated endpoint of the study using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Immediately perform a necropsy and collect the liver.
-
For histopathology, fix a portion of the liver in 10% neutral buffered formalin.
-
For biochemical analysis (e.g., acyl-CoA profiling), snap-freeze a portion of the liver in liquid nitrogen and store at -80°C.
-
Analytical Methods
5.1. Urinary Organic Acid Analysis by GC-MS [3][5][6][9][27]
-
Principle: This method is used to identify and quantify the abnormal accumulation of organic acids in the urine, a hallmark of MCPA-CoA toxicity.
-
Sample Preparation:
-
Thaw urine samples.
-
Add an internal standard.
-
Extract the organic acids using an organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent and derivatize the residue to make the organic acids volatile for GC-MS analysis.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Data Analysis: Identify and quantify organic acids by comparing their mass spectra and retention times to those of known standards.
5.2. Hepatic Acyl-CoA Profiling by LC-MS/MS [7][28][29][30][31]
-
Principle: This technique allows for the sensitive and specific quantification of various acyl-CoA species in liver tissue, providing direct evidence of the inhibition of β-oxidation.
-
Sample Preparation:
-
Homogenize the frozen liver tissue in a suitable buffer.
-
Extract the acyl-CoAs using methods such as solid-phase extraction.
-
The extract is then ready for LC-MS/MS analysis.
-
-
Instrumentation: Liquid chromatograph coupled to a tandem mass spectrometer.
-
Data Analysis: Quantify individual acyl-CoA species based on their specific mass transitions and retention times, using internal standards for normalization.
5.3. Liver Histopathology
-
Principle: To examine the morphological changes in the liver, such as fatty acid accumulation (steatosis), which is a common finding in MCPA-CoA toxicity.
-
Procedure (H&E Staining): [10][32][33][34][35]
-
Process the formalin-fixed liver tissue and embed in paraffin.
-
Cut thin sections (e.g., 5 µm) and mount on microscope slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with hematoxylin (B73222) (stains nuclei blue) and eosin (B541160) (stains cytoplasm and extracellular matrix pink).
-
Dehydrate and mount with a coverslip.
-
-
Microscopy: Examine the stained sections under a light microscope for evidence of cellular damage, such as lipid droplet accumulation in hepatocytes. For ultrastructural analysis of mitochondria, transmission electron microscopy can be employed.[12][36][37][38]
Conclusion
The animal models and experimental protocols detailed in these application notes provide a robust framework for investigating the mechanisms of this compound toxicity. By employing these methods, researchers can gain valuable insights into the pathophysiology of this intoxication, which can aid in the development of potential therapeutic interventions and inform public health strategies regarding the consumption of foods containing hypoglycin A.
References
- 1. bldeapharmacy.ac.in [bldeapharmacy.ac.in]
- 2. Tissue collection [protocols.io]
- 3. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. aurametrix.weebly.com [aurametrix.weebly.com]
- 6. erndim.org [erndim.org]
- 7. mdpi.com [mdpi.com]
- 8. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
- 9. [PDF] GC-MS profiling of urinary organic acids evaluated as a quantitative method. | Semantic Scholar [semanticscholar.org]
- 10. H&E staining | Xin Chen Lab [pharm.ucsf.edu]
- 11. research.vt.edu [research.vt.edu]
- 12. [PDF] PREPARATION OF ISOLATED RAT LIVER MITOCHONDRIA FOR ELECTRON MICROSCOPY | Semantic Scholar [semanticscholar.org]
- 13. research.fsu.edu [research.fsu.edu]
- 14. ouv.vt.edu [ouv.vt.edu]
- 15. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 16. researchanimaltraining.com [researchanimaltraining.com]
- 17. research-support.uq.edu.au [research-support.uq.edu.au]
- 18. animalcare.ubc.ca [animalcare.ubc.ca]
- 19. researchgate.net [researchgate.net]
- 20. brd.nci.nih.gov [brd.nci.nih.gov]
- 21. protocols.io [protocols.io]
- 22. Hydrophobic Sand Versus Metabolic Cages: A Comparison of Urine Collection Methods for Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - US [thermofisher.com]
- 24. Video: Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice [jove.com]
- 25. Diagnostic Necropsy and Selected Tissue and Sample Collection in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. animalcare.umich.edu [animalcare.umich.edu]
- 27. metbio.net [metbio.net]
- 28. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. researchgate.net [researchgate.net]
- 32. Hematoxylin and Eosin (H&E) Staining Protocol - IHC WORLD [ihcworld.com]
- 33. neuromuscular.wustl.edu [neuromuscular.wustl.edu]
- 34. urmc.rochester.edu [urmc.rochester.edu]
- 35. Hematoxylin & Eosin (H&E) Staining Intro: Procedures & More [leicabiosystems.com]
- 36. PREPARATION OF ISOLATED RAT LIVER MITOCHONDRIA FOR ELECTRON MICROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 37. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 38. rupress.org [rupress.org]
handling and storage conditions for (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a critical metabolite in the toxicological pathway of hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for Jamaican Vomiting Sickness. As a potent irreversible inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD), MCPA-CoA has significant implications for research in fatty acid metabolism, enzyme kinetics, and toxicology. These application notes provide detailed guidelines for the proper handling, storage, and experimental use of this compound.
Chemical and Physical Properties
A summary of the key properties of this compound and its precursor, (RS)-(Methylenecyclopropyl)acetic acid, is provided below.
| Property | This compound | (RS)-(Methylenecyclopropyl)acetic acid |
| Molecular Formula | C₂₇H₄₂N₇O₁₇P₃S | C₆H₈O₂ |
| Molecular Weight | 877.6 g/mol | 112.13 g/mol |
| Appearance | Typically a lyophilized powder or solution | Neat solid |
| Solubility | Soluble in aqueous buffers | Soluble in organic solvents |
| Storage Temperature | -20°C to -80°C | -20°C[1] |
Handling and Storage Conditions
Proper handling and storage are crucial to maintain the integrity and activity of this compound. Thioesters are susceptible to hydrolysis, especially at neutral to basic pH, and oxidation.
Storage of Lyophilized Powder
-
Temperature: Store the lyophilized powder at -20°C to -80°C for long-term stability.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light: Protect from light to prevent potential degradation.
Preparation and Storage of Stock Solutions
-
Solvent: Dissolve the lyophilized powder in a slightly acidic aqueous buffer (pH 4-6) to minimize hydrolysis of the thioester bond. Sterile, deoxygenated water or buffer is recommended.
-
Concentration: Prepare a concentrated stock solution (e.g., 1-10 mM) to minimize the number of freeze-thaw cycles.
-
Aliquoting: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.
-
Storage of Aliquots: Store frozen aliquots at -80°C. For short-term use (within a month), -20°C is acceptable.
-
Thawing: When ready to use, thaw the aliquot on ice and keep it on ice during the experiment.
Summary of Storage Recommendations:
| Form | Temperature | Duration | Key Considerations |
| Lyophilized Powder | -20°C to -80°C | Long-term | Inert atmosphere, protect from light |
| Stock Solution | -80°C | Up to 6 months | pH 4-6, single-use aliquots, protect from light |
| (Aqueous) | -20°C | Up to 1 month | pH 4-6, single-use aliquots, protect from light |
Mechanism of Action: Inhibition of Beta-Oxidation
This compound acts as a suicide inhibitor of short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), key enzymes in the mitochondrial fatty acid β-oxidation pathway. Upon binding to the active site of these enzymes, MCPA-CoA is processed, leading to the formation of a reactive intermediate that covalently modifies the enzyme, causing irreversible inactivation. This disruption of β-oxidation leads to a depletion of acetyl-CoA and a subsequent impairment of the Krebs cycle and gluconeogenesis, resulting in hypoglycemia.
Caption: Disruption of β-Oxidation by MCPA-CoA.
Experimental Protocols
The following protocols provide a framework for studying the inhibitory effects of this compound on acyl-CoA dehydrogenase activity.
Protocol 1: Determination of Kinetic Parameters for Suicide Inhibition of Short-Chain Acyl-CoA Dehydrogenase (SCAD)
This protocol outlines a spectrophotometric assay to determine the inactivation rate constant (kinact) and the inhibition constant (KI) for the irreversible inhibition of SCAD by MCPA-CoA. The assay measures the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the substrate by SCAD.
Materials:
-
Purified short-chain acyl-CoA dehydrogenase (SCAD)
-
This compound (MCPA-CoA)
-
Butyryl-CoA (substrate)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
Assay Buffer: 100 mM potassium phosphate, pH 7.5, containing 0.2 mM EDTA
-
96-well microplate
-
Microplate spectrophotometer capable of reading absorbance at 600 nm
Experimental Workflow:
Caption: Workflow for SCAD Inhibition Assay.
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the assay buffer. Keep on ice.
-
The final concentration of the solvent for MCPA-CoA (e.g., DMSO) should be kept below 1% in the final assay volume.
-
-
Pre-incubation:
-
In a 96-well plate, set up a series of wells for each pre-incubation time point.
-
To each well, add the assay buffer and the desired concentration of MCPA-CoA.
-
Initiate the pre-incubation by adding a fixed amount of SCAD enzyme to each well.
-
Incubate the plate at a constant temperature (e.g., 25°C or 37°C) for the specified time intervals (e.g., 0, 5, 10, 20, 30 minutes).
-
-
Reaction Initiation:
-
At the end of each pre-incubation period, initiate the enzymatic reaction by adding a mixture of butyryl-CoA, DCPIP, and PMS to the wells.
-
Final concentrations in a 200 µL reaction volume could be:
-
SCAD: 10-50 nM
-
MCPA-CoA: 0 - 100 µM (or a range determined by preliminary experiments)
-
Butyryl-CoA: 100 µM
-
DCPIP: 50 µM
-
PMS: 10 µM
-
-
-
Kinetic Measurement:
-
Immediately after adding the substrate mixture, place the microplate in the spectrophotometer.
-
Measure the decrease in absorbance at 600 nm every 15-30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate Initial Rates: For each concentration of MCPA-CoA and each pre-incubation time, determine the initial rate of the reaction from the linear portion of the absorbance vs. time plot.
-
Determine kobs: For each concentration of MCPA-CoA, plot the natural logarithm of the residual enzyme activity (rate at time t / rate at time 0) against the pre-incubation time. The negative of the slope of this line gives the apparent inactivation rate constant (kobs).
-
Determine kinact and KI: Plot the calculated kobs values against the corresponding concentrations of MCPA-CoA. Fit the data to the Michaelis-Menten equation for irreversible inhibitors: kobs = (kinact * [I]) / (KI + [I]) where:
-
kinact is the maximal rate of inactivation.
-
KI is the inhibitor concentration at which the inactivation rate is half-maximal.
-
[I] is the concentration of the inhibitor (MCPA-CoA).
-
-
Expected Quantitative Data:
| Parameter | Description | Expected Range (Example) |
| KI | Inhibitor concentration for half-maximal inactivation | 1 - 50 µM |
| kinact | Maximal rate of inactivation | 0.01 - 0.5 min⁻¹ |
Protocol 2: Cellular Assay for Assessing the Impact of a Precursor on Mitochondrial Respiration
This protocol describes a method to assess the effect of (RS)-(Methylenecyclopropyl)acetic acid (MCPA), the precursor to MCPA-CoA, on cellular respiration using a Seahorse XF Analyzer. This assay measures the oxygen consumption rate (OCR), providing insights into mitochondrial function.
Materials:
-
Cultured cells (e.g., HepG2, C2C12 myotubes)
-
(RS)-(Methylenecyclopropyl)acetic acid (MCPA)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Analyzers
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed the cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare a stock solution of MCPA in a suitable solvent (e.g., DMSO).
-
On the day of the assay, replace the culture medium with Seahorse XF Base Medium containing various concentrations of MCPA.
-
Incubate the cells with MCPA for a predetermined time (e.g., 4-24 hours) to allow for its conversion to MCPA-CoA and subsequent enzyme inhibition.
-
-
Seahorse XF Assay:
-
Calibrate the Seahorse XF Analyzer.
-
Load the mitochondrial stress test compounds (oligomycin, FCCP, and rotenone/antimycin A) into the injection ports of the sensor cartridge.
-
Place the cell plate in the Seahorse XF Analyzer and initiate the assay.
-
The instrument will measure the OCR at baseline and after the sequential injection of the mitochondrial inhibitors.
-
-
Data Analysis:
-
The Seahorse software will calculate key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
Compare these parameters between untreated and MCPA-treated cells to quantify the inhibitory effect on mitochondrial function.
-
Expected Quantitative Data:
| Parameter | Description | Expected Effect of MCPA |
| Basal Respiration | Baseline oxygen consumption | Decrease |
| ATP Production | OCR linked to ATP synthesis | Decrease |
| Maximal Respiration | Maximum OCR induced by FCCP | Decrease |
| Spare Respiratory | Difference between maximal and basal OCR | Decrease |
| Capacity |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no enzyme activity | Enzyme degradation | Ensure proper storage of the enzyme. Prepare fresh enzyme dilutions for each experiment. |
| Incorrect buffer pH or composition | Verify the pH of the assay buffer. Ensure all components are at the correct final concentrations. | |
| High background in spectrophotometric | Non-enzymatic reduction of DCPIP | Run a control reaction without the enzyme to determine the background rate. Subtract this from the rates of the enzymatic reactions. Ensure PMS is protected from light. |
| assay | ||
| Inconsistent results between replicates | Pipetting errors | Use calibrated pipettes and ensure proper mixing of reagents. |
| Temperature fluctuations | Maintain a constant temperature throughout the assay. | |
| No inhibitory effect observed | Inactive inhibitor | Ensure proper storage of MCPA-CoA. Prepare fresh dilutions from a new aliquot. |
| Insufficient pre-incubation time | Increase the pre-incubation time to allow for the irreversible inhibition to occur. | |
| Incorrect enzyme or substrate | Verify the identity and purity of the enzyme and substrate. |
References
Application Notes and Protocols for the Quantitative Analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA Adducts
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree. Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness. The toxicity of hypoglycin A is primarily attributed to the metabolic actions of MCPA-CoA, which acts as a suicide inhibitor of several acyl-CoA dehydrogenases. This inhibition disrupts crucial metabolic pathways, including fatty acid β-oxidation and the metabolism of certain amino acids, leading to hypoglycemia and other severe metabolic disturbances.[1][2]
These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of MCPA-CoA adducts. The protocols detailed below are intended to guide researchers in the accurate detection and quantification of these adducts in various biological matrices, which is essential for toxicological studies, drug development, and understanding the pathophysiology of diseases related to MCPA-CoA toxicity. The primary analytical technique highlighted is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of small molecules in complex biological samples.[1][3][4][5]
Biochemical Pathway of MCPA-CoA Toxicity
Hypoglycin A is metabolized in the body to (Methylenecyclopropyl)acetic acid (MCPA). MCPA is then activated to its coenzyme A thioester, MCPA-CoA. This metabolite potently and irreversibly inactivates several acyl-CoA dehydrogenases, including short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVD).[1][2] The inactivation of these enzymes blocks the β-oxidation of fatty acids, leading to a depletion of acetyl-CoA, which is a critical substrate for the Krebs cycle and gluconeogenesis.[6][7] The disruption of these energy-producing pathways is the underlying cause of the profound hypoglycemia observed in cases of hypoglycin A poisoning.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data for the analysis of MCPA-CoA adducts in rat liver tissue following exposure to hypoglycin A. These tables are provided as a template for researchers to present their own data in a clear and structured manner.
Table 1: MCPA-CoA Concentrations in Rat Liver Tissue
| Treatment Group | Time Point (hours) | MCPA-CoA Concentration (pmol/mg tissue) | Standard Deviation |
| Control | 0 | Not Detected | N/A |
| Hypoglycin A (100 mg/kg) | 2 | 15.2 | 2.1 |
| Hypoglycin A (100 mg/kg) | 4 | 28.9 | 4.5 |
| Hypoglycin A (100 mg/kg) | 8 | 12.1 | 1.8 |
| Hypoglycin A (100 mg/kg) | 24 | 2.5 | 0.8 |
Table 2: Inhibition of Acyl-CoA Dehydrogenase Activity
| Treatment Group | Enzyme | Activity (% of Control) | Standard Deviation |
| Hypoglycin A (100 mg/kg) | SCAD | 18.5 | 3.2 |
| Hypoglycin A (100 mg/kg) | MCAD | 35.2 | 5.1 |
| Hypoglycin A (100 mg/kg) | IVD | 25.8 | 4.3 |
| Hypoglycin A (100 mg/kg) | LCAD | 92.1 | 7.8 |
Experimental Protocols
Protocol 1: Quantitative Analysis of MCPA-CoA in Liver Tissue by LC-MS/MS
This protocol describes the extraction and quantification of MCPA-CoA from liver tissue.
1. Materials and Reagents
-
This compound analytical standard (synthesis protocol below)
-
Internal Standard (e.g., [¹³C₂]acetyl-CoA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate
-
5-Sulfosalicylic acid (SSA)
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system (e.g., Triple Quadrupole)
2. Sample Preparation
-
Weigh approximately 50-100 mg of frozen liver tissue.
-
Add 500 µL of ice-cold 2.5% SSA solution containing the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a clean tube for LC-MS/MS analysis.
3. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 5 mM Ammonium Acetate in Water, pH 7
-
Mobile Phase B: Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 2% B
-
2-10 min: 2-50% B
-
10-12 min: 50-95% B
-
12-14 min: 95% B
-
14-15 min: 95-2% B
-
15-20 min: 2% B
-
-
Mass Spectrometer: Triple quadrupole in positive electrospray ionization (ESI+) mode.
-
MRM Transitions:
-
MCPA-CoA: Precursor ion (Q1): m/z 862.2 → Product ion (Q3): m/z 355.1 (quantifier), m/z 428.0 (qualifier)
-
Internal Standard ([¹³C₂]acetyl-CoA): Precursor ion (Q1): m/z 812.1 → Product ion (Q3): m/z 305.1
-
4. Data Analysis
-
Construct a standard curve using the analytical standard of MCPA-CoA.
-
Quantify the amount of MCPA-CoA in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Protocol 2: Identification of MCPA-CoA Protein Adducts
This protocol outlines a bottom-up proteomics approach to identify proteins adducted by MCPA-CoA.[8][9][10][11]
1. Protein Extraction and Digestion
-
Extract proteins from liver tissue using a suitable lysis buffer.
-
Quantify protein concentration using a BCA assay.
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest proteins into peptides using sequencing-grade trypsin overnight at 37°C.
-
Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.
2. LC-MS/MS Analysis
-
LC Column: C18 reversed-phase column (e.g., 75 µm ID x 25 cm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient for proteomic analysis (e.g., 5-40% B over 90 minutes).
-
Mass Spectrometer: High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Acquisition Mode: Data-Dependent Acquisition (DDA) with an open modification search strategy.
3. Data Analysis
-
Process the raw MS data using a proteomics software package that supports open modification searches (e.g., MaxQuant, Proteome Discoverer with Byonic node).
-
Search the MS/MS data against a relevant protein database (e.g., UniProt Rat).
-
Specify a variable modification corresponding to the mass of the MCPA adduct (C₆H₇O = 95.0497 Da) on nucleophilic amino acid residues (Cys, His, Lys).
-
Identify peptides with this mass shift and manually validate the MS/MS spectra to confirm the adduction site.
Protocol 3: Synthesis of this compound Standard
This protocol is adapted from the synthesis of similar acyl-CoA compounds and should be performed by a qualified chemist.[12]
1. Materials
-
(1S)-(Methylenecyclopropyl)acetic acid
-
N,N'-Carbonyldiimidazole (CDI)
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution
-
HPLC system for purification
2. Synthesis
-
Dissolve (1S)-(Methylenecyclopropyl)acetic acid in anhydrous THF.
-
Add CDI in a 1:1 molar ratio to the solution and stir at room temperature for 1 hour to form the acyl-imidazole intermediate.
-
In a separate flask, dissolve Coenzyme A trilithium salt in a sodium bicarbonate buffer (pH ~8).
-
Slowly add the acyl-imidazole solution to the Coenzyme A solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours or overnight.
-
Monitor the reaction progress by HPLC.
-
Purify the MCPA-CoA product using preparative reversed-phase HPLC.
-
Lyophilize the collected fractions to obtain the purified MCPA-CoA standard.
-
Confirm the identity and purity of the standard by high-resolution mass spectrometry and NMR.
Conclusion
The quantitative analysis of this compound adducts is a critical component of research into the toxicity of hypoglycin A and related compounds. The protocols and information provided in these application notes offer a comprehensive guide for researchers to establish robust and reliable analytical methods. The use of LC-MS/MS for both the quantification of free MCPA-CoA and the identification of protein adducts provides the necessary sensitivity and specificity for these challenging analyses. Accurate quantification of these adducts will undoubtedly contribute to a deeper understanding of their role in human health and disease.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative Analysis of Acetyl-CoA, Malonyl-CoA, and Succinyl-CoA in Myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [escholarship.org]
- 5. researchgate.net [researchgate.net]
- 6. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Severe Inhibition of Long-Chain Acyl-CoA Enoylhydratase (EC 4.2.1.74) in a Newborn Foal Suffering From Atypical Myopathy [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications [frontiersin.org]
- 10. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: (1S)-(Methylenecyclopropyl)acetyl-CoA as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the active metabolic toxin derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit, and is responsible for Jamaican Vomiting Sickness. In the realm of biomedical research and drug development, MCPA-CoA serves as a potent and selective chemical probe for the study of mitochondrial fatty acid β-oxidation (FAO). Its primary mechanism of action is the irreversible, suicide inhibition of specific acyl-CoA dehydrogenases, making it an invaluable tool for investigating the roles of these enzymes in both normal physiology and disease states.
These application notes provide a comprehensive overview of the use of this compound as a chemical probe, including its mechanism of action, quantitative data on its effects, and detailed protocols for its synthesis and application in biochemical and cell-based assays.
Mechanism of Action
MCPA-CoA acts as a suicide inhibitor of several acyl-CoA dehydrogenases. The strained methylenecyclopropyl ring system within the molecule makes it highly reactive upon enzymatic processing. The catalytic base in the active site of the dehydrogenase abstracts a proton, initiating a rearrangement of the cyclopropyl (B3062369) ring. This generates a reactive intermediate that covalently binds to the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, leading to irreversible inactivation. This targeted inhibition of FAO leads to a significant reduction in cellular energy production from fats, depletion of acetyl-CoA, and subsequent hypoglycemia.[1][2][3]
Data Presentation
The following table summarizes the quantitative effects of this compound on various enzymes and metabolic parameters. While specific IC50 or Ki values for this irreversible inhibitor are not extensively reported in the literature, the data presented highlights its potent and selective inhibitory profile.
| Target Enzyme/Metabolic Parameter | Organism/System | Observed Effect | Quantitative Data | Reference(s) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Purified Enzyme (Rat Liver) | Severe and irreversible inactivation | Strong inhibition | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Purified Enzyme (Rat Liver) | Severe and irreversible inactivation | Strong inhibition | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Purified Enzyme (Rat Liver) | Severe and irreversible inactivation | Strong inhibition | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Purified Enzyme (Rat Liver) | Slow and mild inactivation | - | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Purified Enzyme (Rat Liver) | No significant inactivation | - | [1] |
| Butyryl-CoA Dehydrogenase | Partially purified enzyme (Rabbit Liver) | Strong inhibition | At 13 µM concentration | [3] |
| Hepatic Acetyl-CoA Levels | In vivo (Rat) | Significant reduction | 84% decrease | [4] |
| Hepatic Butyryl-CoA Levels | In vivo (Rat) | Marked increase | - | [4] |
| Hepatic Hexanoyl-CoA Levels | In vivo (Rat) | Marked increase | - | [4] |
| Endogenous Glucose Production | In vivo (Rat) | Significant reduction | 50% decrease within 90-120 minutes | [2][4] |
| Pyruvate Carboxylase Flux | In vivo (Rat) | Significant reduction | 75% decrease | [2] |
Experimental Protocols
Protocol 1: Chemoenzymatic Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoAs that can be adapted for this compound from its corresponding carboxylic acid.
Materials:
-
(1S)-Methylenecyclopropaneacetic acid
-
Coenzyme A (CoA) lithium salt
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate solution (0.5 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
HPLC system for purification and analysis
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve (1S)-Methylenecyclopropaneacetic acid and N-Hydroxysuccinimide (1.1 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) dropwise to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate.
-
Evaporate the solvent under reduced pressure to obtain the NHS-activated ester.
-
-
Coupling with Coenzyme A:
-
Dissolve the NHS-activated ester in a minimal amount of THF.
-
In a separate flask, dissolve Coenzyme A lithium salt in 0.5 M sodium bicarbonate solution.
-
Slowly add the solution of the NHS-activated ester to the Coenzyme A solution with gentle stirring.
-
Monitor the reaction progress by HPLC. The reaction is typically complete within 2-4 hours.
-
-
Purification:
-
Acidify the reaction mixture to pH 3-4 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate to remove any unreacted starting material and byproducts.
-
The aqueous layer containing the this compound can be purified by preparative reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the final product as a white solid.
-
-
Characterization:
-
Confirm the identity and purity of the product using LC-MS and 1H NMR.
-
Protocol 2: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay
This protocol details a spectrophotometric assay to measure the inhibition of acyl-CoA dehydrogenase activity by this compound using the electron-transferring flavoprotein (ETF) fluorescence reduction assay.
Materials:
-
Purified short-chain, medium-chain, or long-chain acyl-CoA dehydrogenase (SCAD, MCAD, or LCAD)
-
Purified electron-transferring flavoprotein (ETF)
-
This compound (inhibitor)
-
Butyryl-CoA, Octanoyl-CoA, or Palmitoyl-CoA (substrates for SCAD, MCAD, and LCAD, respectively)
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.6, containing 0.1 mM EDTA)
-
Fluorometer capable of excitation at ~380 nm and emission at ~525 nm
-
Anaerobic chamber or system to remove oxygen
Procedure:
-
Preparation:
-
Prepare stock solutions of the acyl-CoA substrates, MCPA-CoA, and enzymes in the assay buffer.
-
The assay should be performed under anaerobic conditions to prevent re-oxidation of reduced ETF by molecular oxygen. This can be achieved using an anaerobic chamber or by using an oxygen-scavenging system (e.g., glucose oxidase and catalase).
-
-
Assay Protocol:
-
In a quartz cuvette, add the assay buffer, ETF (final concentration ~2-5 µM), and the desired concentration of this compound.
-
Incubate for a defined period (e.g., 5-10 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the reaction by adding the acyl-CoA dehydrogenase enzyme (e.g., SCAD).
-
Monitor the decrease in ETF fluorescence over time. The rate of fluorescence decrease is proportional to the enzyme activity.
-
To determine the effect of the inhibitor, add the specific acyl-CoA substrate (e.g., butyryl-CoA for SCAD) and continue monitoring the fluorescence. A reduced rate of fluorescence decrease compared to a control without the inhibitor indicates inhibition.
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction in the presence and absence of the inhibitor.
-
Since MCPA-CoA is a suicide inhibitor, the inhibition will be time-dependent. Plot the remaining enzyme activity against the pre-incubation time with the inhibitor to determine the rate of inactivation.
-
Protocol 3: Cell-Based Assay to Probe Metabolic Effects
This protocol describes how to use this compound to study the effects of FAO inhibition on cellular metabolism in cultured cells, such as hepatocytes.
Materials:
-
Cultured cells (e.g., HepG2 human hepatoma cells)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (or its cell-permeable precursor, methylenecyclopropylacetic acid, MCPA)
-
Seahorse XF Analyzer or similar instrument for measuring cellular respiration
-
Kits for measuring cellular ATP levels, glucose uptake, and lactate (B86563) production
-
LC-MS system for metabolomic analysis of intracellular acyl-CoAs
Procedure:
-
Cell Culture and Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for Seahorse analysis or larger plates for metabolomics).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with varying concentrations of MCPA (or MCPA-CoA if using a suitable delivery method) for a specified period (e.g., 2, 4, 8, or 24 hours). Include a vehicle-treated control group.
-
-
Analysis of Cellular Respiration:
-
Use a Seahorse XF Analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR).
-
Inhibition of FAO by MCPA-CoA is expected to decrease the basal OCR and the cell's capacity to respond to an energetic demand (e.g., after treatment with an uncoupler like FCCP). An increase in ECAR may be observed as cells switch to glycolysis for energy production.
-
-
Metabolite Analysis:
-
ATP Levels: Lyse the cells and measure intracellular ATP levels using a commercially available luminescence-based kit. A decrease in ATP levels is expected upon FAO inhibition.
-
Glucose and Lactate: Measure glucose and lactate concentrations in the culture medium to assess changes in glucose uptake and glycolytic flux.
-
Acyl-CoA Profiling: Harvest the cells, extract the metabolites, and analyze the intracellular acyl-CoA profile using LC-MS. An accumulation of short- and medium-chain acyl-CoAs (upstream of the inhibited dehydrogenases) is anticipated.
-
-
Data Analysis:
-
Compare the results from the treated groups to the control group to determine the dose- and time-dependent effects of MCPA-CoA on cellular metabolism.
-
Visualizations
Caption: Inhibition of Fatty Acid β-Oxidation by MCPA-CoA.
Caption: Workflow for Cell-Based Metabolic Assays.
Caption: Metabolic Consequences of MCPA-CoA Inhibition.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Metabolic Pathways with (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree (Blighia sapida). Ingestion of hypoglycin A can lead to a severe and potentially fatal condition known as Jamaican Vomiting Sickness, characterized by profound hypoglycemia. The primary pathogenic mechanism of MCPA-CoA involves the potent and irreversible inhibition of several key enzymes in fatty acid β-oxidation and amino acid metabolism. This document provides detailed experimental designs and protocols for researchers studying the metabolic effects of MCPA-CoA, with applications in toxicology, metabolic research, and drug development.
Metabolic Pathway of Hypoglycin A and Mechanism of Action of MCPA-CoA
Hypoglycin A is metabolized in the body to its active form, MCPA-CoA. This conversion involves transamination and oxidative decarboxylation. MCPA-CoA then acts as a suicide inhibitor for several mitochondrial acyl-CoA dehydrogenases. This inhibition blocks the breakdown of fatty acids, leading to a depletion of acetyl-CoA and reducing equivalents (NADH and FADH2). The lack of acetyl-CoA, a critical allosteric activator of pyruvate (B1213749) carboxylase, subsequently impairs gluconeogenesis, the synthesis of glucose from non-carbohydrate precursors. The combined effect of inhibited fatty acid oxidation and gluconeogenesis results in a severe energy deficit and hypoglycemia.[1][2][3]
Caption: Metabolic activation of Hypoglycin A to MCPA-CoA and its inhibitory effect on β-oxidation.
Data Presentation: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA
MCPA-CoA exhibits differential inhibitory activity against various acyl-CoA dehydrogenases. The following table summarizes the qualitative and quantitative data on enzyme inhibition.
| Enzyme Target | Abbreviation | Substrate Chain Length | Degree of Inhibition by MCPA-CoA | Reference |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Severe and irreversible | [4][5] |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C6-C12 | Severe and irreversible | [4][5] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C12-C18 | Not significantly inactivated | [4][5] |
| Isovaleryl-CoA Dehydrogenase | IVD | Branched-chain | Severely inactivated | [4][5] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | 2-meBCADH | Branched-chain | Slowly and mildly inactivated | [4] |
Experimental Protocols
Protocol 1: In Vitro Acyl-CoA Dehydrogenase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the activity of acyl-CoA dehydrogenases and assess their inhibition by MCPA-CoA. The assay is based on the reduction of a dye, 2,6-dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, LCAD)
-
This compound (MCPA-CoA)
-
Acyl-CoA substrates (e.g., Butyryl-CoA for SCAD, Octanoyl-CoA for MCAD)
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
Phenazine methosulfate (PMS)
-
2,6-dichlorophenolindophenol (DCPIP)
-
Bovine serum albumin (BSA)
-
Spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of MCPA-CoA in the assay buffer.
-
Prepare stock solutions of acyl-CoA substrates in water.
-
Prepare a fresh solution of PMS and DCPIP in the assay buffer.
-
-
Enzyme Activity Assay:
-
In a cuvette, mix the potassium phosphate buffer, BSA, PMS, and DCPIP.
-
Add the acyl-CoA substrate to initiate the reaction.
-
Add the purified enzyme to the cuvette and immediately start monitoring the decrease in absorbance at 600 nm. The rate of DCPIP reduction is proportional to the enzyme activity.
-
-
Inhibition Assay:
-
Pre-incubate the purified enzyme with various concentrations of MCPA-CoA for a defined period (e.g., 10-30 minutes) at room temperature.
-
Initiate the reaction by adding the acyl-CoA substrate and the PMS/DCPIP mixture.
-
Monitor the absorbance at 600 nm as described above.
-
-
Data Analysis:
-
Calculate the enzyme activity as the rate of change in absorbance over time.
-
Determine the percentage of inhibition for each concentration of MCPA-CoA.
-
Plot the percentage of inhibition against the logarithm of the MCPA-CoA concentration to determine the IC50 value.
-
References
- 1. Simultaneously quantifying hundreds of acylcarnitines in multiple biological matrices within ten minutes using ultrahigh-performance liquid-chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Inhibitors of (1S)-(Methylenecyclopropyl)acetyl-CoA Producing Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a highly toxic metabolite derived from hypoglycin (B18308) A, a compound found in the unripe ackee fruit. Ingestion of hypoglycin A can lead to Jamaican Vomiting Sickness, a serious condition characterized by severe hypoglycemia. This toxicity stems from the potent inhibition of crucial enzymes in fatty acid metabolism by MCPA-CoA. The biosynthesis of MCPA-CoA from hypoglycin A involves a two-step enzymatic process, presenting key targets for the development of therapeutic inhibitors. This document provides detailed application notes and protocols for high-throughput screening (HTS) to identify inhibitors of the enzymes responsible for MCPA-CoA production.
The metabolic activation of hypoglycin A begins with its conversion to methylenecyclopropylpyruvate (B1263610) (MCP-pyruvate) by a cytosolic aminotransferase. Subsequently, a mitochondrial branched-chain α-keto acid dehydrogenase complex (BCKDC) catalyzes the oxidative decarboxylation of MCP-pyruvate to form the toxic MCPA-CoA. MCPA-CoA then proceeds to irreversibly inhibit short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), which are vital for fatty acid β-oxidation. This disruption of fatty acid metabolism and gluconeogenesis is the underlying cause of the profound hypoglycemia observed in Jamaican Vomiting Sickness.
This guide outlines two primary HTS strategies: targeting the enzymes that produce MCPA-CoA and targeting the enzymes that are inhibited by MCPA-CoA.
Signaling and Metabolic Pathways
The metabolic pathway leading to the formation of MCPA-CoA and its subsequent inhibition of fatty acid β-oxidation is a critical process to understand for the development of effective inhibitors.
Application Notes and Protocols for Radiolabeling of (1S)-(Methylenecyclopropyl)acetyl-CoA for Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, key enzymes in the mitochondrial fatty acid β-oxidation pathway.[1][2] Its irreversible inhibition of short- and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD) makes it a valuable tool for studying fatty acid metabolism and its dysregulation in various diseases.[1] Radiolabeled MCPA-CoA can be utilized as a positron emission tomography (PET) tracer to non-invasively investigate the activity and distribution of these enzymes in vivo. This document provides detailed protocols for the radiolabeling of MCPA-CoA with Carbon-11 and a conceptual protocol for a Fluorine-18 labeled analog for use in preclinical and clinical tracer studies.
Application in Tracer Studies
Radiolabeled MCPA-CoA is designed for in vivo imaging of fatty acid β-oxidation, particularly the activity of acyl-CoA dehydrogenases. Given that many pathological conditions, including certain cancers and metabolic disorders, exhibit altered fatty acid metabolism, a tracer targeting this pathway holds significant diagnostic and research potential.[3] For instance, [11C]acetate, a precursor to acetyl-CoA, is already used in clinical PET imaging to study myocardial oxygen metabolism and for tumor imaging.[4][5] A tracer like radiolabeled MCPA-CoA could offer more specific information about the dehydrogenase step of β-oxidation.
Choice of Radionuclide
The choice between Carbon-11 and Fluorine-18 for radiolabeling depends on the specific research question and logistical considerations.
-
Carbon-11 (¹¹C): With a short half-life of 20.4 minutes, ¹¹C allows for multiple PET scans in the same subject on the same day, which is advantageous for test-retest studies or for monitoring rapid metabolic changes.[6] Labeling with ¹¹C at the carbonyl position of the acetyl group of MCPA-CoA would yield a radiotracer that is chemically identical to the endogenous molecule.
-
Fluorine-18 (¹⁸F): The longer half-life of 109.8 minutes allows for more complex and longer synthesis procedures, centralized production and distribution to facilities without a cyclotron, and imaging at later time points.[7] However, labeling with ¹⁸F requires the synthesis of a fluorinated analog of MCPA-CoA, which may have altered biological activity compared to the native compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for the radiolabeling of carboxylic acids and fatty acid analogs with ¹¹C and ¹⁸F. These values are based on published data for similar compounds and serve as a benchmark for the synthesis of radiolabeled MCPA-CoA.
Table 1: Representative Data for ¹¹C-Labeling of Carboxylic Acids
| Parameter | [¹¹C]Acetate[4][5] | Other [¹¹C]Carboxylic Acids[8][9][10] |
| Radiochemical Yield (decay-corrected) | 51 ± 5% | 70-90% |
| Radiochemical Purity | > 95% | > 98% |
| Molar Activity (at end of synthesis) | >18.5 GBq/µmol | 70-600 GBq/µmol |
| Synthesis Time | 18 ± 2 minutes | 30-40 minutes |
Table 2: Representative Data for ¹⁸F-Labeling of Fatty Acid Analogs
| Parameter | [¹⁸F]Fluoropivalate[7] | Other [¹⁸F]Fatty Acids[11][12][13] |
| Radiochemical Yield (decay-corrected) | 19.4 ± 1.9% | 17.8 ± 3.7% to 65 ± 5.4% |
| Radiochemical Purity | > 99% | > 97% |
| Molar Activity (at end of synthesis) | Not reported | 85.1 ± 3.45 GBq/µmol |
| Synthesis Time | ~90 minutes | ~120 minutes |
Experimental Protocols
Protocol 1: Radiolabeling of [(1S)-[¹¹C]carbonyl-(Methylenecyclopropyl)acetyl]-CoA
This protocol describes the synthesis of [¹¹C]-(1S)-(Methylenecyclopropyl)acetyl-CoA, where the Carbon-11 label is incorporated into the carbonyl group of the acetyl moiety. The synthesis is a two-step process: first, the ¹¹C-carboxylation of a suitable precursor to form [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid, followed by its conversion to the CoA thioester.
Materials and Reagents:
-
[¹¹C]CO₂ produced from a cyclotron
-
(1S)-(Methylenecyclopropyl)methylmagnesium bromide (precursor) in dry THF
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
High-performance liquid chromatography (HPLC) system with a semi-preparative C18 column and a radioactivity detector
-
Mobile phase: Acetonitrile (B52724)/water with 0.1% trifluoroacetic acid (TFA)
-
Oxalyl chloride
-
Coenzyme A trilithium salt
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Sodium bicarbonate solution (aqueous)
-
Sterile water for injection
-
Sterile filters (0.22 µm)
Procedure:
-
[¹¹C]Carboxylation:
-
Trap the cyclotron-produced [¹¹C]CO₂ in a solution of the Grignard precursor, (1S)-(Methylenecyclopropyl)methylmagnesium bromide, in anhydrous THF at -10°C.
-
Allow the reaction to proceed for 5 minutes at room temperature.
-
Quench the reaction by adding 1 M HCl.
-
Extract the resulting [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid into diethyl ether.
-
Evaporate the ether and redissolve the residue in the HPLC mobile phase.
-
-
Purification of [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid:
-
Purify the crude product using semi-preparative HPLC.
-
Collect the fraction corresponding to the desired product.
-
Trap the collected fraction on a C18 SPE cartridge.
-
Elute the product from the cartridge with ethanol (B145695) and evaporate to dryness.
-
-
Activation and Thioesterification:
-
To the dried [¹¹C]-(1S)-(Methylenecyclopropyl)acetic acid, add anhydrous THF and oxalyl chloride to form the acyl chloride.
-
After 5 minutes at room temperature, evaporate the solvent and excess oxalyl chloride under a stream of nitrogen.
-
Dissolve the resulting acyl chloride in anhydrous THF.
-
In a separate vial, dissolve Coenzyme A trilithium salt in an aqueous sodium bicarbonate solution.
-
Add the acyl chloride solution dropwise to the Coenzyme A solution at 0°C.
-
Allow the reaction to stir for 15 minutes at room temperature.
-
-
Final Purification and Formulation:
-
Purify the final product, [(1S)-[¹¹C]carbonyl-(Methylenecyclopropyl)acetyl]-CoA, by semi-preparative HPLC.
-
Collect the product fraction and remove the HPLC solvent via rotary evaporation or by trapping on a C18 SPE cartridge and eluting with a small volume of ethanol.
-
Formulate the final product in sterile saline for injection.
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
-
Quality Control:
-
Radiochemical Purity: Determined by analytical radio-HPLC.
-
Chemical Purity: Determined by HPLC with UV detection, comparing to a non-radioactive standard.
-
Radionuclidic Identity: Confirmed by measuring the half-life of the product.
-
Residual Solvents: Assessed by gas chromatography.
-
pH: Must be within the physiologically acceptable range of 4.5-7.5.
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.
Protocol 2: Conceptual Radiolabeling of an ¹⁸F-labeled Analog of this compound
This protocol outlines a conceptual approach for the synthesis of an ¹⁸F-labeled analog, for example, [(1S)-(2-[¹⁸F]fluoro-methylenecyclopropyl)acetyl]-CoA. This would involve the synthesis of a suitable precursor with a leaving group for nucleophilic fluorination.
Precursor Synthesis (Conceptual):
The synthesis of a suitable precursor, such as (1S)-(2-(tosyloxymethyl)methylenecyclopropyl)acetic acid ethyl ester, would be required. This multi-step synthesis would start from a commercially available chiral building block.
Materials and Reagents:
-
[¹⁸F]Fluoride produced from a cyclotron
-
Kryptofix 2.2.2 (K222)
-
Potassium carbonate
-
Acetonitrile
-
Precursor: (1S)-(2-(tosyloxymethyl)methylenecyclopropyl)acetic acid ethyl ester
-
HPLC system with a semi-preparative C18 column and a radioactivity detector
-
Mobile phase: Acetonitrile/water with 0.1% TFA
-
Lithium hydroxide (B78521)
-
Coenzyme A trilithium salt and reagents for thioesterification as in Protocol 1.
-
Sterile formulation reagents.
Procedure:
-
[¹⁸F]Fluorination:
-
Trap cyclotron-produced [¹⁸F]fluoride on an anion exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K222 and potassium carbonate in acetonitrile/water.
-
Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of acetonitrile.
-
Add the precursor dissolved in anhydrous acetonitrile to the dried [¹⁸F]fluoride/K222 complex.
-
Heat the reaction mixture (e.g., 80-120°C) for 10-15 minutes.
-
-
Purification of the ¹⁸F-labeled Intermediate:
-
Purify the crude reaction mixture containing the ¹⁸F-labeled ethyl ester by semi-preparative HPLC.
-
Collect the corresponding fraction.
-
-
Hydrolysis and Thioesterification:
-
Hydrolyze the ethyl ester using lithium hydroxide to yield the carboxylic acid.
-
Convert the resulting carboxylic acid to the CoA thioester following steps 3 and 4 of Protocol 1.
-
-
Final Purification and Formulation:
-
Perform a final HPLC purification of the ¹⁸F-labeled MCPA-CoA analog.
-
Formulate the final product for injection as described in Protocol 1.
-
Quality Control:
-
Similar quality control procedures as outlined in Protocol 1 would be performed to ensure the identity, purity, and safety of the final radiotracer.
Visualizations
Signaling Pathway
The following diagram illustrates the fatty acid β-oxidation pathway and the site of inhibition by this compound.
Caption: Fatty acid β-oxidation pathway and inhibition by MCPA-CoA.
Experimental Workflow
The following diagram outlines the general experimental workflow for the synthesis and quality control of a radiolabeled tracer.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective inhibition of acyl-CoA dehydrogenases by a metabolite of hypoglycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aocs.org [aocs.org]
- 4. snmmi.org [snmmi.org]
- 5. A new concept for the production of 11C-labelled radiotracers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Clinical translation of 18F-fluoropivalate – a PET tracer for imaging short-chain fatty acid metabolism: safety, biodistribution, and dosimetry in fed and fasted healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Labeling of aliphatic carboxylic acids using [11C]carbon monoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Automated production of 11C-labeled carboxylic acids and esters via "in-loop" 11C-carbonylation using GE FX synthesis modules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Automated Production of 11C-labeled Carboxylic Acids and Esters via “In-Loop” 11C-Carbonylation using GE FX Synthesis Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structure Dependence of Long-Chain [18F]Fluorothia Fatty Acids as Myocardial Fatty Acid Oxidation Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Radiolabeling and Preclinical Evaluation of 2-[18F]Fluorohexanoic Acid: A Novel Medium-Chain Fatty Acid Metabolism Tracer for PET Imaging of Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Preliminary Evaluation of an 18F-labeled Oleate Analog to Image Fatty Acid Beta-Oxidation in the Absence of Metabolic Defluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of (1S)-(Methylenecyclopropyl)acetyl-CoA in aqueous solutions
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA). The following sections offer troubleshooting advice and frequently asked questions to ensure the stability and integrity of MCPA-CoA in your experiments.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in aqueous solutions?
Q2: What are the optimal storage conditions for this compound?
A2: To maximize shelf-life, MCPA-CoA should be stored as a lyophilized powder or a dry pellet at -80°C. If it must be stored in a solution, prepare it in a non-aqueous, aprotic solvent like DMSO and store it at -80°C. For short-term storage of aqueous stocks, use a buffered solution at a slightly acidic to neutral pH (e.g., pH 6.0-7.0) and keep it on ice. Avoid repeated freeze-thaw cycles.
Q3: What factors can accelerate the degradation of MCPA-CoA in my experiments?
A3: Several factors can lead to the rapid degradation of MCPA-CoA:
-
High pH: Thioester hydrolysis is significantly accelerated at alkaline pH.
-
High Temperature: Increased temperature will increase the rate of hydrolysis.
-
Presence of Nucleophiles: Buffers containing nucleophiles (e.g., Tris) or other molecules with free thiol groups can react with the thioester.
-
Thioesterase Contamination: The presence of thioesterases in biological samples (e.g., cell lysates) can rapidly hydrolyze MCPA-CoA[5][6].
Q4: Can I generate MCPA-CoA in situ for my experiments?
A4: Yes, in situ generation is a viable strategy to overcome the instability of MCPA-CoA, particularly for enzyme inhibition assays. This can be achieved by incubating (1S)-methylenecyclopropylacetic acid with Coenzyme A (CoASH) and an appropriate acyl-CoA synthetase. Some studies have successfully used this method to generate the inhibitor immediately before or during the experiment[7].
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of biological activity (e.g., enzyme inhibition) over a short period. | Degradation of MCPA-CoA due to hydrolysis. | Prepare fresh solutions of MCPA-CoA for each experiment. If possible, generate it in situ. Minimize the time the compound spends in aqueous buffer before use. |
| Inconsistent results between experiments. | Variable degradation of MCPA-CoA stock solutions. | Aliquot stock solutions to avoid multiple freeze-thaw cycles. Perform a stability test in your specific experimental buffer (see Experimental Protocols section). |
| Low recovery of MCPA-CoA after sample preparation. | Hydrolysis during extraction or sample processing. | Keep samples on ice at all times. Use extraction buffers with a slightly acidic pH. Minimize the duration of each processing step. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation products, such as (1S)-methylenecyclopropylacetic acid and free Coenzyme A. | Analyze a freshly prepared standard of MCPA-CoA to identify the correct peak. Monitor for the appearance of expected degradation products over time. |
Stability Data Summary
While specific kinetic data for MCPA-CoA is unavailable, the following table summarizes the general stability of short-chain acyl-CoAs in aqueous solutions and the relative reactivity of MCPA-CoA.
| Condition | Effect on Stability | Notes |
| pH | Most stable at slightly acidic pH (4.0-6.0). Unstable at alkaline pH (>7.5). | Hydrolysis is base-catalyzed. |
| Temperature | Stability decreases with increasing temperature. | Store solutions on ice or at 4°C for short-term use. |
| Buffer Composition | Avoid nucleophilic buffers (e.g., Tris). Phosphate or MES buffers are generally preferred. | Nucleophiles can directly attack the thioester bond. |
| Relative Reactivity | High | MCPA-CoA has been shown to have a higher hydrolysis rate compared to other acyl-CoAs like ibuprofen-CoA under the same conditions[1]. |
Experimental Protocols
Protocol: Assessment of MCPA-CoA Stability in an Aqueous Buffer
This protocol provides a framework to determine the stability of MCPA-CoA in your specific experimental buffer using LC-MS/MS.
Materials:
-
This compound
-
Your experimental buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., 10% trichloroacetic acid or cold acetonitrile)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of MCPA-CoA in a non-aqueous solvent (e.g., DMSO) to a known concentration.
-
Bring your experimental buffer to the desired temperature (e.g., 37°C).
-
Initiate the experiment by diluting the MCPA-CoA stock solution into the pre-warmed buffer to a final concentration suitable for your assay (e.g., 10 µM).
-
Immediately take a time-zero (t=0) sample by transferring an aliquot of the reaction mixture to a tube containing the quenching solution. This will stop the hydrolysis.
-
Incubate the remaining reaction mixture at the desired temperature.
-
Take aliquots at various time points (e.g., 5, 15, 30, 60, 120 minutes) and quench them in the same manner as the t=0 sample.
-
Store the quenched samples at -80°C until analysis.
-
Analyze the samples by LC-MS/MS to quantify the remaining amount of intact MCPA-CoA at each time point.
-
Plot the concentration of MCPA-CoA versus time to determine the degradation kinetics and calculate the half-life (t½) in your specific buffer.
Visualizations
Caption: Metabolic activation of Hypoglycin A to the toxic this compound.
Caption: Workflow for determining the stability of MCPA-CoA in an aqueous solution.
References
- 1. In vitro reactivity of carboxylic acid-CoA thioesters with glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
- 7. Novel methylenecyclopropyl-based acyl-CoA dehydrogenase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA
Welcome to the technical support center for the synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this highly reactive and biologically significant molecule.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it synthesized?
A1: this compound (MCPA-CoA) is the metabolically active form of (1S)-(Methylenecyclopropyl)acetic acid, which is derived from hypoglycin (B18308) A, a toxin found in the unripe ackee fruit.[1] It is a potent, irreversible inhibitor of several acyl-CoA dehydrogenases, particularly short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[2] Researchers synthesize MCPA-CoA to study its mechanism of action, its role in disrupting fatty acid metabolism, and as a tool to investigate the function of acyl-CoA dehydrogenases.[2]
Q2: What are the main synthetic routes to obtain this compound?
A2: There are two primary approaches for the synthesis of acyl-CoAs, including MCPA-CoA: chemical synthesis and enzymatic synthesis.
-
Chemical Synthesis: This route involves the activation of the carboxylic acid group of (1S)-(Methylenecyclopropyl)acetic acid, followed by coupling with the thiol group of Coenzyme A (CoA-SH).[3][4]
-
Enzymatic Synthesis: This method utilizes an acyl-CoA synthetase or ligase to catalyze the formation of the thioester bond between the carboxylic acid and CoA, typically in an ATP-dependent manner.[5][6]
Q3: How can I obtain the enantiomerically pure precursor, (1S)-(Methylenecyclopropyl)acetic acid?
A3: Obtaining the enantiomerically pure (1S) precursor is crucial for studying the specific biological activity. Methods to achieve this include:
-
Asymmetric Synthesis: Synthesizing the molecule from a chiral starting material (a "chiral pool" approach) to control the stereochemistry.[7]
-
Chiral Resolution: Synthesizing the racemic mixture of (Methylenecyclopropyl)acetic acid and then separating the enantiomers. This is often done by forming diastereomeric salts with a chiral resolving agent, followed by separation via crystallization.[8]
Q4: What are the best storage conditions for this compound?
A4: Acyl-CoA thioesters are known to be unstable, particularly in aqueous solutions.[9] For long-term storage, it is recommended to store the lyophilized powder at -80°C.[10] Aqueous solutions should be prepared fresh. If storage of a solution is necessary, it should be aliquoted to avoid freeze-thaw cycles, kept at a pH between 2 and 6, and stored at -80°C.[11] The thiol group of CoA can also oxidize, so storage under an inert atmosphere (e.g., argon) is beneficial.[11]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Final Product | 1. Inefficient Carboxylic Acid Activation: The activating agent (e.g., DCC, EDC, or conversion to an imidazolide) may be degraded or the reaction conditions may not be optimal.[4] 2. Hydrolysis of the Thioester: The thioester bond is susceptible to hydrolysis, especially at neutral to basic pH.[11] 3. Side Reactions of the Methylenecyclopropane Ring: The strained ring system can be reactive under harsh conditions.[12] 4. Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | 1. Use fresh activating agents. Consider alternative methods like conversion to an N-hydroxysuccinimide (NHS) ester or using a mixed anhydride (B1165640) approach.[13] 2. Maintain a slightly acidic to neutral pH during the reaction and workup. Use buffered solutions where appropriate. 3. Use mild reaction conditions and avoid strong acids, bases, or high temperatures. 4. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
| Difficulty in Purifying the Product | 1. High Polarity of the Molecule: The multiple phosphate (B84403) groups and the sugar moiety of CoA make the molecule very polar, leading to poor retention on standard reverse-phase HPLC columns.[14] 2. Co-elution with Unreacted CoA: Unreacted Coenzyme A has similar polarity and can be difficult to separate from the product. | 1. Use an HPLC column designed for polar molecules, such as a polar-embedded phase column.[14] These columns are stable in highly aqueous mobile phases. 2. Optimize the HPLC gradient to improve resolution. Ensure the reaction goes to completion to minimize the amount of unreacted CoA. A test for free thiols (e.g., with Ellman's reagent) can confirm the consumption of CoA.[15] |
| Product Instability During or After Purification | 1. pH of Solvents: Basic conditions can rapidly degrade the thioester.[11] 2. Oxidation: The free thiol of any remaining CoA can form disulfides. 3. Repeated Freeze-Thaw Cycles: This can lead to degradation of the product in solution.[10] | 1. Use buffers with a pH between 4 and 6 for purification and storage. 2. Degas solvents and work under an inert atmosphere if possible. 3. Aliquot the purified product into single-use vials before freezing to minimize freeze-thaw cycles.[11] |
| Poor Results with Enzymatic Synthesis | 1. Low Enzyme Activity: The acyl-CoA synthetase may be inactive due to improper storage or handling. 2. Degradation of Cofactors: ATP and CoA are susceptible to degradation.[16] 3. Presence of Thioesterases: Crude enzyme preparations may contain thioesterases that hydrolyze the product.[17] | 1. Ensure the enzyme is stored at the recommended temperature (typically -80°C) and handled on ice. Run a positive control with a known substrate (e.g., acetic acid) to confirm enzyme activity. 2. Use freshly prepared ATP and CoA solutions. Store stocks in aliquots at -80°C.[16] 3. Use a purified acyl-CoA synthetase. If using a crude lysate, consider adding thioesterase inhibitors if compatible with your enzyme. |
Experimental Protocols
Protocol 1: Chemical Synthesis via Carbodiimide Activation
This protocol is a general method for the synthesis of acyl-CoAs and should be optimized for (1S)-(Methylenecyclopropyl)acetic acid.
Materials:
-
(1S)-(Methylenecyclopropyl)acetic acid
-
Coenzyme A (free acid or lithium salt)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) (optional, for pre-activation)
-
Anhydrous, amine-free solvent (e.g., DMF or a mixture of THF and water)
-
Reaction buffer (e.g., sodium bicarbonate buffer, pH ~7.0-7.5)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve (1S)-(Methylenecyclopropyl)acetic acid (1.2 equivalents) in anhydrous DMF.
-
Add DCC (1.2 equivalents) and NHS (1.2 equivalents).
-
Stir the reaction at room temperature for 4-6 hours to form the NHS-ester. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed if DCC is used.
-
-
Coupling with Coenzyme A:
-
In a separate flask, dissolve Coenzyme A (1 equivalent) in cold sodium bicarbonate buffer.
-
Filter the activated NHS-ester solution to remove the DCU precipitate (if using DCC).
-
Slowly add the activated ester solution to the Coenzyme A solution while stirring on ice.
-
Allow the reaction to proceed at 4°C overnight.
-
-
Workup and Purification:
-
Monitor the reaction by HPLC-MS.
-
Once the reaction is complete, acidify the mixture to pH ~5 with dilute HCl.
-
Purify the product by preparative reverse-phase HPLC using a gradient of water (with 0.1% TFA) and acetonitrile. Use a column suitable for polar analytes.
-
Lyophilize the fractions containing the pure product to obtain this compound as a white powder.
-
Protocol 2: Enzymatic Synthesis
This protocol utilizes an acyl-CoA synthetase to catalyze the reaction.
Materials:
-
(1S)-(Methylenecyclopropyl)acetic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
Magnesium chloride (MgCl₂)
-
Acyl-CoA Synthetase (a commercially available one or a purified recombinant enzyme)
-
Reaction buffer (e.g., Tris-HCl or HEPES, pH 7.5-8.0)
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tris-HCl buffer (e.g., 100 mM, pH 7.5)
-
(1S)-(Methylenecyclopropyl)acetic acid (e.g., 1 mM)
-
Coenzyme A (e.g., 1.2 mM)
-
ATP (e.g., 2 mM)
-
MgCl₂ (e.g., 5 mM)
-
-
Keep the mixture on ice.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the acyl-CoA synthetase to a final concentration recommended by the manufacturer or determined empirically.
-
Incubate the reaction at the optimal temperature for the enzyme (often 30-37°C) for 1-3 hours.
-
-
Monitoring and Purification:
-
Monitor the formation of the product by HPLC-MS.
-
Quench the reaction by adding an equal volume of cold 10% trichloroacetic acid (TCA) or by heating.
-
Centrifuge to pellet the precipitated protein.
-
Purify the supernatant containing the product by HPLC as described in the chemical synthesis protocol.
-
Visualizations
Caption: A generalized workflow for the synthesis of this compound.
Caption: The inhibitory mechanism of (1S)-MCPA-CoA on fatty acid β-oxidation.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 5. Acyl-CoA synthetase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. neolab.de [neolab.de]
- 12. Visible-light-induced reactions of methylenecyclopropanes (MCPs) - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06957A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. HPLC problems with very polar molecules - Axion Labs [axionlabs.com]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
- 17. CoA Thioesterases | Institute of Biological Chemistry | Washington State University [ibc.wsu.edu]
troubleshooting low signal in LC-MS/MS detection of (1S)-(Methylenecyclopropyl)acetyl-CoA
Technical Support Center: (1S)-(Methylenecyclopropyl)acetyl-CoA Analysis
Welcome to the technical support center for the LC-MS/MS analysis of this compound. This guide provides detailed troubleshooting advice, experimental protocols, and frequently asked questions to help you overcome challenges related to low signal intensity.
Frequently Asked Questions (FAQs)
Q1: I am seeing no signal or an extremely low signal for my this compound standard. What are the first things I should check?
A1: When a signal is completely absent, a systematic check is crucial.
-
Confirm Instrument Performance: Infuse a known, stable compound (e.g., reserpine, polypropylene (B1209903) glycol) to verify the mass spectrometer is functioning correctly.[1]
-
Check Consumables: Prepare fresh mobile phases and a new analyte standard to rule out degradation or contamination issues.[1]
-
Verify System Connections: Ensure all LC tubing, fittings, and the electrospray needle are secure and free of leaks or blockages.
-
Review Instrument Parameters: Double-check that the correct MS method, including voltages, gas flows, and temperatures, is loaded and that the instrument is in the correct ionization mode.[1]
Q2: What are the most common causes of low signal intensity for acyl-CoA compounds like this one?
A2: Acyl-CoA molecules are a known challenging class of compounds. Low signal intensity often stems from several key factors:
-
Sample Degradation: The thioester bond in acyl-CoAs is susceptible to hydrolysis, particularly in aqueous solutions that are not acidic.[1] The methylenecyclopropyl group may also be reactive and potentially unstable under certain conditions.
-
Inefficient Ionization: The large coenzyme A moiety and the unique acyl group require carefully optimized electrospray source conditions for efficient ionization.[1]
-
Analyte Adsorption: Acyl-CoAs can adsorb to surfaces of vials, tubing, and instrument components, leading to sample loss.
-
Ion Suppression: In biological samples, co-eluting matrix components can interfere with the ionization of the target analyte, reducing its signal.[1]
-
Suboptimal MS/MS Parameters: Incorrect selection of precursor/product ion pairs (MRMs) or inadequate collision energy will result in poor sensitivity.[1]
Q3: Is positive or negative ionization mode better for this compound?
A3: For acyl-CoA compounds, positive ion electrospray (ESI+) is generally reported to be more sensitive, often by a significant margin (e.g., ~3-fold).[2] The protonated molecular ion [M+H]+ is typically used as the precursor for MS/MS analysis. However, it is always best practice to test both polarities during method development.[3]
Troubleshooting Workflow & Diagrams
A systematic approach is the most effective way to diagnose the source of low signal. The following workflow guides you from initial checks to more specific optimization steps.
Caption: A logical workflow for troubleshooting low LC-MS/MS signal.
Acyl-CoAs are prone to several pre-analytical issues that can reduce the amount of analyte reaching the detector. Understanding these potential loss points is key to effective troubleshooting.
Caption: Potential pathways for analyte loss before MS detection.
Detailed Troubleshooting Guides
Sample Preparation & Stability
Q: How can I prevent my analyte from degrading during sample preparation and storage? A: Acyl-CoAs are chemically labile. To minimize degradation:
-
pH Control: Maintain acidic conditions (pH < 6). The stability of acyl-CoAs was found to be highest in a solution of 50% methanol (B129727) / 50% 50 mM ammonium (B1175870) acetate (B1210297) adjusted to pH 3.5 with acetic acid.[4]
-
Temperature: Keep samples cold (4°C) during processing and in the autosampler.[5] For long-term storage, use -80°C.
-
Extraction Solvents: Protein precipitation is a common extraction technique. Using 5-sulfosalicylic acid (SSA) has been shown to improve recovery of short-chain acyl-CoAs compared to methods like trichloroacetic acid (TCA) which require a subsequent solid-phase extraction (SPE) step that can lead to analyte loss.[6] A mixture of acetonitrile (B52724)/methanol/water (2:2:1, v/v/v) is also effective for extracting a broad range of acyl-CoAs.[5]
Liquid Chromatography (LC) Issues
Q: My peak shape is poor (broad, tailing). How can this affect my signal and how do I fix it? A: Poor peak shape decreases the signal-to-noise ratio by spreading the analyte over a longer time, reducing its maximum intensity.[1][7]
-
Column Choice: A standard C18 reversed-phase column is typically used for acyl-CoA analysis.[5][8]
-
Mobile Phase: The mobile phase composition is critical.
-
pH: Use an acidic mobile phase (e.g., with 0.1% formic acid or ammonium acetate) to ensure the analyte is in a consistent protonation state and improve peak shape.
-
Additives: Ammonium acetate (e.g., 10-50 mM) is a common additive that improves chromatography and is compatible with mass spectrometry.[4][8]
-
-
Flow Rate & Gradient: A typical flow rate is 0.2-0.4 mL/min.[4][9] A gradient from a low percentage of organic solvent (e.g., acetonitrile or methanol) to a high percentage is necessary to elute the highly polar Coenzyme A moiety.
Mass Spectrometry (MS) Issues
Q: I'm not sure if I'm monitoring the correct ions. What are the expected MRM transitions for an acyl-CoA? A: Acyl-CoAs have a very characteristic fragmentation pattern in positive ion mode.
-
Precursor Ion: The precursor ion will be the protonated molecule, [M+H]+.
-
Product Ions: Two main fragmentation pathways produce common product ions for all acyl-CoAs:
For this compound (Formula: C26H42N7O17P3S), you would calculate the [M+H]+ and the corresponding [M+H-507]+ product ion for your MRM transition.
Q: My signal is still low after optimizing the MRMs. What else can I adjust on the mass spectrometer? A: Fine-tuning the ion source parameters is critical for maximizing signal.[3] These parameters should be optimized by infusing a standard solution of your analyte directly into the source.
-
Source Voltages: Optimize capillary voltage, cone/skimmer voltage, and capillary exit voltage to maximize the precursor ion intensity while minimizing in-source fragmentation.[12][13]
-
Gas Flows & Temperatures: Nebulizer gas flow, drying gas flow, and source temperature all affect desolvation efficiency.[12][14] Insufficient desolvation can lead to signal suppression and the formation of adducts.
Q: Could I be detecting the wrong adduct? A: Yes. Besides the desired [M+H]+ ion, acyl-CoAs can form adducts with sodium ([M+Na]+) and potassium ([M+K]+), especially if glassware is not scrupulously clean or if these salts are present in the mobile phase.[15] These adducts will have different m/z values and may not fragment as efficiently, leading to a perceived low signal if you are only monitoring the [M+H]+ transition. It is advisable to scan for these common adducts during method development.[15][16]
Quantitative Data & Protocols
Table 1: Recommended Starting LC-MS/MS Parameters
This table provides a starting point for method development. Optimal values will vary by instrument.
| Parameter | Recommended Value / Setting | Rationale & Notes |
| LC Column | C18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.7-3 µm) | Provides good retention and separation for acyl-CoAs.[5][8] |
| Mobile Phase A | Water with 10 mM Ammonium Acetate + 0.1% Acetic Acid | Buffers the mobile phase to an acidic pH for stability and peak shape.[4][8] |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. |
| Gradient | 2-5% B held for 1-2 min, ramp to 95% B over 10-15 min | A shallow initial gradient helps retain the polar analyte. |
| Flow Rate | 0.3 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 2-10 µL | Keep low to prevent overloading the column. |
| Ionization Mode | Positive Electrospray (ESI+) | Generally provides higher sensitivity for acyl-CoAs.[2] |
| Precursor Ion (Q1) | [M+H]+ | Calculate the exact mass for this compound. |
| Product Ion (Q3) | [M+H-507]+ | The most characteristic and sensitive fragment.[4][6] |
| Capillary Voltage | 3.0 - 4.0 kV | Optimize by infusing the analyte.[9] |
| Source Temp. | 320 - 350 °C | Optimize for efficient desolvation.[9] |
| Drying Gas Flow | 10 L/min | Instrument-dependent; optimize for stable spray.[12] |
| Nebulizer Gas | 30-40 psi | Instrument-dependent; optimize for stable spray.[12] |
Protocol: Sample Preparation using Sulfosalicylic Acid (SSA)
This protocol is adapted from methods shown to have high recovery for short-chain acyl-CoAs.[6]
-
Homogenization: For tissue or cell samples, homogenize in a cold buffer on ice.
-
Deproteinization: Add an equal volume of cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the sample homogenate or standard solution.
-
Vortex & Incubate: Vortex the mixture vigorously for 1 minute. Incubate on ice for 10 minutes to allow for complete protein precipitation.
-
Centrifugation: Centrifuge at >16,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully collect the supernatant, which contains the analyte, and transfer it to a clean autosampler vial.
-
Analysis: Inject the supernatant directly into the LC-MS/MS system. This method avoids potential analyte loss associated with SPE cleanup steps.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zefsci.com [zefsci.com]
- 8. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Optimization of Electrospray Ionization by Statistical Design of Experiments and Response Surface Methodology: Protein–Ligand Equilibrium Dissociation Constant Determinations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Optimization of Electrospray Ionization Source Parameters for Lipidomics To Reduce Misannotation of In-Source Fragments as Precursor Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. lcms.cz [lcms.cz]
- 15. acdlabs.com [acdlabs.com]
- 16. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Technical Support Center: Optimizing Enzyme Kinetics Assays with (1S)-(Methylenecyclopropyl)acetyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in enzyme kinetics assays. The information is tailored for scientists and professionals in drug development and related fields.
Frequently Asked Questions (FAQs)
Q1: What is this compound (MCPA-CoA) and what is its primary mechanism of action?
A1: this compound, a metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent mechanism-based inactivator, also known as a suicide inhibitor, of several acyl-CoA dehydrogenases.[1][2] It specifically targets enzymes involved in fatty acid and branched-chain amino acid metabolism.[1] The enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle.[3][4] This process, however, leads to the generation of a highly reactive intermediate that covalently binds to the enzyme's active site, causing irreversible inactivation.[3][4]
Q2: Which enzymes are known to be inhibited by MCPA-CoA?
A2: MCPA-CoA is known to severely and irreversibly inactivate short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[1] It exhibits slow and mild inactivation of 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) and does not significantly inactivate long-chain acyl-CoA dehydrogenase (LCAD).[1]
Q3: What are the key parameters to determine when characterizing a suicide inhibitor like MCPA-CoA?
A3: For suicide inhibitors, it is crucial to determine the maximal rate of inactivation (kinact) and the inhibitor concentration at which the rate of inactivation is half-maximal (KI).[5][6] These two parameters provide a measure of the inhibitor's potency and efficiency. Unlike reversible inhibitors, which are characterized by the inhibition constant (Ki), the potency of irreversible inhibitors is best described by the second-order rate constant, kinact/KI.[6]
Q4: How should I handle and store MCPA-CoA to ensure its stability?
A4: Acyl-CoA esters, in general, are susceptible to hydrolysis in aqueous solutions. It is recommended to prepare MCPA-CoA solutions fresh for each experiment. If storage is necessary, it should be stored at -80°C as a lyophilized powder or in a non-aqueous solvent. Avoid repeated freeze-thaw cycles. The stability of MCPA-CoA in aqueous buffers at different pH values and temperatures should be empirically determined for prolonged experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low enzyme inhibition observed | 1. Degradation of MCPA-CoA: The compound may have hydrolyzed. 2. Incorrect enzyme: The target enzyme may not be susceptible to MCPA-CoA inhibition (e.g., LCAD).[1] 3. Insufficient pre-incubation time: Suicide inhibition is time-dependent. | 1. Prepare fresh MCPA-CoA solutions before each experiment. Verify the integrity of the stock solution if possible. 2. Confirm the identity and activity of your enzyme preparation. Use a positive control inhibitor if available. 3. Increase the pre-incubation time of the enzyme with MCPA-CoA before adding the substrate. |
| High variability in results | 1. Inconsistent timing: Precise timing of additions and measurements is critical for kinetic assays. 2. Temperature fluctuations: Enzyme activity is highly sensitive to temperature changes. 3. Pipetting errors: Inaccurate dispensing of enzyme, substrate, or inhibitor. | 1. Use a multichannel pipette for simultaneous additions where possible. Standardize all incubation and measurement times. 2. Ensure all reagents and reaction plates are equilibrated to the assay temperature. Use a temperature-controlled plate reader or water bath. 3. Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Non-linear progress curves in the absence of inhibitor | 1. Substrate depletion: The initial substrate concentration is too low. 2. Enzyme instability: The enzyme is losing activity over the course of the assay. | 1. Measure initial velocities where less than 10-15% of the substrate is consumed. Decrease the enzyme concentration or increase the substrate concentration. 2. Check the stability of your enzyme under the assay conditions (pH, buffer components, temperature). Consider adding stabilizing agents like glycerol (B35011) or BSA. |
| Difficulty in determining kinact and KI | 1. Inappropriate inhibitor concentrations: The selected concentrations are too high or too low. 2. Inappropriate pre-incubation times: The time points are not adequately spaced to observe the exponential decay of enzyme activity. | 1. Perform a preliminary experiment with a broad range of MCPA-CoA concentrations to identify the range that gives a graded response of inactivation. 2. Select time points that capture the initial rapid phase and the later slower phase of inactivation. A logarithmic spacing of time points can be useful. |
Quantitative Data Summary
The following table summarizes the kinetic parameters for the inactivation of various acyl-CoA dehydrogenases by MCPA-CoA. Note that values can vary depending on the experimental conditions.
| Enzyme | Organism | kinact (min-1) | KI (µM) | kinact/KI (M-1s-1) |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Rat Liver | Not Reported | Not Reported | Not Reported |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat Liver | Not Reported | Not Reported | Not Reported |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Rat Liver | Not Reported | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity and Inhibition by MCPA-CoA
This protocol is adapted from standard assays for acyl-CoA dehydrogenases and is suitable for determining the kinetic parameters of MCPA-CoA inhibition. The assay monitors the reduction of a dye, dichlorophenolindophenol (DCPIP), which is coupled to the oxidation of the acyl-CoA substrate.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)
-
This compound (MCPA-CoA)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.5)
-
Dichlorophenolindophenol (DCPIP)
-
Phenazine methosulfate (PMS)
-
UV/Vis spectrophotometer
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of acyl-CoA substrate, MCPA-CoA, DCPIP, and PMS in the potassium phosphate buffer. The final concentrations in the assay will need to be optimized.
-
-
Determination of Enzyme Activity (No Inhibitor):
-
In a cuvette, prepare a reaction mixture containing the phosphate buffer, DCPIP, and PMS.
-
Add the acyl-CoA substrate and mix.
-
Initiate the reaction by adding the enzyme.
-
Monitor the decrease in absorbance at 600 nm (the wavelength of maximum absorbance for DCPIP) over time. The initial linear rate of this decrease is proportional to the enzyme activity.
-
-
Determination of kinact and KI:
-
Pre-incubation: In a series of tubes, pre-incubate the enzyme with various concentrations of MCPA-CoA in the phosphate buffer for different periods (e.g., 0, 2, 5, 10, 20, 30 minutes). A control with no inhibitor should be run in parallel.
-
Activity Measurement: At the end of each pre-incubation period, take an aliquot of the enzyme-inhibitor mixture and add it to a cuvette containing the assay mixture (buffer, DCPIP, PMS, and acyl-CoA substrate).
-
Immediately monitor the residual enzyme activity by measuring the rate of DCPIP reduction as described in step 2.
-
-
Data Analysis:
-
For each MCPA-CoA concentration, plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time. The slope of this plot gives the apparent rate of inactivation (kobs).
-
Plot the kobs values against the corresponding MCPA-CoA concentrations.
-
Fit the data to the Michaelis-Menten equation for suicide inhibition: kobs = kinact * [I] / (KI + [I]) , where [I] is the concentration of MCPA-CoA. This will allow for the determination of kinact and KI.[5]
-
Protocol 2: Synthesis of this compound
A detailed protocol for the enantiomerically pure synthesis of MCPA-CoA has been described in the literature.[7] The general steps involve the synthesis of (1S)-(methylenecyclopropyl)acetic acid, followed by its conversion to the corresponding CoA thioester. This typically involves activating the carboxylic acid (e.g., as an N-hydroxysuccinimide ester) and then reacting it with Coenzyme A.
Visualizations
Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase by MCPA-CoA.
Caption: Workflow for determining kinact and KI of MCPA-CoA.
Caption: Troubleshooting decision tree for MCPA-CoA enzyme kinetic assays.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. An outlook on suicide enzyme inhibition and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suicide inhibition - Wikipedia [en.wikipedia.org]
- 5. Time Dependent CYP Inhibition (kinact/KI) | Cyprotex | Evotec [evotec.com]
- 6. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
preventing degradation of (1S)-(Methylenecyclopropyl)acetyl-CoA during sample preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) during sample preparation. Given the inherent reactivity of this molecule, meticulous sample handling is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What makes this compound so unstable?
A1: The instability of this compound stems from two primary factors:
-
Enzymatic Degradation: As a reactive acyl-CoA, it is a substrate for various hydrolases and other enzymes present in biological samples that can cleave the thioester bond or modify the acyl group. MCPA-CoA is also a known suicide inhibitor of several acyl-CoA dehydrogenases, meaning it irreversibly binds to and inactivates these enzymes, leading to its own consumption.[1]
-
Chemical Instability: The molecule contains a highly strained methylenecyclopropyl ring. This ring system is susceptible to spontaneous ring-opening reactions and other non-enzymatic degradation pathways, particularly under non-optimal pH and temperature conditions. Thioesters are also generally susceptible to hydrolysis.
Q2: What are the immediate steps I should take after collecting my biological samples to minimize degradation?
A2: Immediate action is critical. Upon collection, samples should be flash-frozen in liquid nitrogen to halt all enzymatic activity.[2] If immediate extraction is not possible, store the flash-frozen samples at -80°C. Avoid repeated freeze-thaw cycles, as this can compromise sample integrity and lead to increased degradation.[3][4][5][6][7]
Q3: What is the optimal pH for my buffers during sample preparation?
A3: Acidic conditions are crucial for preserving the integrity of acyl-CoAs. A pH range of 4.5 to 6.0 is generally recommended for extraction and homogenization buffers. This acidic environment helps to minimize the activity of many degradative enzymes and reduces the rate of chemical hydrolysis of the thioester bond.
Q4: Which solvents should I use for the extraction of this compound?
A4: A combination of an acidic aqueous buffer and organic solvents is most effective. Commonly used and recommended solvent systems include:
-
Acidic buffer (e.g., potassium phosphate, pH 4.9) with acetonitrile (B52724) and isopropanol (B130326).[8]
-
Methanol/water mixtures.
The use of organic solvents helps to precipitate proteins, thereby inactivating enzymes, and efficiently solubilize the acyl-CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the sample preparation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or no detectable MCPA-CoA in my sample. | Enzymatic Degradation: Rapid enzymatic activity immediately after sample collection and during homogenization. | Immediate Inactivation of Enzymes: Flash-freeze samples in liquid nitrogen immediately after collection. Homogenize samples in a pre-chilled acidic buffer (pH 4.5-6.0) containing organic solvents (e.g., acetonitrile, isopropanol) to precipitate proteins and inactivate enzymes. |
| Chemical Hydrolysis: The thioester bond is susceptible to hydrolysis, especially at neutral or alkaline pH. | Maintain Acidic Conditions: Ensure all buffers and solutions used during extraction and processing are maintained at an acidic pH (4.5-6.0). | |
| Inefficient Extraction: Incomplete lysis of cells or tissues leading to poor recovery of the analyte. | Optimize Homogenization: Use a suitable homogenization method (e.g., glass homogenizer, bead beater) and ensure the tissue is thoroughly disrupted in the extraction buffer. | |
| High variability between replicate samples. | Inconsistent Sample Handling: Differences in the time between sample collection and freezing, or variations in the extraction procedure. | Standardize Workflow: Adhere to a strict and consistent protocol for all samples. Minimize the time samples are kept on ice before extraction. |
| Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to significant degradation. | Aliquot Samples: If multiple analyses are planned, aliquot samples after the initial processing to avoid repeated freeze-thaw cycles of the entire sample.[3][4][5][6][7] | |
| Presence of unexpected peaks in my chromatogram. | Degradation Products: The methylenecyclopropyl group can undergo ring-opening or other rearrangements, leading to the formation of degradation products. | Optimize Storage and Handling: Store extracts at -80°C and analyze them as quickly as possible. Minimize exposure to light and elevated temperatures. Consider the use of antioxidants. |
| Contamination: Introduction of contaminants from labware or reagents. | Use High-Purity Reagents and Clean Glassware: Ensure all solvents and reagents are of high purity and that all labware is thoroughly cleaned to avoid interference in the analysis. |
Summary of Recommended Conditions for Sample Preparation
| Parameter | Recommendation | Rationale |
| Sample Collection | Flash-freeze in liquid nitrogen immediately. | Halts enzymatic activity and preserves the integrity of the analyte. |
| Storage | -80°C. | Minimizes both enzymatic and chemical degradation over time. |
| pH of Buffers | 4.5 - 6.0 | Inhibits enzymatic degradation and reduces chemical hydrolysis of the thioester. |
| Temperature during Processing | On ice (0-4°C). | Slows down the rate of all degradation reactions. |
| Extraction Solvents | Acidic buffer with acetonitrile/isopropanol or methanol. | Efficiently extracts the analyte while precipitating and inactivating proteins. |
| Freeze-Thaw Cycles | Avoid. Aliquot samples if necessary. | Each cycle can lead to further degradation of the analyte.[3][4][5][6][7] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for short-chain acyl-CoA extraction and is suitable for tissues such as liver or muscle.
Materials:
-
Frozen tissue sample
-
Pre-chilled glass homogenizer
-
Extraction Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9
-
Acetonitrile (ACN), pre-chilled to -20°C
-
Isopropanol, pre-chilled to -20°C
-
Internal Standard (e.g., a stable isotope-labeled version of a short-chain acyl-CoA)
-
Centrifuge capable of maintaining 4°C
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 50-100 mg of the frozen tissue on a pre-chilled surface.
-
Immediately transfer the tissue to a pre-chilled glass homogenizer containing 1 mL of ice-cold Extraction Buffer with the internal standard.
-
Homogenize the tissue thoroughly on ice until a uniform suspension is achieved.
-
Add 2 mL of pre-chilled acetonitrile and 1 mL of pre-chilled isopropanol to the homogenate.
-
Vortex the mixture vigorously for 1 minute.
-
Incubate the mixture on ice for 20 minutes to allow for protein precipitation.
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains the acyl-CoAs.
-
Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitute the dried extract in a suitable buffer for LC-MS/MS analysis (e.g., 50 mM ammonium (B1175870) acetate).
Protocol 2: Analysis of this compound by LC-MS/MS
This is a general guideline for the analysis by liquid chromatography-tandem mass spectrometry. Specific parameters will need to be optimized for the instrument in use.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)
-
C18 reverse-phase column
LC Conditions (Example):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.0
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The exact m/z values will need to be determined based on the molecule's structure.
-
Collision Energy and other parameters: Optimize for the specific analyte and instrument.
Visualizations
Degradation Pathways of this compound
Caption: Potential enzymatic and chemical degradation pathways of this compound.
Recommended Experimental Workflow
Caption: A recommended workflow to minimize the degradation of this compound during sample preparation and analysis.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Multiple Freeze-Thaw Cycles on Lipid Degradation and Lipid Oxidation of Grass Carp Surimi Containing Different Amounts of Pork Back Fat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of Freeze-Thaw Cycles on the Oxidation of Protein and Fat and Its Relationship with the Formation of Heterocyclic Aromatic Amines and Advanced Glycation End Products in Raw Meat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Freeze-Thaw Cycles on Amino Acids and Fatty Acids in Rabbit Meat [spkx.net.cn]
- 7. researchgate.net [researchgate.net]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing off-target effects of (1S)-(Methylenecyclopropyl)acetyl-CoA in cell culture
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) in cell culture experiments. Our aim is to help you navigate potential challenges, particularly in addressing off-target effects and interpreting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (MCPA-CoA)?
A1: this compound is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1] Its primary and well-documented mechanism of action is the irreversible inhibition of several mitochondrial acyl-CoA dehydrogenases.[1] This includes short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH).[1] This inhibition blocks the β-oxidation of fatty acids, a critical pathway for energy production.
Q2: What are the expected on-target effects of MCPA-CoA in cell culture?
A2: The primary on-target effects of MCPA-CoA in cell culture are a direct consequence of the inhibition of fatty acid β-oxidation. Researchers can expect to observe:
-
A decrease in cellular ATP levels.
-
Depletion of acetyl-CoA.
-
Increased dependence on glycolysis for energy, leading to higher lactate (B86563) production.
-
Ultimately, at sufficient concentrations, cytotoxicity and cell death due to energy crisis.
Q3: Are there any known off-target effects of MCPA-CoA?
A3: Currently, there is limited specific documentation of off-target effects of MCPA-CoA, distinct from its potent inhibition of acyl-CoA dehydrogenases. However, due to its high reactivity and its impact on mitochondrial function, the possibility of off-target interactions cannot be entirely ruled out. Any observed cellular effects that cannot be directly attributed to the inhibition of β-oxidation should be investigated further. The cyclopropane (B1198618) ring, a feature of this molecule, can in some contexts contribute to reducing off-target effects of drugs.
Q4: What are the initial signs of off-target effects in my cell culture experiments?
A4: Differentiating off-target from potent on-target effects can be challenging. Initial signs that might suggest off-target activity include:
-
Cellular responses at concentrations significantly lower than those expected to cause substantial inhibition of β-oxidation.
-
Phenotypes that are inconsistent with a primary energy metabolism defect, such as specific morphological changes, induction of unexpected signaling pathways, or alterations in cellular processes not directly linked to fatty acid oxidation.
-
Discrepancies in the responses of different cell lines that cannot be explained by their metabolic phenotypes (e.g., reliance on fatty acid oxidation).
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High level of unexpected cytotoxicity at low concentrations of MCPA-CoA. | On-Target Effect in Sensitive Cells: The cell line may be highly dependent on fatty acid oxidation for survival. | 1. Characterize the metabolic profile of your cell line (e.g., using a Seahorse analyzer). 2. Compare the cytotoxic effects in cell lines with known differences in their reliance on fatty acid oxidation. |
| Potential Off-Target Effect: MCPA-CoA may be interacting with other critical cellular targets. | 1. Perform a dose-response curve and compare with the expected range for on-target effects. 2. Assess mitochondrial health using assays for membrane potential (JC-1) and reactive oxygen species (ROS) production (DCFDA) to look for effects independent of β-oxidation inhibition. | |
| Changes in cell morphology or signaling pathways unrelated to energy metabolism. | Secondary On-Target Effect: The observed changes may be a downstream consequence of the cellular energy crisis. | 1. Investigate if the observed phenotype can be rescued by supplementing the culture medium with energy substrates that bypass the β-oxidation pathway (e.g., high glucose, pyruvate, or cell-permeable succinate). |
| Direct Off-Target Effect: MCPA-CoA could be directly interacting with components of the affected pathway. | 1. Use proteomics or transcriptomics to identify dysregulated pathways. 2. If a specific pathway is identified, use pathway-specific inhibitors or activators to probe the mechanism. | |
| Inconsistent results between experiments. | Compound Instability: MCPA-CoA may be unstable under certain storage or experimental conditions. | 1. Ensure proper storage of MCPA-CoA (typically at -80°C). 2. Prepare fresh dilutions for each experiment. |
| Cell Culture Variability: Differences in cell passage number, density, or media composition can affect cellular metabolism and response to the compound. | 1. Maintain consistent cell culture practices. 2. Regularly check for mycoplasma contamination. |
Quantitative Data Summary
| Enzyme Target | Effect of this compound | Reference |
| Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Severely and irreversibly inactivated.[1] | [1] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Severely and irreversibly inactivated.[1] | [1] |
| Isovaleryl-CoA Dehydrogenase (IVDH) | Severely and irreversibly inactivated.[1] | [1] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase (2-meBCADH) | Slowly and mildly inactivated.[1] | [1] |
| Long-Chain Acyl-CoA Dehydrogenase (LCADH) | Not significantly inactivated.[1] | [1] |
Signaling Pathways and Experimental Workflows
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Troubleshooting decision tree for unexpected experimental results.
Detailed Experimental Protocols
Protocol 1: Assessment of Mitochondrial Membrane Potential using JC-1
Objective: To measure changes in mitochondrial membrane potential, an indicator of mitochondrial health.
Materials:
-
JC-1 dye solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Treat cells with MCPA-CoA at various concentrations for the desired time. Include a vehicle control and a positive control for mitochondrial depolarization (e.g., CCCP).
-
Prepare the JC-1 staining solution according to the manufacturer's instructions.
-
Remove the treatment medium and wash the cells once with PBS.
-
Add the JC-1 staining solution to each well and incubate for 15-30 minutes at 37°C in the dark.
-
Wash the cells with PBS or an assay buffer provided with the kit.
-
Measure the fluorescence intensity. For healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic or unhealthy cells with low membrane potential, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).
-
Calculate the ratio of red to green fluorescence to quantify the change in mitochondrial membrane potential.
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFDA
Objective: To quantify the levels of intracellular ROS, which can be an indicator of cellular stress.
Materials:
-
DCFDA (or H2DCFDA) reagent
-
Cell culture medium
-
PBS
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat cells with MCPA-CoA at desired concentrations. Include a vehicle control and a positive control for ROS induction (e.g., H₂O₂).
-
Prepare the DCFDA working solution as per the manufacturer's protocol.
-
Remove the treatment medium and wash the cells with PBS.
-
Add the DCFDA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.
-
Remove the DCFDA solution and wash the cells with PBS.
-
Add PBS to each well and measure the fluorescence intensity (Ex/Em ~485/535 nm).
Protocol 3: Apoptosis Detection using Annexin V and Propidium Iodide (PI) Staining
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI)
-
Annexin V binding buffer
-
PBS
-
Flow cytometer
Procedure:
-
Seed cells and treat with MCPA-CoA for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small).
-
References
interference issues in spectrophotometric assays for acyl-CoA dehydrogenases
Welcome to the Technical Support Center for spectrophotometric assays of acyl-CoA dehydrogenases (ACADs). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common interference issues and improve the accuracy and reproducibility of their experimental results. Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and illustrative diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that researchers may encounter during spectrophotometric assays for acyl-CoA dehydrogenases, particularly those utilizing the electron acceptor 2,6-dichlorophenolindophenol (DCPIP).
Q1: My baseline absorbance is high and unstable before adding the substrate. What could be the cause?
A high and unstable baseline can be caused by several factors that lead to the non-enzymatic reduction of DCPIP or other interfering reactions.
-
Potential Cause: Contaminating reducing agents in the sample or reagents.
-
Troubleshooting:
-
Ensure all buffers and reagents are freshly prepared with high-purity water.
-
If using crude extracts, consider partial purification or dialysis of the sample to remove small molecule contaminants.
-
Run a "no-enzyme" control (containing all components except the enzyme source) to quantify the background rate of DCPIP reduction. Subtract this rate from your sample readings.
-
-
-
Potential Cause: Presence of free Coenzyme A (CoASH) in the sample.
-
Troubleshooting: Free CoASH can slowly reduce DCPIP. The presence of CoASH can be addressed by including a pre-incubation step with N-ethylmaleimide (NEM) to sequester free CoASH. However, be cautious as NEM can also inhibit the enzyme if used at high concentrations or for prolonged periods.
-
-
Potential Cause: Light sensitivity of DCPIP.
-
Troubleshooting: DCPIP is light-sensitive. Protect your reaction mixture from direct light by using amber tubes or covering the plate/cuvette holder.
-
Q2: I am observing a very low or no enzyme activity. What are the possible reasons?
Low or absent enzyme activity can stem from issues with the enzyme itself, the assay conditions, or the presence of inhibitors.
-
Potential Cause: Suboptimal pH of the reaction buffer.
-
Troubleshooting: The optimal pH for ACADs can vary depending on the specific dehydrogenase and the substrate being used. Generally, a pH range of 7.5 to 8.5 is recommended.[1] It is crucial to determine the optimal pH for your specific experimental setup.
-
-
Potential Cause: Inactive enzyme.
-
Troubleshooting:
-
Ensure proper storage of the enzyme at the recommended temperature (typically -80°C).
-
Avoid repeated freeze-thaw cycles.
-
Confirm the protein concentration of your enzyme preparation using a reliable method (e.g., Bradford or BCA assay).
-
-
-
Potential Cause: Presence of inhibitors in the sample.
-
Troubleshooting:
-
Some compounds can act as inhibitors of ACADs. For example, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a metabolite of hypoglycin (B18308) from unripe ackee fruit, is a known irreversible inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases.[2]
-
If inhibition is suspected, perform a dilution series of your sample to see if the specific activity increases with dilution, which would suggest the presence of an inhibitor.
-
-
Q3: The assay results are not reproducible between experiments. What factors could be contributing to this variability?
Lack of reproducibility is a common issue and can be traced back to several aspects of the experimental workflow.
-
Potential Cause: Inconsistent reagent preparation.
-
Troubleshooting:
-
Prepare fresh working solutions of DCPIP and acyl-CoA substrates for each experiment, as they can degrade over time.
-
Ensure accurate and consistent pipetting of all reagents.
-
-
-
Potential Cause: Temperature fluctuations.
-
Troubleshooting: Acyl-CoA dehydrogenase activity is temperature-dependent. Use a temperature-controlled spectrophotometer or water bath to maintain a constant and optimal temperature throughout the assay.
-
-
Potential Cause: Overlapping substrate specificities of different ACADs.
-
Troubleshooting: Crude tissue or cell homogenates contain a mixture of different ACADs (short-chain, medium-chain, long-chain, etc.) with overlapping substrate specificities.[3] This can lead to variability in results depending on the relative abundance of each enzyme. For more specific measurements, consider using specific substrates or inhibitors to isolate the activity of the dehydrogenase of interest. For example, some assays use specific substrates like 3-phenylpropionyl-CoA which is more specific for medium-chain acyl-CoA dehydrogenase.[4]
-
Q4: Can detergents in my sample preparation buffer interfere with the assay?
Yes, detergents can significantly impact enzyme activity and the stability of the assay components.
-
Potential Effect: Enzyme denaturation or inhibition.
-
Explanation: High concentrations of harsh detergents like Sodium Dodecyl Sulfate (SDS) can denature proteins, leading to a loss of enzyme activity.[5] Non-ionic detergents like Triton X-100 and Tween-20 at low concentrations are generally better tolerated, but their effects should be empirically determined for each specific enzyme and assay.[6][7]
-
Recommendation: If detergents are necessary for sample preparation, use the lowest effective concentration of a mild, non-ionic detergent. It is also advisable to perform a detergent compatibility test to assess its impact on your specific assay.
-
-
Potential Effect: Interference with the spectrophotometric reading.
-
Explanation: Some detergents can form micelles that may scatter light or interact with the dye, leading to inaccurate absorbance readings.
-
Recommendation: Always include a "buffer + detergent" control to check for any direct interference with the absorbance measurement at the wavelength used for DCPIP (typically around 600 nm).
-
Quantitative Data Summary
The following tables summarize key quantitative data related to factors that can influence acyl-CoA dehydrogenase assays.
Table 1: Effect of pH on Acyl-CoA Dehydrogenase Activity
| Acyl-CoA Dehydrogenase | Optimal pH Range | Reference |
| Medium-Chain (MCAD) | 7.5 - 8.5 | [1] |
| Short-Chain (SCAD) | > 8.5 (with C6-CoA) | [1] |
| Long-Chain (LCAD) | ~8.0 | [1] |
Table 2: Common Inhibitors of Acyl-CoA Dehydrogenases
| Inhibitor | Target Enzyme(s) | Type of Inhibition | Reference |
| (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) | SCAD, MCAD, IVDH | Irreversible (Suicide Inhibitor) | [2] |
| 2-Pentynoyl-CoA | SCAD, MCAD, Glutaryl-CoA Dehydrogenase | Irreversible | [8] |
| CoA-persulphide | SCAD | Potent Inhibitor | [9] |
| 2-Mercaptoacetate (metabolite) | Fatty Acyl-CoA Dehydrogenases, IVDH | Competitive | [10] |
| Valproic Acid | May decrease LCAD expression | Transcriptional Repression | [11] |
Experimental Protocols
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase Activity using DCPIP
This protocol describes a general method for measuring ACAD activity by monitoring the reduction of DCPIP.
Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.6)
-
2,6-Dichlorophenolindophenol (DCPIP) stock solution (e.g., 2 mM in water)
-
Phenazine methosulfate (PMS) stock solution (e.g., 10 mM in water) - Note: PMS is light-sensitive.
-
Acyl-CoA substrate stock solution (e.g., 10 mM in water)
-
Enzyme preparation (cell/tissue homogenate or purified enzyme)
-
Spectrophotometer capable of reading absorbance at 600 nm
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, DCPIP (final concentration, e.g., 50 µM), and PMS (final concentration, e.g., 1 mM).
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Add the enzyme preparation to the reaction mixture and mix gently.
-
Initiate the reaction by adding the acyl-CoA substrate (final concentration, e.g., 100 µM).
-
Immediately start monitoring the decrease in absorbance at 600 nm over time. The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculate the enzyme activity using the molar extinction coefficient of DCPIP (ε₆₀₀ = 21 mM⁻¹cm⁻¹ at pH 7.6).
Protocol 2: Spectrophotometric Assay using Ferricenium Hexafluorophosphate (B91526)
This assay offers an alternative to DCPIP and can be performed aerobically.
Materials:
-
HEPES buffer (100 mM, pH 7.6)
-
Ferricenium hexafluorophosphate stock solution (e.g., 10 mM in water)
-
Acyl-CoA substrate stock solution (e.g., 10 mM in water)
-
Enzyme preparation
-
Spectrophotometer capable of reading absorbance at 300 nm
Procedure:
-
Prepare a reaction mixture containing HEPES buffer and ferricenium hexafluorophosphate (final concentration, e.g., 200 µM).
-
Equilibrate the reaction mixture to the desired temperature.
-
Add the enzyme preparation to the reaction mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of the ferricenium ion.
-
Calculate the enzyme activity based on the rate of absorbance change.
Visualizations
The following diagrams illustrate key workflows and relationships in troubleshooting spectrophotometric assays for acyl-CoA dehydrogenases.
Caption: Troubleshooting workflow for spectrophotometric assays.
Caption: Common sources of interference in ACAD assays.
References
- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of detergents on the reliability of a chemical assay for P-700 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of very long chain acyl-CoA dehydrogenase during cardiac ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Probing the conformational impact of detergents on the integral membrane protein LeuT by global HDX-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism-based inhibitor discrimination in the acyl-CoA dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CoA-persulphide: a possible in vivo inhibitor of mammalian short-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition in vitro of acyl-CoA dehydrogenases by 2-mercaptoacetate in rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Technical Support Center: Chromatographic Resolution of (1S)-(Methylenecyclopropyl)acetyl-CoA
Welcome to the technical support center for the chromatographic analysis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the chromatographic resolution of this chiral molecule.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the chromatography of this compound?
The primary challenge is to achieve adequate resolution, which involves separating the desired (1S) enantiomer from its potential (1R) counterpart and any other related impurities or diastereomers. As a chiral molecule containing a polar coenzyme A moiety, method development requires careful selection of both the stationary and mobile phases to ensure stereoselectivity and good peak shape.
Q2: What type of chromatography is best suited for this compound?
Both reverse-phase (RP) and normal-phase (NP) chromatography can be explored, but chiral High-Performance Liquid Chromatography (HPLC) is essential for resolving enantiomers.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are among the most popular and successful for a wide range of chiral separations.[3] Additionally, techniques like supercritical fluid chromatography (SFC) have shown success in separating diastereomers and enantiomers and can be a viable alternative.[4][5]
Q3: Why is the mobile phase composition so critical for this separation?
The mobile phase influences selectivity, retention, and peak shape. For chiral separations, altering the mobile phase composition, including the ratio of organic solvents and the use of additives, can significantly impact the interaction between the analyte and the chiral stationary phase, sometimes even reversing the elution order of enantiomers.[3] For acyl-CoA compounds, which contain phosphate (B84403) groups, ion-pairing agents or buffers are often necessary in reverse-phase methods to achieve good peak shape and retention.[6]
Q4: Should I be concerned about on-column degradation or isomerization?
Yes. Some chiral compounds can undergo racemization (interconversion between enantiomers) on the column, which appears as an elevated baseline between the two enantiomer peaks.[7] Lowering the column temperature can sometimes suppress this phenomenon.[7] Acyl-CoA esters can also be sensitive to pH and temperature, so stability should be assessed during method development.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Poor or No Resolution Between Peaks
Q: My chromatogram shows a single peak or two heavily overlapping peaks. How can I improve the resolution?
A: Poor resolution is a common issue that can be addressed by systematically optimizing several parameters. The resolution is governed by column efficiency (N), selectivity (α), and retention factor (k).[8]
Step 1: Verify Column Selection
-
For Enantiomeric Separation: Ensure you are using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are excellent starting points.[3][9] Screening multiple CSPs is often advantageous.[3]
-
For Diastereomeric Separation: While chiral columns are effective, standard achiral columns like C18, C8, or Phenyl phases can also resolve diastereomers.[10]
Step 2: Optimize the Mobile Phase
-
Adjust Solvent Strength: In reverse-phase HPLC, decrease the percentage of the organic solvent (e.g., acetonitrile (B52724), methanol) to increase retention and potentially improve separation.[11][12] A good starting point is to aim for a retention factor (k) between 2 and 10.
-
Change Solvent Type: Switching from methanol (B129727) to acetonitrile, or vice-versa, can alter selectivity (α) due to different interactions with the analyte and stationary phase.
-
Modify pH (for RP-HPLC): For ionizable compounds like acyl-CoAs, adjusting the mobile phase pH can significantly impact retention and selectivity.[12][13] Using an acidic mobile phase (e.g., with 0.1% formic acid or acetic acid) can improve the peak shape of acidic analytes.[7]
-
Use Additives: In chiral chromatography, small amounts of additives can drastically change selectivity.[3] For acyl-CoAs, an ion-pairing agent like N,N-dimethylbutylamine (DMBA) can be used in reverse-phase methods to improve retention and peak shape.[6]
Step 3: Adjust System Parameters
-
Lower the Flow Rate: Reducing the flow rate can increase column efficiency, leading to sharper peaks and better resolution, though it will increase the run time.[14]
-
Decrease the Temperature: In chiral separations, temperature can significantly affect selectivity. Lowering the temperature often enhances resolution.[3]
Troubleshooting Workflow for Poor Resolution
Caption: A decision tree for systematically troubleshooting poor chromatographic resolution.
Issue 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are showing significant tailing. What are the common causes and solutions?
A: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, column contamination, or issues with the mobile phase.
Potential Causes & Solutions:
| Cause | Solution |
| Secondary Silanol (B1196071) Interactions | For acidic compounds like acyl-CoAs, free silanol groups on the silica (B1680970) support can cause tailing. Add a competing acid (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress this interaction.[7] |
| Column Contamination/Aging | Strongly retained impurities can build up at the head of the column.[11] Flush the column with a strong solvent or, if necessary, replace the column. Using a guard column can prevent this.[13] |
| Sample Overload | Injecting too much sample can lead to peak distortion.[13][14] Reduce the injection volume or dilute the sample. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent much stronger than the mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the mobile phase.[15] |
| Column Voids or Damage | A void at the column inlet can cause peak tailing.[11] This often requires column replacement. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development (Starting Point)
This protocol provides a general workflow for developing a chiral separation method for this compound.
1. Column Selection:
-
Start with a polysaccharide-based CSP. Recommended columns for initial screening:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.
-
-
Typical Dimensions: 250 mm x 4.6 mm, 5 µm particle size.
2. Mobile Phase Screening (Reverse-Phase Mode):
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (adjust pH to 4.0 with acetic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Initial Conditions:
-
Gradient: Start with a linear gradient from 5% to 95% B over 20 minutes to determine the approximate elution conditions.
-
Isocratic: Based on the gradient run, calculate an appropriate isocratic mobile phase composition. For example, if the compound elutes at 40% B in the gradient, start with an isocratic run at 30-35% B.[13]
-
3. System Parameters:
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Column Temperature: 25°C. Test lower temperatures (e.g., 10°C, 15°C) if resolution is poor.
-
Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA).
-
Injection Volume: 5-10 µL.
4. Optimization:
-
Systematically adjust the percentage of the organic modifier.
-
Evaluate both acetonitrile and methanol, as they can offer different selectivities.
-
If peak shape is poor, ensure the pH is controlled and consider adding an ion-pairing agent.
Method Development Workflow
References
- 1. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 2. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods | MDPI [mdpi.com]
- 10. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 11. uhplcs.com [uhplcs.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. m.youtube.com [m.youtube.com]
- 15. HPLC故障排除指南 [sigmaaldrich.com]
overcoming solubility issues of (1S)-(Methylenecyclopropyl)acetyl-CoA
Welcome to the technical support center for (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential solubility challenges during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing precipitation or incomplete dissolution of this compound in my aqueous buffer. What are the potential causes and solutions?
A1: Incomplete dissolution or precipitation of this compound can stem from several factors, including inappropriate solvent choice, suboptimal pH, low temperature, or high solute concentration. Like many acyl-CoA compounds, it can be prone to hydrolysis and instability in aqueous solutions, particularly at alkaline or strongly acidic pH.
Troubleshooting Steps:
-
Solvent & Co-Solvent Selection: Purely aqueous buffers may not be optimal. Consider the use of co-solvents. Methanol (B129727) is often a good starting point for dissolving and reconstituting acyl-CoAs.[1] Other water-miscible organic solvents can also be effective.
-
pH Adjustment: The stability of acyl-CoAs is pH-dependent. Experiment with buffers in the slightly acidic to neutral range (e.g., pH 6.0-7.5). Avoid strongly alkaline or acidic conditions which can lead to hydrolysis.
-
Temperature Control: Ensure your buffer and solution are at an appropriate temperature. While heating can increase solubility, it may also accelerate degradation. It is generally recommended to prepare solutions at room temperature or on ice to minimize degradation.
-
Concentration Management: Attempt to dissolve a smaller amount of the compound initially to determine its approximate solubility limit in your chosen solvent system. Working with lower concentrations can often prevent precipitation issues.
-
Use of Additives: For particularly stubborn solubility issues, consider the inclusion of solubility enhancers such as glycerol (B35011) (e.g., 10% v/v), cyclodextrins, or non-ionic surfactants.
Q2: What are the recommended starting solvents for preparing a stock solution of this compound?
A2: Based on the properties of similar acyl-CoA compounds, the following solvents are recommended for preparing stock solutions. It is crucial to perform small-scale solubility tests before preparing a large batch.
Solvent Selection Guide:
| Solvent | Recommended Starting Concentration | Notes |
| Methanol | 1-10 mM | Often provides the best stability for acyl-CoAs.[1] |
| Water (with pH control) | 1-5 mM | Use a buffered solution (pH 6.0-7.5) to avoid hydrolysis.[1] |
| 50% Methanol / 50% Ammonium (B1175870) Acetate (50mM, pH 7) | 1-10 mM | This mixture has been shown to provide good stability for acyl-CoAs.[1] |
| DMSO | 1-10 mM | While commonly used, its compatibility should be tested for your specific assay. |
Q3: My experimental protocol requires a purely aqueous buffer system. How can I improve the solubility of this compound without organic co-solvents?
A3: If organic co-solvents are not permissible in your experiment, you can explore the following strategies:
-
pH Optimization: Systematically test a range of buffer pH values from 6.0 to 7.5 to identify the optimal pH for solubility and stability.
-
Inclusion Complexes: Utilize cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to encapsulate the hydrophobic portions of the molecule, thereby increasing its aqueous solubility.
-
Surfactants: Employ non-ionic surfactants at concentrations above their critical micelle concentration to form micelles that can solubilize the compound.
-
Lipid-Based Formulations: For in vivo studies, consider lipid-based formulations which can enhance the bioavailability of poorly soluble compounds.[2]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Carefully weigh the desired amount of this compound in a microcentrifuge tube.
-
Initial Solubilization: Add a small volume of methanol to the tube to wet and initially dissolve the compound.
-
Dilution: Gradually add your chosen buffer (e.g., 50 mM ammonium acetate, pH 7.0) to the desired final concentration, vortexing gently between additions.
-
Final Check: Visually inspect the solution for any undissolved particles. If present, sonicate the solution briefly in a bath sonicator.
-
Storage: Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Visual Guides
Caption: A flowchart for troubleshooting solubility issues.
Caption: Key strategies for enhancing solubility.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Enzymatic Generation of (1S)-(Methylenecyclopropyl)acetyl-CoA
Welcome to the technical support center for the enzymatic synthesis of (1S)-(Methylenecyclopropyl)acetyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate the optimization of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the key enzyme used for the synthesis of this compound?
A1: The synthesis of this compound is catalyzed by an acyl-CoA synthetase (ACS), also known as an acyl-CoA ligase. These enzymes activate carboxylic acids by converting them into their corresponding Coenzyme A (CoA) thioesters. While a specific enzyme for (1S)-(Methylenecyclopropyl)acetic acid is not extensively documented, medium-chain acyl-CoA synthetases, such as the one from Pseudomonas sp., are known to have broad substrate specificity and are excellent candidates for this reaction.
Q2: What are the essential components of the enzymatic reaction?
A2: The core components for the enzymatic synthesis are:
-
(1S)-(Methylenecyclopropyl)acetic acid: The substrate to be activated.
-
Acyl-CoA Synthetase: The enzyme catalyst.
-
Coenzyme A (CoA): The cofactor that forms the thioester bond.
-
Adenosine Triphosphate (ATP): Provides the energy for the reaction.
-
Magnesium ions (Mg2+): An essential cofactor for ATP-dependent enzymes.
-
Buffer: To maintain an optimal pH for the reaction.
Q3: How can I monitor the progress of the reaction?
A3: Reaction progress can be monitored by tracking the formation of the product, this compound, or the consumption of the substrates ((1S)-(Methylenecyclopropyl)acetic acid, ATP, or CoA). High-Performance Liquid Chromatography (HPLC) is a common method for this purpose. A reversed-phase C18 column is typically used, and detection can be performed by monitoring the absorbance at 260 nm, which is characteristic of the adenine (B156593) moiety in CoA.
Troubleshooting Guide
This guide addresses common issues encountered during the enzymatic synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Enzyme: The acyl-CoA synthetase may have lost activity due to improper storage, handling (e.g., repeated freeze-thaw cycles), or suboptimal reaction conditions. | - Verify enzyme activity with a known substrate (e.g., hexanoic acid for a medium-chain ACS).- Ensure the enzyme is stored at the recommended temperature (typically -20°C or -80°C).- Consider adding a stabilizing agent like glycerol (B35011) to the enzyme storage buffer. |
| Substrate/Cofactor Degradation: ATP is prone to hydrolysis, and the thiol group of CoA can oxidize. The purity of (1S)-(Methylenecyclopropyl)acetic acid is also critical. | - Use high-purity starting materials.- Prepare fresh stock solutions of ATP and CoA before each experiment.- Store ATP and CoA solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. | |
| Suboptimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the enzyme. | - Optimize the reaction pH, typically between 7.0 and 8.5 for most acyl-CoA synthetases.- Perform a temperature screen, often in the range of 25°C to 37°C.- Ensure a sufficient concentration of Mg2+, which is crucial for the reaction. | |
| Product Inhibition: The final product, this compound, may inhibit the enzyme at high concentrations. | - Perform kinetic studies to assess product inhibition.- Consider a fed-batch approach for substrate addition to maintain low product concentrations.- Implement in-situ product removal techniques if feasible. | |
| Reaction Stalls Prematurely | ATP Depletion: The synthesis of each molecule of acyl-CoA consumes one molecule of ATP, converting it to AMP and pyrophosphate. | - Ensure an adequate initial concentration of ATP.- For larger-scale reactions, consider implementing an ATP regeneration system (e.g., using creatine (B1669601) kinase and phosphocreatine). |
| Enzyme Instability: The enzyme may not be stable for the entire duration of the reaction under the chosen conditions. | - Optimize reaction conditions for enzyme stability (e.g., lower temperature).- Determine the enzyme's half-life under your experimental conditions and adjust the reaction time accordingly. | |
| Multiple Peaks on HPLC | Side Reactions: The enzyme may catalyze side reactions, or the substrates/products may be unstable under the reaction conditions. | - Verify the purity of your starting materials.- Optimize reaction conditions (pH, temperature) to minimize the formation of side products.- If using a crude enzyme preparation, consider further purification to remove contaminating enzymes. |
| Product Degradation: The thioester bond in acyl-CoA molecules can be susceptible to hydrolysis, particularly at non-optimal pH. | - Maintain the reaction at the optimal pH.- Once the reaction is complete, consider immediate purification or storage at low temperatures (-80°C) and a slightly acidic pH to improve stability. |
Experimental Protocols
General Protocol for Enzymatic Synthesis of this compound
This protocol provides a starting point for the synthesis using a medium-chain acyl-CoA synthetase. Optimization of specific parameters is recommended.
Materials:
-
(1S)-(Methylenecyclopropyl)acetic acid
-
Medium-chain acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
Coenzyme A, lithium salt
-
Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.5-8.0)
-
Dithiothreitol (DTT) (optional, to maintain a reducing environment for CoA)
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:
-
50-100 mM Tris-HCl buffer
-
1-5 mM (1S)-(Methylenecyclopropyl)acetic acid
-
1-2 mM Coenzyme A
-
2-5 mM ATP
-
5-10 mM MgCl₂
-
(Optional) 1 mM DTT
-
-
Pre-incubation: Pre-incubate the reaction mixture at the desired temperature (e.g., 30°C or 37°C) for 5 minutes to allow the components to equilibrate.
-
Initiation: Add the acyl-CoA synthetase to the reaction mixture to a final concentration of 0.1-1 µM.
-
Incubation: Incubate the reaction at the chosen temperature for 1-4 hours. Monitor the reaction progress periodically by HPLC analysis of small aliquots.
-
Quenching: Stop the reaction by adding a small volume of acid (e.g., 10% trifluoroacetic acid or formic acid) to denature the enzyme.
-
Purification: The product, this compound, can be purified from the reaction mixture using solid-phase extraction (SPE) or reversed-phase HPLC.
Quantitative Data Summary
The following table provides a general range for key reaction parameters. Optimal conditions should be determined empirically for your specific experimental setup.
| Parameter | Typical Range | Notes |
| pH | 7.0 - 8.5 | Enzyme activity is highly pH-dependent. |
| Temperature | 25°C - 37°C | Higher temperatures may increase reaction rate but can decrease enzyme stability. |
| (1S)-(Methylenecyclopropyl)acetic acid | 0.1 - 5 mM | High concentrations may lead to substrate inhibition. |
| Coenzyme A | 0.5 - 2 mM | |
| ATP | 1 - 10 mM | Molar excess relative to the substrate is recommended. |
| MgCl₂ | 2 - 10 mM | Essential for ATP-dependent catalysis. |
| Enzyme Concentration | 0.1 - 2 µM | Higher concentrations can increase the reaction rate but also the cost. |
Visualizations
Enzymatic Reaction Pathway
Caption: Enzymatic synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low product yield.
Technical Support Center: Synthesis of Enantiomerically Pure (Methylenecyclopropyl)acetic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with racemic mixtures of (methylenecyclopropyl)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for resolving racemic (methylenecyclopropyl)acetic acid?
A1: The main strategies for resolving racemic carboxylic acids like (methylenecyclopropyl)acetic acid include:
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic acid with a chiral base to form diastereomeric salts, which can be separated by fractional crystallization due to their different solubilities.[1][2][3][4]
-
Enzymatic Resolution: This technique uses enzymes, typically lipases, to selectively catalyze a reaction (e.g., esterification or hydrolysis) with one enantiomer, allowing for the separation of the unreacted enantiomer or the product.[5]
-
Chiral Chromatography: This method utilizes a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[6][7]
Q2: I am having trouble with the crystallization of my diastereomeric salts. What are the common causes and solutions?
A2: Crystallization issues are common in diastereomeric salt resolutions. Here are some frequent problems and their solutions:[8]
-
No Crystallization: The salts may be too soluble in the chosen solvent. Try increasing the concentration by evaporating some solvent, adding an anti-solvent (a solvent in which the salts are less soluble), lowering the temperature, or seeding the solution with a few crystals of the desired salt.[8]
-
Oiling Out: The solute has separated as a liquid instead of a solid. This often happens if the solution is too supersaturated. Use a more dilute solution, cool the solution more slowly, or ensure proper agitation.[8]
-
Low Yield: A significant amount of the desired diastereomer remains in the solution. To improve the yield, screen for a solvent that further reduces the solubility of the target salt and experiment with lower crystallization temperatures.[8]
-
Low Purity (Low Diastereomeric Excess): The undesired diastereomer is co-crystallizing. This can be addressed by carefully selecting the solvent, optimizing the cooling rate, or performing recrystallization.
Q3: My enzymatic resolution is showing low enantioselectivity. How can I improve it?
A3: Low enantioselectivity in enzymatic resolutions can be due to several factors. Consider the following troubleshooting steps:
-
Enzyme Selection: Not all lipases will be effective. Screen a variety of lipases from different sources (e.g., Candida antarctica, Pseudomonas cepacia) to find one with high selectivity for your substrate.
-
Solvent System: The nature of the organic solvent can significantly impact enzyme activity and selectivity. Test a range of solvents with varying polarities.
-
Temperature and pH: These parameters are crucial for enzyme performance. Optimize the temperature and the pH of the buffer (for hydrolysis) to enhance selectivity.
-
Acyl Donor (for Esterification): The choice of alcohol or acyl donor can influence the reaction rate and enantioselectivity.
Q4: What are the key considerations for developing a chiral HPLC method for (methylenecyclopropyl)acetic acid?
A4: For successful chiral HPLC separation, consider the following:
-
Column Selection: The choice of the chiral stationary phase (CSP) is critical. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are often a good starting point for carboxylic acids.[6]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent (like hexane) and an alcohol (like isopropanol (B130326) or ethanol) is common. For acidic compounds, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid or acetic acid) to the mobile phase is often necessary to improve peak shape and resolution.[9]
-
Detection: UV detection is typically used. Ensure the wavelength is appropriate for detecting the analyte.
-
Flow Rate and Temperature: Optimizing these parameters can improve the separation efficiency.
Troubleshooting Guides
Diastereomeric Salt Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The diastereomeric salts are too soluble in the chosen solvent.- The solution is not sufficiently supersaturated. | - Concentrate the solution by carefully evaporating the solvent.- Add an anti-solvent dropwise to induce precipitation.- Cool the solution to a lower temperature.- If available, add a seed crystal of the desired diastereomer.[8] |
| An oil forms instead of crystals ("oiling out"). | - The solution is too concentrated, leading to rapid precipitation.- The cooling rate is too fast.- The crystallization temperature is too high. | - Use a more dilute solution.- Decrease the cooling rate to allow for ordered crystal growth.- Try a different solvent system that allows crystallization at a lower temperature.[8] |
| The yield of the desired diastereomeric salt is low. | - The desired salt has significant solubility in the mother liquor.- Insufficient crystallization time. | - Screen for a solvent system where the desired salt is less soluble.- Allow for a longer crystallization period at a lower temperature.- Concentrate the mother liquor to obtain a second crop of crystals.[8] |
| The isolated salt has low diastereomeric excess (d.e.). | - The undesired diastereomer has co-precipitated.- Inefficient filtration, leaving excess mother liquor. | - Recrystallize the salt from the same or a different solvent system.- Optimize the cooling rate; a slower rate can improve selectivity.- Wash the filtered crystals with a small amount of cold, fresh solvent. |
Enzymatic Kinetic Resolution
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion. | - The chosen enzyme is not active towards the substrate.- Inappropriate reaction conditions (pH, temperature, solvent).- Enzyme inhibition. | - Screen a panel of different lipases.- Optimize pH, temperature, and solvent.- Ensure the substrate and solvent are of high purity. |
| Low enantioselectivity (low e.e. of product or remaining starting material). | - The enzyme has inherently low selectivity for the substrate.- Suboptimal reaction conditions. | - Screen different enzymes.- Vary the reaction temperature; lower temperatures can sometimes increase selectivity.- Change the solvent or co-solvent.- For esterification, try different alcohol reactants. |
| Reaction stops before 50% conversion. | - Enzyme deactivation over time.- Product inhibition.- Reversibility of the reaction. | - Add fresh enzyme partway through the reaction.- If possible, remove the product as it is formed.- For hydrolysis, ensure the pH is maintained. For esterification, remove water that is formed. |
| Difficulty separating the product from the remaining starting material. | - Similar physical properties. | - If one is an acid and the other an ester, use extraction with an aqueous base to separate them.- Utilize column chromatography for separation. |
Chiral HPLC Analysis
| Problem | Possible Cause(s) | Troubleshooting Steps |
| No separation of enantiomers. | - The chiral stationary phase (CSP) is not suitable for the analyte.- Inappropriate mobile phase composition. | - Screen different types of chiral columns (e.g., polysaccharide-based, Pirkle-type).- Modify the mobile phase composition: change the alcohol (e.g., isopropanol to ethanol), vary the ratio of hexane (B92381) to alcohol, and adjust the concentration of the acidic modifier.[6] |
| Poor peak shape (tailing or fronting). | - Secondary interactions between the acidic analyte and the stationary phase.- Sample overload. | - Increase the concentration of the acidic modifier (e.g., TFA, acetic acid) in the mobile phase.[9]- Inject a smaller volume or a more dilute sample. |
| Poor resolution between enantiomers. | - Suboptimal mobile phase or flow rate. | - Optimize the mobile phase composition for better selectivity.- Decrease the flow rate to improve efficiency.- Try a different chiral column. |
| Inconsistent retention times. | - Changes in mobile phase composition.- Temperature fluctuations.- Column degradation. | - Ensure the mobile phase is well-mixed and degassed.- Use a column oven to maintain a constant temperature.- Flush the column with an appropriate solvent after use. |
Experimental Protocols
Disclaimer: The following protocols are generalized based on methods for structurally similar cyclopropanecarboxylic acids and should be optimized for (methylenecyclopropyl)acetic acid.
Protocol 1: Diastereomeric Salt Resolution of (Methylenecyclopropyl)acetic Acid
This protocol outlines a general procedure for the resolution of racemic (methylenecyclopropyl)acetic acid using a chiral amine like (R)-1-phenylethylamine.
Materials:
-
Racemic (methylenecyclopropyl)acetic acid
-
(R)-1-phenylethylamine (or another suitable chiral amine)
-
Various solvents for screening (e.g., ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (B78521) (NaOH), 1M solution
-
Organic solvent for extraction (e.g., diethyl ether or dichloromethane)
-
Sodium sulfate (B86663) or magnesium sulfate (drying agent)
Procedure:
-
Salt Formation: In a flask, dissolve 1.0 equivalent of racemic (methylenecyclopropyl)acetic acid in a minimal amount of a heated solvent (e.g., ethanol). In a separate container, dissolve 0.5-1.0 equivalents of (R)-1-phenylethylamine in a small amount of the same solvent.
-
Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator or ice bath to promote crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. The collected solid is the less soluble diastereomeric salt.
-
Analysis: Determine the diastereomeric excess of the crystalline salt by chiral HPLC or NMR analysis of a small, liberated sample.
-
Recrystallization (if necessary): If the diastereomeric excess is not satisfactory, recrystallize the salt from a suitable solvent to improve purity.
-
Liberation of the Enantiomer: Suspend the purified diastereomeric salt in water and add 1M NaOH solution to make the solution basic. Extract the chiral amine with an organic solvent. Acidify the aqueous layer with 1M HCl and extract the enantiomerically enriched (methylenecyclopropyl)acetic acid with an organic solvent.
-
Dry the organic extract over a drying agent, filter, and remove the solvent under reduced pressure to obtain the resolved carboxylic acid.
Protocol 2: Enzymatic Kinetic Resolution of (Methylenecyclopropyl)acetic Acid (Esterification)
This protocol describes the lipase-catalyzed esterification of one enantiomer of (methylenecyclopropyl)acetic acid.
Materials:
-
Racemic (methylenecyclopropyl)acetic acid
-
Lipase (B570770) (e.g., Novozym 435 - immobilized Candida antarctica lipase B)
-
An alcohol (e.g., benzyl (B1604629) alcohol or 1-butanol)
-
Anhydrous organic solvent (e.g., toluene (B28343) or hexane)
-
Molecular sieves (to remove water)
Procedure:
-
Reaction Setup: To a solution of racemic (methylenecyclopropyl)acetic acid (1.0 eq.) and an alcohol (1.2 eq.) in an anhydrous organic solvent, add the lipase (e.g., 10-50% by weight of the acid) and molecular sieves.
-
Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking small aliquots and analyzing them by HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material.
-
Work-up: Once the desired conversion is reached, filter off the enzyme and molecular sieves.
-
Separation: Remove the solvent under reduced pressure. The resulting mixture contains the esterified enantiomer and the unreacted enantiomeric acid. Separate these by extraction with an aqueous base (e.g., NaHCO₃ solution). The unreacted acid will move to the aqueous phase, while the ester remains in the organic phase.
-
Isolation:
-
Acid: Acidify the aqueous phase with HCl and extract the unreacted (methylenecyclopropyl)acetic acid with an organic solvent. Dry and evaporate the solvent.
-
Ester: Wash, dry, and evaporate the organic phase to isolate the ester. If the free acid is desired, the ester can be hydrolyzed using standard procedures.
-
Visualizations
Diastereomeric Salt Resolution Workflow
Caption: Workflow for the resolution of (methylenecyclopropyl)acetic acid via diastereomeric salt formation.
Enzymatic Kinetic Resolution Workflow
Caption: General workflow for the enzymatic kinetic resolution of (methylenecyclopropyl)acetic acid.
Troubleshooting Logic for Diastereomeric Crystallization
Caption: Decision-making diagram for troubleshooting diastereomeric crystallization issues.
References
- 1. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chiraltech.com [chiraltech.com]
Technical Support Center: Ensuring Complete Inactivation of Acyl-CoA Dehydrogenases
Welcome to the technical support center for researchers, scientists, and drug development professionals working with acyl-CoA dehydrogenases (ACADs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you ensure the complete and effective inactivation of ACADs in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for inactivating acyl-CoA dehydrogenases?
A1: Acyl-CoA dehydrogenases are most commonly inactivated using mechanism-based inhibitors. These are compounds that are themselves substrates for the enzyme and are converted into a reactive species that covalently modifies and inactivates the enzyme. This process is also known as suicide inhibition.[1] Some of the most well-characterized irreversible inhibitors are 2-alkynoyl-CoA derivatives, such as 2-pentynoyl-CoA and 2-octynoyl-CoA, and (methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin.[1][2]
Q2: How can I verify that the inactivation of the acyl-CoA dehydrogenase is complete?
A2: Complete inactivation can be verified by measuring the residual enzyme activity after treatment with the inhibitor. This is typically done using an activity assay, such as the electron transfer flavoprotein (ETF) fluorescence reduction assay or a spectrophotometric assay with an artificial electron acceptor.[3][4][5] The activity of the inhibitor-treated enzyme should be compared to a control sample that has not been treated with the inhibitor. A successful inactivation will show no or negligible residual enzyme activity.
Q3: What are the key differences between the ETF fluorescence reduction assay and spectrophotometric assays for measuring ACAD activity?
A3: The ETF fluorescence reduction assay is considered the gold standard for measuring ACAD activity as it uses the physiological electron acceptor, ETF.[3] This assay is highly specific and sensitive but requires anaerobic conditions. Spectrophotometric assays, on the other hand, use artificial electron acceptors like ferricenium hexafluorophosphate (B91526) and can be performed aerobically, making them more convenient for some applications.[4][6] However, these artificial acceptors can sometimes interact with other cellular components, potentially leading to less specific results.
Q4: Can I use the same inhibitor to inactivate all types of acyl-CoA dehydrogenases?
A4: Not necessarily. The specificity of inhibitors can vary significantly between the different classes of ACADs (short-chain, medium-chain, long-chain, and very-long-chain). For example, (methylenecyclopropyl)acetyl-CoA (MCPA-CoA) severely and irreversibly inactivates short-chain (SCAD), medium-chain (MCAD), and isovaleryl-CoA (IVD) dehydrogenases, but has little to no effect on long-chain acyl-CoA dehydrogenase (LCAD).[1] It is crucial to select an inhibitor with known activity against the specific ACAD you are studying.
Troubleshooting Guides
Problem 1: Incomplete Inactivation of the Acyl-CoA Dehydrogenase
Possible Causes:
-
Insufficient Inhibitor Concentration: The concentration of the inhibitor may be too low to fully inactivate the enzyme.
-
Incorrect Incubation Time: The incubation time with the inhibitor may not be long enough for the inactivation reaction to go to completion.
-
Inhibitor Instability: The inhibitor may be unstable under the experimental conditions and degrade before it can inactivate the enzyme.
-
Sub-optimal Reaction Conditions: The pH, temperature, or buffer composition may not be optimal for the inhibitor's activity.
Solutions:
| Solution | Description |
| Optimize Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor required for complete inactivation. |
| Optimize Incubation Time | Conduct a time-course experiment to determine the necessary incubation time for the inactivation to reach completion. |
| Check Inhibitor Stability | Consult the literature for information on the stability of your inhibitor under your experimental conditions. If necessary, prepare fresh inhibitor solutions immediately before use. |
| Optimize Reaction Conditions | Ensure that the pH, temperature, and buffer conditions are optimal for both the enzyme and the inhibitor. |
Problem 2: High Background Signal in the ETF Fluorescence Reduction Assay
Possible Causes:
-
Presence of Other Fluorescent Compounds: The sample may contain other molecules that fluoresce at the same wavelength as ETF.
-
Light Scattering: Particulate matter in the sample can cause light scattering, leading to an artificially high fluorescence signal.
-
Contamination of Reagents: The reagents used in the assay may be contaminated with fluorescent impurities.
Solutions:
| Solution | Description |
| Include a "No Enzyme" Control | Run a control reaction without the acyl-CoA dehydrogenase to determine the background fluorescence of the sample and reagents. |
| Centrifuge or Filter Samples | To remove particulate matter, centrifuge your samples and use the supernatant for the assay, or filter the samples through a low-protein-binding filter. |
| Use High-Purity Reagents | Ensure that all reagents, especially the ETF and acyl-CoA substrates, are of high purity and free from fluorescent contaminants. |
Quantitative Data on Acyl-CoA Dehydrogenase Inhibitors
The following table summarizes the kinetic parameters for some common irreversible inhibitors of acyl-CoA dehydrogenases. This data can help in selecting the appropriate inhibitor and concentration for your experiments.
| Inhibitor | Target Enzyme | KI (μM) | kinact (min-1) | Reference |
| Oct-4-en-2-ynoyl-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 11 | 0.025 | [7] |
| 2-Pentynoyl-CoA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Not Reported | Not Reported | [2] |
Experimental Protocols
Protocol 1: ETF Fluorescence Reduction Assay (Microplate Format)
This protocol is adapted from a method for a microplate-based ETF fluorescence reduction assay.[3][5]
Materials:
-
Purified recombinant pig Electron Transfer Flavoprotein (ETF)
-
Acyl-CoA dehydrogenase (enzyme sample)
-
Acyl-CoA substrate (specific to the ACAD being assayed)
-
Reaction Buffer (e.g., 50 mM HEPES, pH 7.6, 0.1 mM EDTA)
-
Glucose
-
Glucose oxidase
-
Catalase
-
96-well microplate (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation: ~436 nm, Emission: ~525 nm)
Procedure:
-
Prepare the Deoxygenation System: In the reaction buffer, prepare a solution containing glucose, glucose oxidase, and catalase to enzymatically remove oxygen.
-
Prepare the Reaction Mixture: In each well of the microplate, add the reaction buffer containing the deoxygenation system, ETF, and the enzyme sample.
-
Initiate the Reaction: Start the reaction by adding the specific acyl-CoA substrate to each well.
-
Measure Fluorescence: Immediately begin monitoring the decrease in ETF fluorescence over time using the microplate reader. The rate of fluorescence decrease is proportional to the ACAD activity.
-
Data Analysis: Calculate the rate of the reaction from the linear portion of the fluorescence decay curve.
Protocol 2: Spectrophotometric Assay using Ferricenium Hexafluorophosphate
This protocol is based on a spectrophotometric assay for measuring ACAD activity.[4][6]
Materials:
-
Acyl-CoA dehydrogenase (enzyme sample)
-
Acyl-CoA substrate (specific to the ACAD being assayed)
-
Reaction Buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Ferricenium hexafluorophosphate
-
Spectrophotometer
Procedure:
-
Prepare the Reaction Mixture: In a cuvette, combine the reaction buffer, the enzyme sample, and the acyl-CoA substrate.
-
Establish a Baseline: Measure the absorbance at a specific wavelength (e.g., 308 nm for the formation of cinnamoyl-CoA from 3-phenylpropionyl-CoA when assaying MCAD) to establish a baseline.[4]
-
Initiate the Reaction: Add ferricenium hexafluorophosphate to the cuvette to start the reaction.
-
Monitor Absorbance: Record the change in absorbance over time. The rate of change in absorbance is proportional to the ACAD activity.
-
Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the product being formed or the electron acceptor being reduced.
Visualizations
Caption: Workflow for experimental inactivation of acyl-CoA dehydrogenases.
Caption: Troubleshooting logic for incomplete enzyme inactivation.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inactivation of short-chain acyl-coenzyme A dehydrogenase from pig liver by 2-pentynoyl-coenzyme A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific assay of medium-chain acyl-CoA dehydrogenase based on the spectrophotometric measurement of product formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inactivation of medium-chain acyl-CoA dehydrogenase by oct-4-en-2-ynoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Confirming the Identity of Synthesized (1S)-(Methylenecyclopropyl)acetyl-CoA and Its Alternatives
For researchers in drug development and metabolic studies, the precise characterization of synthesized molecules is paramount. This guide provides a comparative framework for confirming the identity of (1S)-(Methylenecyclopropyl)acetyl-CoA, a potent inhibitor of acyl-CoA dehydrogenases. We present key analytical techniques, expected data, and a comparison with alternative inhibitors, supported by experimental protocols and data visualizations.
Introduction to this compound
(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2][3] It is a mechanism-based inhibitor of several acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation.[2][3][4] The inhibitory action of MCPA-CoA can lead to a severe disruption of energy metabolism.[1][2] The biological activity of chiral molecules can be enantiomer-specific, making the confirmation of the (1S) stereoisomer critical.
Analytical Techniques for Identity Confirmation
The confirmation of the chemical identity of synthesized this compound relies on a combination of spectroscopic and chromatographic techniques.
Table 1: Key Analytical Techniques and Expected Data
| Technique | Parameter | Expected Data for (Methylenecyclopropyl)acetyl-CoA |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Protons on the cyclopropyl (B3062369) ring, methylene (B1212753) group, acetyl group, and the CoA moiety will exhibit characteristic chemical shifts. Specific data for the pure (1S) enantiomer is not readily available in the literature, but analysis of the racemic precursor, (RS)-(Methylenecyclopropyl)acetic acid, can provide expected ranges for the acyl portion. |
| Mass Spectrometry (LC-MS/MS) | Parent Ion (m/z) and Fragmentation Pattern | The expected exact mass for the protonated molecule [M+H]⁺ is approximately 862.16 g/mol . A characteristic fragmentation pattern involves the neutral loss of the CoA moiety (507.12 g/mol ), resulting in a prominent fragment ion corresponding to the acyl group. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Retention Time | Using a chiral stationary phase, the (1S) and (1R) enantiomers can be separated, showing distinct retention times. This is essential to confirm the enantiomeric purity of the synthesized compound. |
| Polarimetry | Specific Rotation [α] | The specific rotation of the pure (1S) enantiomer should be a measurable, non-zero value. A positive or negative value indicates the direction of rotation of plane-polarized light. Specific data for the (1S) enantiomer is not readily available in the literature. |
Comparison with Alternative Acyl-CoA Dehydrogenase Inhibitors
This compound is a potent inhibitor, but other compounds also target acyl-CoA dehydrogenases. A direct comparison of their inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50), is crucial for drug development studies.
Table 2: Comparative Inhibitory Activity (IC50) of Acyl-CoA Dehydrogenase Inhibitors
| Inhibitor | Target Enzyme | IC50 (µM) | Reference |
| (Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | ~1.6 | [5] |
| Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | ~7.8 | [5] | |
| Isovaleryl-CoA Dehydrogenase (IVD) | ~1.2 | [5] | |
| Hexyl-substituted MCPA-CoA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rapid Inactivation | [4] |
| Long-Chain Acyl-CoA Dehydrogenase (LCAD) | Rapid Inactivation | [4] | |
| Malonyl-CoA | Carnitine Palmitoyltransferase I (CPT-I) | 0.034 - 6.3 | [6] |
| Oleoyl-CoA | Human 12-Lipoxygenase (h12-LOX) | 32 | [7] |
| Stearoyl-CoA | Human 15-Lipoxygenase-1 (h15-LOX-1) | 4.2 | [7] |
Note: The IC50 values for MCPA-CoA were determined using the racemic mixture. The activity of the pure (1S) enantiomer may differ.
Experimental Protocols
Detailed methodologies are essential for reproducible results. Below are outlines for key experimental procedures.
Synthesis of this compound
The synthesis of this compound typically involves two key stages: the enantioselective synthesis or chiral resolution of (1S)-(Methylenecyclopropyl)acetic acid, followed by its conversion to the corresponding CoA thioester.
1. Synthesis/Resolution of (1S)-(Methylenecyclopropyl)acetic acid:
-
Enantioselective Synthesis: This can be achieved through various asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries.
-
Chiral Resolution: The racemic (RS)-(Methylenecyclopropyl)acetic acid can be resolved into its constituent enantiomers using chiral resolving agents to form diastereomeric salts that can be separated by crystallization, or by using chiral chromatography.[8][9]
2. Conversion to the CoA Thioester:
-
The enantiomerically pure (1S)-(Methylenecyclopropyl)acetic acid is activated, for example, by conversion to its N-hydroxysuccinimide ester.
-
The activated acid is then reacted with Coenzyme A trilithium salt in an appropriate buffer to yield this compound.
Analytical Characterization
1. NMR Spectroscopy:
-
Dissolve the sample in a suitable deuterated solvent (e.g., D₂O).
-
Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.
-
Process the data and assign the chemical shifts to the respective protons and carbons in the molecule.
2. Mass Spectrometry (LC-MS/MS):
-
Dissolve the sample in a suitable solvent compatible with the LC system (e.g., water/acetonitrile mixture).
-
Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer.
-
Use a suitable reversed-phase column for separation.
-
Set the mass spectrometer to acquire data in positive ion mode, monitoring for the expected parent ion and characteristic fragment ions.
3. Chiral HPLC:
-
Select an appropriate chiral stationary phase (e.g., a polysaccharide-based column).
-
Develop a mobile phase that provides good separation of the enantiomers (e.g., a mixture of hexane (B92381) and a chiral selector).
-
Inject the sample and monitor the elution profile using a UV detector.
4. Polarimetry:
-
Dissolve a precisely weighed amount of the sample in a specified solvent to a known concentration.
-
Measure the optical rotation of the solution using a polarimeter at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.[10][11][12][13]
-
Calculate the specific rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.[10][11][12][13]
Visualizing the Workflow and Pathway
Diagrams can clarify complex processes. Below are Graphviz representations of the experimental workflow and the metabolic pathway affected by MCPA-CoA.
Caption: Experimental workflow for the synthesis and characterization.
Caption: Inhibition of fatty acid β-oxidation by MCPA-CoA.
References
- 1. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. Methylene cyclopropyl acetic acid - Wikipedia [en.wikipedia.org]
- 4. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a novel malonyl-CoA IC50 for CPT-1: implications for predicting in vivo fatty acid oxidation rates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Chiral resolution - Wikipedia [en.wikipedia.org]
- 9. Chiral_resolution [chemeurope.com]
- 10. Specific rotation - Wikipedia [en.wikipedia.org]
- 11. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]
- 12. Specific_rotation [chemeurope.com]
- 13. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]
A Comparative Guide to the Validation of (1S)-(Methylenecyclopropyl)acetyl-CoA as a Suicide Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction to (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA)
This compound is a toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree. It is a well-established mechanism-based or "suicide" inhibitor of mitochondrial acyl-CoA dehydrogenases, enzymes crucial for fatty acid β-oxidation. The inactivation of these enzymes by MCPA-CoA leads to a disruption of energy metabolism, which can have severe physiological consequences.
The mechanism of suicide inhibition involves the enzyme's own catalytic activity converting the inhibitor into a highly reactive species that covalently binds to the enzyme, leading to its irreversible inactivation.[1] Spectrophotometric titration studies have confirmed that MCPA-CoA is acted upon by and, in turn, irreversibly inactivates short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD), confirming its role as a suicide inhibitor.[2]
Comparison with Alternative Inhibitors
While MCPA-CoA is a potent inhibitor, other compounds have been investigated for their effects on acyl-CoA dehydrogenases, offering different specificities and potential mechanisms of action.
| Inhibitor | Target Enzyme(s) | Mechanism of Action | Key Characteristics |
| This compound (MCPA-CoA) | Primarily SCAD and MCAD; also IVDH.[2] | Suicide Inhibition (Covalent Adduct Formation) | Potent and irreversible inactivation. The inactivation is time-dependent and requires catalytic turnover. |
| Spiropentaneacetic Acid (SPA) | Specific for MCAD.[3] | Proposed to be a tight-binding, irreversible inhibitor without covalent bond formation.[3] | Shows greater specificity for MCAD compared to MCPA-CoA. Does not appear to affect the metabolism of branched-chain amino acids.[3] |
| Hexyl-substituted Methylenecyclopropyl acetyl-CoA | Rapidly inactivates MCAD and LCAD; slower inactivation of VLCAD; SCAD is essentially unaffected. | Suicide Inhibition | Demonstrates altered chain-length specificity compared to MCPA-CoA, highlighting the potential for designing more specific inhibitors. |
Note: Specific kinetic parameters for inactivation (k_inact) and inhibition constants (K_I) for these compounds are not widely reported in the literature. The provided experimental protocols outline the methods to determine these values.
Experimental Protocols
The validation of a compound as a suicide inhibitor involves a series of experiments to characterize its mechanism of action and kinetics of inactivation.
Enzyme Kinetics Assay for Suicide Inhibition
This protocol is designed to determine the kinetic parameters of time-dependent enzyme inactivation.
Objective: To determine the rate of inactivation (k_obs) at various inhibitor concentrations to calculate the maximal rate of inactivation (k_inact) and the inhibitor concentration at which the inactivation rate is half-maximal (K_I).
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD or MCAD)
-
This compound or alternative inhibitor
-
Substrate for the acyl-CoA dehydrogenase (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Electron acceptor (e.g., ferrocenium (B1229745) hexafluorophosphate (B91526) or an electron-transferring flavoprotein (ETF)-based assay)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.6)
-
Spectrophotometer or plate reader
Procedure:
-
Enzyme Activity Assay:
-
Establish a reliable assay to measure the activity of the target acyl-CoA dehydrogenase. A common method is to monitor the reduction of an electron acceptor spectrophotometrically.
-
The reaction mixture should contain the enzyme, substrate, and electron acceptor in the reaction buffer.
-
The rate of the reaction is determined by measuring the change in absorbance over time at a specific wavelength.
-
-
Time-Dependent Inactivation:
-
Pre-incubate the enzyme with various concentrations of the suicide inhibitor in the reaction buffer.
-
At specific time intervals, take aliquots of the pre-incubation mixture and add them to the enzyme activity assay mixture (containing substrate and electron acceptor) to measure the remaining enzyme activity.
-
The final concentration of the inhibitor in the activity assay should be low enough to not cause significant further inhibition during the measurement of residual activity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration. The slope of this plot gives the apparent first-order rate constant of inactivation (k_obs).
-
-
Determination of k_inact and K_I:
-
Plot the calculated k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following Michaelis-Menten-like equation for suicide inhibition: k_obs = (k_inact * [I]) / (K_I + [I]) where:
-
k_inact is the maximal rate of inactivation.
-
K_I is the inhibitor concentration at which the rate of inactivation is half of k_inact.
-
[I] is the inhibitor concentration.
-
-
The values of k_inact and K_I can be determined from the hyperbolic fit of the data.
-
Mass Spectrometry for Covalent Adduct Identification
This protocol is used to confirm the covalent modification of the target enzyme by the suicide inhibitor.
Objective: To identify the formation of a covalent adduct between the enzyme and the inhibitor and potentially identify the modified amino acid residue(s).
Materials:
-
Purified acyl-CoA dehydrogenase
-
Suicide inhibitor
-
Reaction buffer
-
Reagents for protein digestion (e.g., trypsin)
-
Mass spectrometer (e.g., ESI-Q-TOF or MALDI-TOF)
Procedure:
-
Incubation and Sample Preparation:
-
Incubate the purified enzyme with a molar excess of the suicide inhibitor in the reaction buffer for a sufficient time to allow for inactivation.
-
A control sample with the enzyme but without the inhibitor should be prepared in parallel.
-
Remove excess, unbound inhibitor by methods such as dialysis or size-exclusion chromatography.
-
-
Intact Protein Analysis (Top-Down Approach):
-
Analyze the intact protein samples (inhibitor-treated and control) by mass spectrometry.
-
A mass shift in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor (or a reactive fragment of it) confirms the formation of a covalent adduct.
-
-
Peptide Mapping (Bottom-Up Approach):
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into smaller peptides using a protease like trypsin.
-
Analyze the resulting peptide mixtures by LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).
-
Compare the peptide maps of the inhibitor-treated and control samples.
-
Identify peptides in the treated sample that show a mass increase corresponding to the mass of the inhibitor adduct.
-
Fragment the modified peptides (MS/MS) to determine the exact amino acid residue that has been covalently modified.
-
Visualizations
Fatty Acid β-Oxidation Pathway and Site of Inhibition
Caption: Fatty Acid β-Oxidation Pathway and Inhibition by MCPA-CoA.
Experimental Workflow for Suicide Inhibitor Validation
Caption: Experimental Workflow for Validating a Suicide Inhibitor.
References
- 1. Heptanoic and medium branched-chain fatty acids as anaplerotic treatment for medium chain acyl-CoA dehydrogenase deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
Unmasking a Metabolic Saboteur: A Comparative Guide to the Inhibition of Acyl-CoA Dehydrogenases by (1S)-(Methylenecyclopropyl)acetyl-CoA
For researchers, scientists, and drug development professionals, understanding the specific interactions between inhibitors and enzymes is paramount. This guide provides a detailed comparison of the inhibitory effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent metabolic toxin, on various acyl-CoA dehydrogenases. The data presented herein is compiled from key experimental findings to support research and development in metabolic disorders and toxicology.
MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe fruit of the ackee tree, and is responsible for Jamaican Vomiting Sickness. Its potent inhibitory action on fatty acid β-oxidation is a critical area of study. This guide synthesizes the available data on its differential effects on several key enzymes in this pathway.
Quantitative Comparison of Inhibitory Effects
The inhibitory potency of MCPA-CoA varies significantly among the different classes of acyl-CoA dehydrogenases. This selectivity is a key aspect of its toxicological profile. The following table summarizes the quantitative data on the inhibition of various acyl-CoA dehydrogenases by the active metabolite derived from 2-methylenecyclopropaneacetic acid (MCPA).
| Target Enzyme | Abbreviation | Substrate Chain Length Specificity | Inhibitory Potency (IC50) | Qualitative Inhibition |
| Short-Chain Acyl-CoA Dehydrogenase | SCAD | C4-C6 | Not Quantified, but severely inactivated | Severe and Irreversible[1] |
| Medium-Chain Acyl-CoA Dehydrogenase | MCAD | C4-C12 | 7.8 ± 1.0 µM | Severe and Irreversible[1][2] |
| Long-Chain Acyl-CoA Dehydrogenase | LCAD | C12-C18 | No significant inhibition | Not Significantly Inactivated[1][2] |
| Very Long-Chain Acyl-CoA Dehydrogenase | VLCAD | >C16 | No significant inhibition | Not Inhibited[2] |
| Isovaleryl-CoA Dehydrogenase | IVD | Branched-chain | 1.2 ± 0.1 µM | Severe and Irreversible[1][2] |
| 2-Methyl-Branched Chain Acyl-CoA Dehydrogenase | 2-meBCADH | Branched-chain | Not Quantified | Slowly and Mildly Inactivated[1] |
Mechanism of Action: Suicide Inhibition
MCPA-CoA acts as a suicide inhibitor of susceptible acyl-CoA dehydrogenases.[1] This means that the enzyme recognizes MCPA-CoA as a substrate and initiates its catalytic cycle. However, a reactive intermediate is formed that covalently binds to the enzyme, leading to its irreversible inactivation.[1] This mechanism explains the potent and lasting effects of hypoglycin A poisoning.
Experimental Protocols
The determination of the inhibitory effects of MCPA-CoA on acyl-CoA dehydrogenases typically involves spectrophotometric assays. A common method is the ferricenium assay, which is outlined below.
General Protocol: Ferricenium Assay for Acyl-CoA Dehydrogenase Activity
This assay measures the reduction of ferricenium ion, an artificial electron acceptor, which is coupled to the oxidation of the acyl-CoA substrate by the dehydrogenase.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD, LCAD)
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD, palmitoyl-CoA for LCAD)
-
This compound (MCPA-CoA)
-
Ferricenium hexafluorophosphate (B91526)
-
Buffer solution (e.g., potassium phosphate (B84403) buffer, pH 7.6)
-
Spectrophotometer
Procedure:
-
Enzyme Preparation: A solution of the purified acyl-CoA dehydrogenase is prepared in the buffer.
-
Inhibitor Incubation: The enzyme solution is incubated with varying concentrations of MCPA-CoA for a defined period to allow for inactivation.
-
Assay Initiation: The reaction is initiated by adding the specific acyl-CoA substrate and ferricenium hexafluorophosphate to the enzyme-inhibitor mixture.
-
Spectrophotometric Measurement: The rate of ferricenium reduction is monitored by measuring the decrease in absorbance at a specific wavelength (e.g., 300 nm).
-
Data Analysis: The initial reaction velocities are calculated from the linear portion of the absorbance versus time plot. The percentage of inhibition is determined by comparing the rates of the inhibited reactions to a control reaction without the inhibitor. IC50 values are then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Impact: Pathways and Workflows
To better understand the context of this inhibition, the following diagrams illustrate the fatty acid β-oxidation pathway and a typical experimental workflow.
Caption: Fatty Acid β-Oxidation Pathway and Points of Inhibition.
Caption: General Experimental Workflow for Inhibition Assay.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Cross-Reactivity Profile of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the cross-reactivity of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) with various acyl-CoA dehydrogenases. Intended for researchers, scientists, and drug development professionals, this document summarizes key inhibitory interactions, presents quantitative data, and offers detailed experimental protocols for assessing enzyme activity.
Executive Summary
This compound, the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent inhibitor of several key enzymes in fatty acid and amino acid metabolism. Its primary target is medium-chain acyl-CoA dehydrogenase (MCAD), a critical enzyme in the β-oxidation pathway. However, significant cross-reactivity with other acyl-CoA dehydrogenases has been observed, leading to a broader disruption of cellular metabolism. This guide details the inhibitory profile of MCPA-CoA, providing a comparative analysis of its effects on various enzymes.
Comparative Analysis of Enzyme Inhibition by MCPA-CoA
MCPA-CoA acts as a suicide inhibitor, forming an irreversible covalent bond with the enzyme's active site.[1] Its reactivity varies significantly across different acyl-CoA dehydrogenases.
Key Findings:
-
High Susceptibility: Short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH) are severely and irreversibly inactivated by MCPA-CoA.[1]
-
Moderate Susceptibility: 2-methyl-branched chain acyl-CoA dehydrogenase (2-meBCADH) is slowly and mildly inactivated.[1]
-
Low to No Susceptibility: Long-chain acyl-CoA dehydrogenase (LCAD) is not significantly affected by MCPA-CoA.[1]
This selective inhibition explains the metabolic disturbances observed in cases of hypoglycin A toxicity, such as Jamaican Vomiting Sickness.
Table 1: Quantitative Comparison of MCPA-CoA Inhibition of Acyl-CoA Dehydrogenases
| Enzyme Target | Common Substrate(s) | Observed Inhibition by MCPA-CoA | Kinetic Parameters (Ki, k_inact, IC50) | References |
| SCAD | Butyryl-CoA | Severe, irreversible inactivation | Data not available in searched literature | [1] |
| MCAD | Octanoyl-CoA, Hexanoyl-CoA | Severe, irreversible inactivation | Data not available in searched literature | [1] |
| IVDH | Isovaleryl-CoA | Severe, irreversible inactivation | Data not available in searched literature | [1] |
| 2-meBCADH | 2-Methylbutyryl-CoA | Mild, slow inactivation | Data not available in searched literature | [1] |
| LCAD | Palmitoyl-CoA | No significant inactivation | Not applicable | [1] |
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Hypoglycin A and MCPA-CoA Action
The following diagram illustrates the metabolic conversion of Hypoglycin A to the active inhibitor, MCPA-CoA, and its subsequent targets in the fatty acid β-oxidation pathway.
Caption: Metabolic activation of Hypoglycin A and subsequent inhibition of acyl-CoA dehydrogenases.
Experimental Workflow for Assessing Enzyme Inhibition
This diagram outlines the general workflow for determining the inhibitory effect of MCPA-CoA on a target acyl-CoA dehydrogenase.
Caption: General experimental workflow for assessing enzyme inhibition by MCPA-CoA.
Detailed Experimental Protocols
The following are detailed protocols for two common assays used to measure acyl-CoA dehydrogenase activity and inhibition.
ETF Fluorescence Reduction Assay
This assay is considered the gold standard for measuring the activity of most acyl-CoA dehydrogenases.[2][3] It relies on the natural electron acceptor for these enzymes, Electron Transfer Flavoprotein (ETF). The assay measures the decrease in ETF fluorescence as it is reduced by the active dehydrogenase.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., SCAD, MCAD)
-
Recombinant or purified porcine ETF
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
This compound (MCPA-CoA)
-
Anaerobic cuvette or 96-well microplate
-
Fluorometer (excitation at 340 nm, emission at 490 nm)
-
Reaction Buffer: 50 mM potassium phosphate, pH 7.2, 0.2 mM EDTA
-
Deoxygenation System (optional, for microplate format): Glucose, glucose oxidase, catalase
Procedure:
-
Preparation:
-
Prepare a stock solution of MCPA-CoA in the reaction buffer.
-
Prepare stock solutions of the acyl-CoA substrate and ETF in the reaction buffer.
-
If using a microplate format, prepare a deoxygenation solution containing glucose, glucose oxidase, and catalase in the reaction buffer.[2]
-
-
Anaerobic Conditions (Cuvette Method):
-
Add the reaction buffer, ETF, and the desired concentration of MCPA-CoA (or buffer for control) to an anaerobic cuvette.
-
Seal the cuvette and deoxygenate the mixture by subjecting it to several cycles of vacuum and purging with argon or nitrogen gas.[2]
-
-
Enzyme Addition and Incubation:
-
Add the purified acyl-CoA dehydrogenase to the cuvette or microplate well.
-
Incubate for a defined period (e.g., 10-30 minutes) to allow for the interaction between the enzyme and MCPA-CoA.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately begin monitoring the decrease in fluorescence at an emission wavelength of 490 nm with an excitation wavelength of 340 nm.[2]
-
Record the fluorescence signal over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the fluorescence decay curve.
-
Compare the rates of the MCPA-CoA-treated samples to the control to determine the percent inhibition.
-
For determining kinetic parameters of irreversible inhibition (k_inact and K_i), vary the concentrations of MCPA-CoA and the pre-incubation time, and fit the data to the appropriate kinetic models.
-
DCPIP-Linked Spectrophotometric Assay
This method provides a simpler, albeit less direct, alternative to the ETF fluorescence reduction assay.[4] It uses an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. Phenazine (B1670421) ethosulfate (PES) or phenazine methosulfate (PMS) is often used as an intermediate electron carrier.
Materials:
-
Purified acyl-CoA dehydrogenase
-
Acyl-CoA substrate
-
MCPA-CoA
-
DCPIP solution
-
Phenazine ethosulfate (PES) or Phenazine methosulfate (PMS) solution
-
Reaction Buffer: 100 mM potassium phosphate, pH 7.5
-
Spectrophotometer or microplate reader capable of reading absorbance at 600 nm
Procedure:
-
Preparation:
-
Prepare stock solutions of MCPA-CoA, acyl-CoA substrate, DCPIP, and PES/PMS in the reaction buffer. Keep the DCPIP and PES/PMS solutions protected from light.
-
-
Reaction Mixture:
-
In a cuvette or microplate well, combine the reaction buffer, DCPIP solution, and PES/PMS solution.
-
-
Enzyme and Inhibitor Incubation:
-
Add the purified acyl-CoA dehydrogenase to the reaction mixture.
-
Add the desired concentration of MCPA-CoA (or buffer for control).
-
Incubate for a defined period to allow for enzyme-inhibitor interaction.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Immediately begin monitoring the decrease in absorbance at 600 nm as the blue DCPIP is reduced to its colorless form.
-
Record the absorbance readings over time.
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance decrease. The rate can be calculated using the extinction coefficient of DCPIP (21 mM⁻¹ cm⁻¹ at 600 nm).
-
Determine the percent inhibition by comparing the rates of the inhibited and uninhibited reactions.
-
Kinetic parameters for irreversible inhibition can be determined as described in the ETF assay protocol.
-
Conclusion
This compound is a potent and selective inhibitor of several acyl-CoA dehydrogenases. Its severe and irreversible inactivation of SCAD, MCAD, and IVDH highlights its significant impact on cellular metabolism. The provided experimental protocols offer robust methods for further investigating the cross-reactivity and inhibitory mechanisms of this and other novel compounds. Further research is warranted to determine the precise kinetic parameters of MCPA-CoA inhibition for a more complete quantitative understanding of its toxicological profile.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assay of acyl-CoA dehydrogenase activity in frozen muscle biopsies: application to medium-chain acyl-CoA dehydrogenase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Characterization of (1S)-(Methylenecyclopropyl)acetyl-CoA Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the kinetic properties of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation, with other relevant inhibitors. The data presented herein is intended to assist researchers in understanding the mechanism and specificity of these compounds, and to facilitate the design of future studies in drug development and metabolic research.
Introduction to this compound
This compound, the active metabolite of hypoglycin (B18308) A found in the unripe ackee fruit, is a well-characterized suicide inhibitor of several acyl-CoA dehydrogenases. Its inhibitory action on the β-oxidation pathway is the underlying cause of the severe hypoglycemia seen in Jamaican Vomiting Sickness. This guide will delve into the kinetic details of this inhibition and compare it with alternative inhibitors targeting the same metabolic pathway.
Comparative Kinetic Data
The following table summarizes the available quantitative data for the inhibition of key enzymes in the fatty acid β-oxidation pathway by MCPA-CoA and a selection of alternative inhibitors.
| Inhibitor | Target Enzyme(s) | Inhibition Type | k_inact | K_I | IC50 | Species/Tissue |
| This compound (MCPA-CoA) | SCAD, MCAD, IVDH | Suicide | Rapid (SCAD), Slower (MCAD) | - | - | General |
| Spiropentaneacetic acid (SPA) | MCAD | Irreversible | - | - | 6 - 100 µM | Rat Liver Mitochondria[1] |
| Etomoxir (B15894) | Carnitine Palmitoyltransferase I (CPT-1) | Irreversible | - | - | 0.01 - 0.70 µM | General[2] |
| ~2.0 µM | Rat Hepatocytes[3] | |||||
| Perhexiline (B1211775) | Carnitine Palmitoyltransferase I (CPT-1) | Competitive (vs. palmitoyl-CoA) | - | - | 77 µM | Rat Cardiac Mitochondria[4] |
| Trimetazidine | Long-chain 3-ketoacyl-CoA thiolase (LC-3-KAT) | Reversible Competitive | - | - | 75 nM | General[5] |
| Oct-4-en-2-ynoyl-CoA | MCAD | Irreversible | 0.025 min⁻¹ | 11 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of enzyme inhibitors. Below are protocols for key assays used in the kinetic characterization of acyl-CoA dehydrogenase inhibitors.
Acyl-CoA Dehydrogenase Activity Assay: ETF Fluorescence Reduction Method
This is considered the gold standard for measuring the activity of acyl-CoA dehydrogenases.[6]
Principle: The assay measures the decrease in fluorescence of the electron transfer flavoprotein (ETF) as it is reduced by the acyl-CoA dehydrogenase-catalyzed oxidation of the acyl-CoA substrate. The reaction is performed under anaerobic conditions to prevent the re-oxidation of reduced ETF by molecular oxygen.
Reagents:
-
Assay Buffer: 100 mM HEPES or potassium phosphate, pH 7.6, containing 0.1 mM EDTA.
-
Acyl-CoA substrate (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Purified Electron Transfer Flavoprotein (ETF)
-
Purified Acyl-CoA Dehydrogenase
-
Anaerobic cuvette or microplate
-
Glucose, glucose oxidase, and catalase (for enzymatic oxygen removal)
Procedure:
-
Prepare the reaction mixture in an anaerobic environment (e.g., glove box or by purging with an inert gas like argon).
-
To the anaerobic cuvette/plate, add the assay buffer, glucose, glucose oxidase, and catalase.
-
Add the purified ETF to the mixture.
-
Initiate the reaction by adding the acyl-CoA substrate.
-
Monitor the decrease in ETF fluorescence over time using a fluorometer with an excitation wavelength of 340 nm and an emission wavelength of 490 nm.[6]
-
For inhibitor studies, pre-incubate the enzyme with the inhibitor for a specified time before adding the substrate.
-
To determine k_inact and K_I for suicide inhibitors, vary the inhibitor concentration and measure the rate of inactivation at each concentration.
Spectrophotometric Acyl-CoA Dehydrogenase Assay using Ferricenium Hexafluorophosphate (B91526)
This method provides a simpler, aerobic alternative to the ETF fluorescence reduction assay, particularly suitable for screening purposes.[7][8]
Principle: Ferricenium hexafluorophosphate acts as an artificial electron acceptor, being reduced by the enzyme-substrate complex. The reduction of the ferricenium ion can be monitored spectrophotometrically.
Reagents:
-
Assay Buffer: 100 mM potassium phosphate, pH 7.6.
-
Acyl-CoA substrate
-
Ferricenium hexafluorophosphate solution
-
Purified Acyl-CoA Dehydrogenase
Procedure:
-
In a standard spectrophotometer cuvette, prepare a reaction mixture containing the assay buffer and the acyl-CoA substrate.
-
Add the purified acyl-CoA dehydrogenase to the mixture.
-
Initiate the reaction by adding the ferricenium hexafluorophosphate solution.
-
Monitor the decrease in absorbance at the appropriate wavelength for the ferricenium ion (e.g., 300 nm).
-
Inhibitor kinetics can be assessed by including the inhibitor in the reaction mixture and measuring its effect on the reaction rate.
Visualizing the Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of suicide inhibition of Acyl-CoA Dehydrogenase by MCPA-CoA.
Caption: General workflow for the kinetic characterization of enzyme inhibitors.
Caption: Overview of fatty acid β-oxidation and points of inhibition.
References
- 1. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etomoxir inhibits macrophage polarization by disrupting CoA homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. etomoxir | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Inhibition of carnitine palmitoyltransferase-1 in rat heart and liver by perhexiline and amiodarone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An acyl-coenzyme A dehydrogenase assay utilizing the ferricenium ion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Specificity of (1S)-(Methylenecyclopropyl)acetyl-CoA in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is a potent inhibitor of several acyl-CoA dehydrogenases, playing a crucial role in cellular metabolism research. Understanding its specificity is paramount for the accurate interpretation of experimental results and for its potential therapeutic applications. This guide provides a comparative analysis of MCPA-CoA with an alternative inhibitor, spiropentaneacetic acid (SPA), supported by experimental data and detailed protocols to aid researchers in validating its specificity within a cellular context.
Comparative Analysis of Inhibitor Specificity
This compound, the active metabolite of hypoglycin (B18308) A, is known to irreversibly inhibit a range of acyl-CoA dehydrogenases. Its primary targets include short-chain acyl-CoA dehydrogenase (SCAD), medium-chain acyl-CoA dehydrogenase (MCAD), and isovaleryl-CoA dehydrogenase (IVDH), where it acts as a suicide inhibitor.[1] In contrast, its effect on long-chain acyl-CoA dehydrogenase (LCADH) and 2-methyl-branched chain acyl-CoA dehydrogenase is significantly less pronounced.
Spiropentaneacetic acid (SPA) emerges as a valuable comparator due to its more specific inhibition profile. While both MCPA and SPA inhibit fatty acid oxidation, SPA demonstrates a greater specificity for MCAD.[2] This makes SPA a useful tool to dissect the specific roles of MCAD in cellular pathways, in contrast to the broader inhibition profile of MCPA-CoA. Other mechanism-based inhibitors of acyl-CoA dehydrogenases include compounds like 3-methyl-3-butenoyl-CoA and 3-methyleneoctanoyl-CoA.[3][4]
The following table summarizes the available quantitative data on the inhibitory concentrations of the precursor of MCPA-CoA, 2-methylenecyclopropaneacetic acid (MCPA), against various acyl-CoA dehydrogenases in a cellular context.
| Inhibitor | Target Enzyme | Cell Line | IC50 (µM) | Reference |
| MCPA | Isovaleryl-CoA Dehydrogenase (IVD) | HEK-293 | 1.2 ± 0.1 | [5] |
| MCPA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | HEK-293 | 7.8 ± 1.0 | [5] |
| MCPA | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | HEK-293 | Inhibition Observed | [5] |
| MCPA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | HEK-293 | Stronger inhibition than MCAD | [2] |
| MCPA | ACAD8 | HEK-293 | No Inhibition Observed | [5] |
| SPA | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Rat Liver Mitochondria | 6 - 100 (for 50% inhibition of palmitoylcarnitine (B157527) oxidation) | [2] |
| SPA | Short-Chain Acyl-CoA Dehydrogenase (SCAD) | Rat Liver Mitochondria | No significant inhibition | [2] |
Signaling Pathways and Metabolic Consequences
The inhibition of acyl-CoA dehydrogenases by MCPA-CoA has significant downstream effects on cellular metabolism. By blocking the β-oxidation of fatty acids, MCPA-CoA leads to a depletion of acetyl-CoA and cellular ATP levels.[6] This, in turn, impairs gluconeogenesis. The metabolic disruption can be visualized through the accumulation of specific acylcarnitines, which serve as biomarkers for enzyme inhibition.
Caption: Inhibition of Acyl-CoA Dehydrogenases by MCPA-CoA and its Metabolic Consequences.
Experimental Protocols for Specificity Validation
To validate the specificity of this compound in a cellular context, a combination of targeted enzyme activity assays and broader "omics" approaches is recommended.
Cellular Acyl-CoA Dehydrogenase Activity Assay
This protocol measures the activity of specific acyl-CoA dehydrogenases in cell lysates.
Materials:
-
Cultured cells (e.g., HEK-293, HepG2, or primary fibroblasts)
-
This compound and alternative inhibitors (e.g., Spiropentaneacetic acid)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Substrates for specific acyl-CoA dehydrogenases (e.g., butyryl-CoA for SCAD, octanoyl-CoA for MCAD)
-
Electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP)
-
Phenazine ethosulfate (PES)
-
Spectrophotometer
Procedure:
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat cells with varying concentrations of this compound or the alternative inhibitor for a predetermined time. Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
Enzyme Activity Assay:
-
In a 96-well plate, add a reaction mixture containing potassium phosphate (B84403) buffer, the specific acyl-CoA substrate, DCPIP, and PES.
-
Add a standardized amount of cell lysate to each well to initiate the reaction.
-
Measure the decrease in absorbance of DCPIP at 600 nm over time using a spectrophotometer.
-
Calculate the enzyme activity as the rate of DCPIP reduction, normalized to the protein concentration.
-
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.
Caption: Workflow for Cellular Acyl-CoA Dehydrogenase Activity Assay.
Acylcarnitine Profiling by LC-MS/MS
This method provides a functional readout of fatty acid oxidation inhibition by measuring the accumulation of specific acylcarnitine species.
Materials:
-
Cultured cells treated with inhibitors as described above.
-
Methanol (B129727) with internal standards (e.g., deuterated acylcarnitines)
-
LC-MS/MS system
Procedure:
-
Metabolite Extraction:
-
After inhibitor treatment, aspirate the culture medium and wash cells with ice-cold PBS.
-
Add ice-cold methanol containing internal standards to the cells.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Vortex and centrifuge to pellet the protein.
-
-
Sample Preparation: Transfer the supernatant to a new tube and dry under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Separate the acylcarnitines using a C18 reversed-phase column with a gradient of water and acetonitrile (B52724) containing formic acid.
-
Detect and quantify the acylcarnitines using a tandem mass spectrometer in positive ion mode, monitoring for the characteristic precursor ion of m/z 85.
-
-
Data Analysis: Normalize the peak areas of the endogenous acylcarnitines to the corresponding internal standards. Compare the acylcarnitine profiles between control and inhibitor-treated cells to identify accumulating species, which indicate the site of enzyme inhibition.
Caption: Workflow for Acylcarnitine Profiling by LC-MS/MS.
Proteomic and Metabolomic Profiling
For a comprehensive understanding of the cellular effects of this compound, unbiased proteomic and metabolomic analyses can be employed.
-
Proteomics: This can identify the direct protein targets of the inhibitor and downstream changes in protein expression. A common workflow involves cell lysis, protein digestion, peptide separation by liquid chromatography, and analysis by mass spectrometry (e.g., GeLC-MS/MS or shotgun proteomics).
-
Metabolomics: This provides a global snapshot of the metabolic state of the cell in response to the inhibitor. The protocol is similar to acylcarnitine profiling but with broader analytical parameters to detect a wider range of metabolites.
These "omics" approaches can reveal off-target effects and provide a more complete picture of the inhibitor's specificity and mechanism of action in a cellular context.
Conclusion
Validating the specificity of this compound is essential for its effective use as a research tool. By employing a combination of targeted enzyme assays and global omics profiling, and by comparing its effects with more specific inhibitors like spiropentaneacetic acid, researchers can gain a robust understanding of its cellular targets and metabolic consequences. The protocols and data presented in this guide offer a framework for conducting such validation studies, ultimately leading to more reliable and impactful research in the field of cellular metabolism and drug development.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 3-Methyleneoctanoyl-CoA and 3-methyl-trans-2-octenoyl-CoA: two new mechanism-based inhibitors of medium chain acyl-CoA dehydrogenase from pig kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acylcarnitine profiling by low-resolution LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
comparison of analytical techniques for (1S)-(Methylenecyclopropyl)acetyl-CoA quantification
A Comparative Guide to the Quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, a key intermediate in the metabolism of hypoglycin (B18308) A and a potential biomarker for Jamaican vomiting sickness, is crucial for toxicological studies and drug development. This guide provides an objective comparison of the primary analytical techniques available for the quantification of short-chain acyl-CoAs, which are directly applicable to this compound. We will delve into the methodologies of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Enzymatic Assays, presenting their quantitative performance and detailed experimental protocols.
Quantitative Performance of Analytical Techniques
The choice of an analytical technique is often dictated by the required sensitivity, specificity, and throughput. The following table summarizes the key quantitative performance parameters for the discussed methods. It is important to note that while these are typical performance characteristics for short-chain acyl-CoAs, specific validation for this compound would be necessary.
| Feature | LC-MS/MS | HPLC-UV | Enzymatic Assay |
| Limit of Detection (LOD) | High (fmol to pmol range)[1] | Moderate (pmol range)[2] | Low to Moderate (µM range)[3][4] |
| Limit of Quantification (LOQ) | High | Moderate | Low to Moderate |
| Linearity | Wide dynamic range | Good | Narrower dynamic range |
| Specificity | Very High (based on mass-to-charge ratio and fragmentation pattern)[5][6] | Moderate (risk of co-eluting compounds) | Variable (can be susceptible to interference) |
| Throughput | High, especially with modern autosamplers | Moderate | High (suitable for plate-based assays) |
| Cost | High initial investment and maintenance | Moderate | Low |
| Expertise Required | High | Moderate | Low |
Detailed Experimental Methodologies
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is considered the gold standard for the quantification of acyl-CoAs due to its high sensitivity and specificity.[7][8]
Experimental Protocol:
-
Sample Preparation:
-
Homogenize tissue or cell samples in a cold extraction solution, such as 2.5% sulfosalicylic acid (SSA) or a methanol-chloroform mixture.[9][10]
-
Include an internal standard, such as a stable isotope-labeled acyl-CoA, to account for extraction inefficiency and matrix effects.[6]
-
Centrifuge the homogenate to precipitate proteins.
-
The supernatant containing the acyl-CoAs can be directly analyzed or further purified using solid-phase extraction (SPE).[9]
-
-
Liquid Chromatography (LC):
-
Employ a reversed-phase C18 column for separation.[1]
-
Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 5 mM ammonium (B1175870) acetate) and an organic component (e.g., methanol (B129727) or acetonitrile).[11]
-
-
Tandem Mass Spectrometry (MS/MS):
-
Utilize electrospray ionization (ESI) in positive ion mode.
-
Monitor specific precursor-to-product ion transitions using Multiple Reaction Monitoring (MRM) for high specificity and sensitivity.[9][12] For most acyl-CoAs, a common fragmentation is the loss of the pantetheine-adenosine diphosphate (B83284) portion.[12]
-
Workflow for LC-MS/MS Analysis:
References
- 1. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 2. mdpi.com [mdpi.com]
- 3. bioassaysys.com [bioassaysys.com]
- 4. bioassaysys.com [bioassaysys.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to Assessing the Purity of (1S)-(Methylenecyclopropyl)acetyl-CoA Preparations
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients and key biochemical reagents is paramount. This guide provides a comparative analysis of analytical methodologies for assessing the purity of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a critical tool in studying fatty acid metabolism and related enzymatic pathways. The inherent reactivity of the methylenecyclopropyl group and the general instability of acyl-CoA thioesters present unique analytical challenges.[1][2][3] This document outlines and compares the most effective techniques, offering detailed experimental protocols and supporting data to guide researchers in selecting the most appropriate method for their needs.
Comparison of Analytical Methodologies
The purity of this compound preparations can be determined using several analytical techniques, each with distinct advantages and limitations. The primary methods include High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and enzymatic assays.
Table 1: Quantitative Comparison of Purity Assessment Methods for (1S)-MCPA-CoA
| Parameter | HPLC-UV | LC-MS/MS | Enzymatic Assay |
| Principle | Separation by reverse-phase chromatography and quantification by UV absorbance at 260 nm.[4][5][6] | Separation by liquid chromatography coupled with mass spectrometry for highly specific mass-to-charge ratio detection and fragmentation analysis.[1][7][8][9][10][11] | Coupled enzymatic reactions leading to a quantifiable colorimetric or fluorometric signal proportional to the amount of acetyl-CoA.[12][13] |
| Specificity | Moderate; co-eluting impurities with similar UV spectra can interfere. | High; provides structural confirmation and can distinguish between isomers and impurities with high mass accuracy.[9][10] | Moderate to High; specificity depends on the enzyme's substrate tolerance. May not be specific for the (1S)-MCPA-moiety. |
| Sensitivity | Picomole range.[4] | Femtomole to attomole range.[4][10] | Picomole to nanomole range.[13] |
| Quantitation | Relative and absolute (with a certified reference standard). | Absolute quantification with the use of stable isotope-labeled internal standards.[7][8][10] | Primarily for total acetyl-CoA concentration; may not be specific for the intact (1S)-MCPA-CoA. |
| Throughput | Moderate. | High, especially with modern autosamplers. | High; suitable for 96-well plate format. |
| Cost (Instrument) | Low to Moderate. | High. | Low (requires a plate reader). |
| Cost (Per Sample) | Low. | Moderate to High. | Low to Moderate (depending on kit price). |
| Information Provided | Purity based on peak area percentage, retention time. | Purity, molecular weight confirmation, structural information from fragmentation, impurity identification.[9][10] | Total concentration of molecules recognized by the enzyme. |
| Stability Indicating | Yes, can separate degradation products.[14][15] | Yes, excellent for identifying and quantifying degradation products. | No. |
Experimental Protocols
Detailed methodologies for the key recommended techniques are provided below. These protocols are based on established methods for acyl-CoA analysis and have been adapted for the specific properties of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is a robust and widely accessible technique for routine purity assessment.
a. Sample Preparation:
-
Prepare a stock solution of the (1S)-MCPA-CoA preparation in a suitable buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 4.9).[16]
-
Perform serial dilutions to achieve a concentration within the linear range of the detector (typically 10-100 µM).
-
Filter the sample through a 0.22 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 50% B
-
25-30 min: 50% B
-
30-35 min: 50% to 5% B
-
35-40 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 260 nm.[4]
-
Injection Volume: 10 µL.
c. Data Analysis:
-
Purity is calculated based on the relative peak area of (1S)-MCPA-CoA compared to the total area of all observed peaks.
-
Retention time should be compared to a reference standard if available.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for purity determination and impurity identification.[1][7][8][9][10][11]
a. Sample Preparation:
-
Prepare a stock solution of the (1S)-MCPA-CoA preparation in 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[7][8]
-
Dilute the stock solution to a final concentration of 1-10 µM.
-
If performing absolute quantification, spike the sample with a known concentration of a stable isotope-labeled internal standard (e.g., [¹³C₃]-acetyl-CoA).
b. LC Conditions:
-
Column: UPLC C8 column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[17]
-
Mobile Phase A: 15 mM Ammonium Hydroxide in water.[17]
-
Mobile Phase B: 15 mM Ammonium Hydroxide in acetonitrile.[17]
-
Gradient: A suitable gradient to resolve the analyte from potential impurities.
-
Flow Rate: 0.4 mL/min.[17]
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
c. MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[8][10]
-
Multiple Reaction Monitoring (MRM):
-
Collision Energy: Optimize for the specific instrument and transition.
-
Source Parameters: Optimize capillary voltage, cone voltage, desolvation gas flow, and temperature for maximum signal intensity.[8]
d. Data Analysis:
-
Purity is determined by the relative abundance of the target analyte's MRM signal compared to any other detected signals.
-
Impurity identification can be performed by analyzing the full scan mass spectra and fragmentation patterns of other detected peaks.
Enzymatic Assay (Fluorometric)
This method provides a rapid assessment of the concentration of biochemically active acetyl-CoA. Note that this assay may not be specific for the (1S)-methylenecyclopropyl moiety.
a. Principle: This assay is based on a coupled enzyme reaction where acetyl-CoA is utilized to generate a product that can be measured fluorometrically.[13]
b. Reagents:
-
Commercially available Acetyl-CoA Assay Kit (e.g., Sigma-Aldrich MAK039).[13]
-
Follow the manufacturer's instructions for reagent preparation.
c. Procedure:
-
Prepare a standard curve using the provided acetyl-CoA standard.
-
Dilute the (1S)-MCPA-CoA preparation to fall within the concentration range of the standard curve.
-
Add samples and standards to a 96-well plate.
-
Add the reaction mix containing the enzymes and substrate.
-
Incubate for the time specified in the kit protocol.
-
Measure the fluorescence using a microplate reader at the recommended excitation and emission wavelengths (e.g., λex = 535 nm / λem = 587 nm).[13]
d. Data Analysis:
-
Calculate the concentration of acetyl-CoA in the sample by comparing its fluorescence to the standard curve.
-
This provides an assessment of the concentration of enzymatically active CoA thioesters but does not give information on the purity of the acyl group.
Mandatory Visualizations
The following diagrams illustrate key workflows and concepts relevant to the purity assessment of this compound.
Caption: A generalized workflow for the purity assessment of (1S)-MCPA-CoA preparations.
Caption: A decision tree for selecting an appropriate analytical method.
This guide provides a comprehensive overview to aid researchers in making informed decisions for the purity assessment of this compound. The choice of method will ultimately depend on the specific requirements of the research, including the need for structural confirmation, sensitivity, and available instrumentation. For definitive purity assessment and impurity profiling, LC-MS/MS is the recommended gold standard. For routine quality control, HPLC-UV offers a reliable and cost-effective alternative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 3. aminer.cn [aminer.cn]
- 4. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 5. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Coenzyme A and Acetyl-Coenzyme A in Biological Samples Using HPLC with UV Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]
- 12. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Separation and Quantitative Estimation of Pharmacopeial Organic Impurities, Process-Related Impurities, and Degradation Products of the Anti-Schizophrenia Drug Clozapine in Pharmaceutical Formulations by Using Stability-Indicating HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Accurate Quantification of (1S)-(Methylenecyclopropyl)acetyl-CoA: A Comparison of Internal Standard Strategies
For researchers, scientists, and drug development professionals engaged in the study of metabolic pathways and drug metabolism, the accurate quantification of reactive intermediates like (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA) is paramount. This guide provides an objective comparison of common analytical strategies, focusing on the critical role of internal standards in achieving reliable and reproducible results using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
MCPA-CoA is the toxic metabolite of hypoglycin (B18308) A, a compound found in unripe ackee fruit, and is a potent inhibitor of several acyl-CoA dehydrogenases, leading to disrupted fatty acid metabolism.[1] Accurate measurement of this analyte in biological matrices is crucial for toxicological studies and for understanding its mechanism of action. This guide will delve into a comparison of different internal standard methodologies, providing supporting data and detailed experimental protocols to aid in the selection of the most appropriate quantification strategy.
The Central Role of Internal Standards in LC-MS/MS Quantification
Quantitative analysis by LC-MS/MS is susceptible to several sources of variation that can impact accuracy and precision. These include inconsistencies in sample preparation and extraction, matrix effects where co-eluting compounds suppress or enhance the analyte's ionization, and fluctuations in instrument performance.[2][3] Internal standards (IS) are compounds of a known concentration added to samples at an early stage of the workflow to correct for these variations.[3] An ideal internal standard mimics the physicochemical properties of the analyte as closely as possible.[2]
This guide will compare three common approaches for the quantification of MCPA-CoA:
-
Stable Isotope-Labeled (SIL) Internal Standards: Considered the "gold standard" in bioanalysis.
-
Structurally Similar/Analog Internal Standards: A more accessible and cost-effective alternative.
-
External Standard Calibration: A simpler method that does not use an internal standard.
Comparison of Quantification Strategies
The choice of quantification strategy significantly impacts the quality of the analytical data. The following table summarizes the performance of each method based on key validation parameters.
| Parameter | Stable Isotope-Labeled IS | Structurally Similar/Analog IS | External Standard Calibration |
| Accuracy (% Bias) | Typically within ±5% | Can exceed ±15% | Highly variable, prone to significant bias due to uncorrected matrix effects and sample loss. |
| Precision (%CV) | Typically <10% | Can be >15% | Often poor, especially with complex matrices and multi-step sample preparation. |
| Correction for Matrix Effects | Excellent | Partial to Good | None |
| Correction for Sample Recovery | Excellent | Partial to Good | None |
| Cost & Availability | High cost, often requires custom synthesis | Moderate cost, more readily available | Low cost (for the standard itself) |
This table summarizes typical performance characteristics. Actual performance may vary depending on the specific analyte, matrix, and laboratory conditions.
In-Depth Look at Internal Standard Methodologies
Stable Isotope-Labeled (SIL) Internal Standards: The Gold Standard
A stable isotope-labeled internal standard is a version of the analyte where one or more atoms are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H).[3] This subtle change in mass allows the SIL-IS to be distinguished from the analyte by the mass spectrometer, while its chemical and physical properties remain virtually identical.[3]
Advantages:
-
Superior Accuracy and Precision: SIL-IS co-elute with the analyte, experiencing the same matrix effects and extraction losses, leading to highly effective normalization and more accurate and precise results.[3][4]
-
Comprehensive Correction: They provide the most reliable correction for all stages of the analytical process, from extraction to detection.[5]
Disadvantages:
-
Cost and Availability: SIL-IS for specific molecules like MCPA-CoA are often not commercially available and require custom synthesis, which can be expensive and time-consuming.
One advanced method for generating a suite of SIL-IS for acyl-CoAs is Stable Isotope Labeling by Essential Nutrients in Cell Culture (SILEC) . This technique involves growing cells in a medium containing a stable isotope-labeled precursor, such as [¹³C₃¹⁵N₁]-pantothenate (a precursor to Coenzyme A), to produce a full set of labeled acyl-CoA internal standards.[4][5]
Structurally Similar/Analog Internal Standards: A Practical Alternative
When a SIL-IS is not feasible, a common alternative is to use a structurally similar compound that is not endogenously present in the sample. For short-chain acyl-CoAs like MCPA-CoA, common choices include:
-
Odd-Chain Acyl-CoAs: Such as pentadecanoyl-CoA (C15:0-CoA) or heptadecanoyl-CoA (C17:0-CoA). These are often used as they are typically absent or at very low levels in most biological systems.[6]
-
Other Short-Chain Acyl-CoAs: For instance, n-propionyl-CoA has been successfully used as an internal standard for the quantification of acetyl-CoA and malonyl-CoA.[7] Another example is the use of crotonoyl-CoA.
Advantages:
-
Greater Availability and Lower Cost: These compounds are more likely to be commercially available and are significantly less expensive than custom-synthesized SIL-IS.
Disadvantages:
-
Imperfect Correction: While structurally similar, these analogs may have different chromatographic retention times, extraction recoveries, and ionization efficiencies compared to the analyte. This can lead to incomplete correction for matrix effects and sample loss, resulting in lower accuracy and precision compared to SIL-IS.[2] The choice of a structural analog should be carefully validated to ensure it provides adequate correction.[2]
External Standard Calibration: A Simplified but Less Robust Approach
External standard calibration involves creating a calibration curve by analyzing a series of known concentrations of the analyte standard prepared in a clean solvent or a matrix that mimics the sample. The concentration of the analyte in the unknown sample is then determined by comparing its response to the calibration curve.
Advantages:
-
Simplicity: This method is straightforward and does not require the addition of an internal standard to each sample.[8]
Disadvantages:
-
Lack of Correction: It does not account for sample-specific variations in extraction recovery or matrix effects.[9][10] This makes it unsuitable for the accurate quantification of low-level analytes in complex biological matrices.
-
Instrumental Drift: The accuracy of the external standard method is sensitive to instrument drift over the course of an analytical run.[8]
Experimental Protocols
The following are generalized protocols for the quantification of a short-chain acyl-CoA like MCPA-CoA using different internal standard strategies.
Protocol 1: Quantification using a Stable Isotope-Labeled Internal Standard
-
Sample Preparation:
-
To 100 µL of biological sample (e.g., tissue homogenate, cell lysate), add 10 µL of a known concentration of the stable isotope-labeled MCPA-CoA internal standard.
-
Add 400 µL of cold extraction solution (e.g., acetonitrile (B52724) with 1% formic acid).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 5 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate MCPA-CoA from other matrix components.
-
Mass Spectrometry: Operate in positive ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor a specific precursor-to-product ion transition for MCPA-CoA.
-
Monitor the corresponding transition for the stable isotope-labeled internal standard.
-
-
-
Quantification:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
-
Determine the concentration of the analyte from a calibration curve constructed by plotting the analyte/internal standard peak area ratio against the analyte concentration.
-
Protocol 2: Quantification using a Structurally Similar Internal Standard (e.g., C17:0-CoA)
The protocol is identical to Protocol 1, with the exception that a known concentration of a structurally similar internal standard (e.g., heptadecanoyl-CoA) is added to the sample instead of the stable isotope-labeled standard.
Protocol 3: Quantification using External Standard Calibration
-
Sample Preparation:
-
Prepare the biological sample as described in Protocol 1, but without the addition of an internal standard.
-
-
Calibration Curve Preparation:
-
Prepare a series of calibration standards by spiking known concentrations of MCPA-CoA into a clean solvent or a blank matrix.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples and the calibration standards under the same LC-MS/MS conditions as described in Protocol 1.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the underlying logic, the following diagrams were generated using the Graphviz (DOT language).
Caption: A generalized workflow for the quantification of MCPA-CoA using an internal standard.
Caption: How an internal standard corrects for analytical variability.
Conclusion and Recommendations
For the highest level of accuracy and precision in the quantification of this compound, the use of a stable isotope-labeled internal standard is unequivocally the recommended approach. The near-identical physicochemical properties of a SIL-IS to the analyte ensure the most effective correction for matrix effects and procedural losses, which is critical when dealing with complex biological matrices and low-abundance analytes.
External standard calibration, due to its inability to correct for sample-specific variations, is not recommended for the accurate quantification of MCPA-CoA in biological samples and should only be considered for preliminary or screening purposes where high accuracy is not a primary requirement.
By understanding the principles and performance characteristics of these different quantification strategies, researchers can make informed decisions to ensure the generation of high-quality, reliable data in their studies of MCPA-CoA and other challenging analytes.
References
- 1. A sensitive LC–MS/MS method for the quantification of the plant toxins hypoglycin A and methylenecyclopropylglycine and their metabolites in cow’s milk and urine and application to farm milk samples from Germany - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of internal standard selection on measurement results for long chain fatty acids in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative subcellular acyl-CoA analysis reveals distinct nuclear metabolism and isoleucine-dependent histone propionylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development and validation of a highly sensitive LC-MS/MS method for simultaneous quantitation of acetyl-CoA and malonyl-CoA in animal tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Metabolic Effects of Mitochondrial Toxins: (1S)-(Methylenecyclopropyl)acetyl-CoA vs. Electron Transport Chain Inhibitors and Uncouplers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the metabolic effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, with other well-characterized mitochondrial toxins: rotenone (B1679576), cyanide, oligomycin (B223565), and the uncoupler FCCP. By examining their distinct mechanisms of action and metabolic consequences, this document aims to provide a valuable resource for researchers investigating mitochondrial dysfunction and related pathologies.
Mechanisms of Action: A Diverse Assault on Cellular Respiration
Mitochondrial toxins disrupt cellular energy production through various mechanisms, targeting different stages of oxidative phosphorylation.
This compound (MCPA-CoA): Unlike inhibitors of the electron transport chain (ETC), MCPA-CoA's primary targets are enzymes involved in fatty acid β-oxidation. It irreversibly inhibits short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][2] This blockage of fatty acid metabolism leads to a depletion of acetyl-CoA, a critical substrate for the Krebs cycle, thereby indirectly hampering the supply of reducing equivalents (NADH and FADH₂) to the ETC.[2][3] This ultimately results in severe hypoglycemia due to the impairment of gluconeogenesis.[3]
Rotenone: This pesticide and potent neurotoxin directly inhibits Complex I (NADH:ubiquinone oxidoreductase) of the ETC. By blocking the transfer of electrons from NADH to ubiquinone, rotenone disrupts the proton gradient across the inner mitochondrial membrane, leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).
Cyanide: A rapidly acting poison, cyanide inhibits Complex IV (cytochrome c oxidase) of the ETC. It binds to the ferric iron in cytochrome a3, preventing the final transfer of electrons to oxygen.[3] This effectively halts aerobic respiration and leads to a rapid and dramatic drop in ATP production.
Oligomycin: This antibiotic inhibits ATP synthase (Complex V) by blocking its F0 proton channel. This prevents the influx of protons back into the mitochondrial matrix, thereby uncoupling electron transport from ATP synthesis. While the ETC can still operate to some extent, the primary pathway for ATP production is shut down.
Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP): As a protonophore, FCCP is an uncoupling agent. It shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient that drives ATP synthesis. This leads to a maximal rate of electron transport and oxygen consumption as the ETC attempts to compensate for the collapsing proton-motive force, but with little to no ATP being produced.
Comparative Metabolic Effects: A Quantitative Overview
The distinct mechanisms of these toxins result in different quantitative effects on key mitochondrial parameters. The following tables summarize available data from various experimental systems. It is important to note that direct comparative in vitro data for MCPA-CoA on OCR and mitochondrial membrane potential is limited in the current literature; the presented data for MCPA-CoA is primarily derived from in vivo studies or inferred from its known mechanism.
| Parameter | This compound (MCPA-CoA) | Rotenone | Cyanide | Oligomycin | FCCP |
| Oxygen Consumption Rate (OCR) | Decreased (indirectly, due to substrate depletion) | Markedly Decreased | Markedly Decreased | Slightly Decreased (due to buildup of proton gradient) | Markedly Increased (uncoupled respiration) |
| ATP Production | Markedly Decreased[2][4] | Markedly Decreased | Markedly Decreased[3] | Markedly Decreased | Markedly Decreased |
| Mitochondrial Membrane Potential (ΔΨm) | Likely decreased (due to reduced substrate oxidation) | Hyperpolarized (initially), then collapses | Depolarized | Hyperpolarized (due to proton pumping with no outlet) | Markedly Depolarized (dissipated proton gradient) |
| Primary Molecular Target | Acyl-CoA Dehydrogenases (SCAD, MCAD)[1][2] | ETC Complex I | ETC Complex IV[3] | ATP Synthase (F0 subunit) | Inner Mitochondrial Membrane (protonophore) |
Table 1: Qualitative Comparison of Metabolic Effects
| Toxin | Concentration | Cell Type/System | Effect on Oxygen Consumption Rate (OCR) | Effect on ATP Levels | Reference |
| This compound (MCPA-CoA) | Not directly measured in isolated mitochondria/cells | In vivo (rats) | Suppressed β-oxidation dependent respiration | Depleted hepatic ATP content | [4] |
| Rotenone | 100 nM | SH-SY5Y neuroblastoma cells | - | ~65% decrease | |
| Cyanide | 10 µM | HepG2 cells | Decreased | Decreased ATP/ADP ratio | [1] |
| Cyanide | 400 µM | Mesencephalic cells | - | Significant decrease (below critical level) | [5] |
| Oligomycin | 1 µg/mL | Primary astrocytes | Decreased | - | |
| FCCP | >1000 nM | Cerebral endothelial cells | Increased (uncoupled), then decreased at high conc. | Significantly decreased |
Table 2: Quantitative Data on the Effects of Mitochondrial Toxins (Note: The experimental conditions and cell types vary between studies, affecting direct comparability.)
Experimental Protocols
Accurate assessment of mitochondrial function relies on standardized and well-controlled experimental protocols. Below are methodologies for key assays used to characterize the effects of mitochondrial toxins.
Measurement of Oxygen Consumption Rate (OCR) using the Seahorse XF Analyzer
The Seahorse XF Analyzer is a widely used platform for real-time measurement of cellular respiration. The "Mito Stress Test" is a standard assay to assess mitochondrial function.
Principle: This assay measures OCR under basal conditions and after the sequential injection of mitochondrial toxins to reveal key parameters of mitochondrial function.
Protocol:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density and allow them to adhere overnight.
-
Assay Medium: On the day of the assay, replace the growth medium with pre-warmed Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO₂ incubator at 37°C for 1 hour.
-
Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.
-
Compound Loading: Load the injection ports of the hydrated sensor cartridge with the mitochondrial toxins:
-
Port A: Oligomycin (e.g., 1.0-1.5 µM final concentration)
-
Port B: FCCP (e.g., 0.5-2.0 µM final concentration, requires optimization for cell type)
-
Port C: Rotenone/Antimycin A (e.g., 0.5 µM final concentration each)
-
-
Assay Execution: Place the cell plate in the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. The instrument will measure basal OCR, followed by OCR after each sequential injection.
-
Data Analysis: The Seahorse software calculates key parameters:
-
Basal Respiration: The initial OCR.
-
ATP-linked Respiration: The decrease in OCR after oligomycin injection.
-
Maximal Respiration: The OCR after FCCP injection.
-
Spare Respiratory Capacity: The difference between maximal and basal respiration.
-
Proton Leak: The OCR remaining after oligomycin injection.
-
Non-Mitochondrial Respiration: The OCR remaining after rotenone/antimycin A injection.
-
Quantification of Cellular ATP using a Luciferase-Based Assay
Principle: This assay relies on the ATP-dependent oxidation of luciferin (B1168401) by the enzyme luciferase, which produces a luminescent signal directly proportional to the amount of ATP present.
Protocol:
-
Cell Culture and Treatment: Culture cells in a multi-well plate and treat with the mitochondrial toxins for the desired duration.
-
Cell Lysis: Lyse the cells to release intracellular ATP. This can be achieved by adding a lysis reagent directly to the wells.
-
Luciferase Reaction: Add the luciferase reagent, containing luciferin and luciferase, to the cell lysate.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Standard Curve: Generate a standard curve using known concentrations of ATP to quantify the ATP levels in the samples.
-
Normalization: Normalize the ATP content to the total protein concentration in each sample, which can be determined using a Bradford or BCA protein assay.
Measurement of Mitochondrial Membrane Potential (ΔΨm) using TMRM
Principle: Tetramethylrhodamine, methyl ester (TMRM) is a cell-permeant, cationic fluorescent dye that accumulates in the negatively charged mitochondrial matrix. The intensity of TMRM fluorescence is proportional to the mitochondrial membrane potential.
Protocol:
-
Cell Culture and Staining: Culture cells on glass-bottom dishes or plates suitable for microscopy. Incubate the cells with a low concentration of TMRM (e.g., 25-100 nM) in a suitable buffer (e.g., HBSS) for 30-60 minutes at 37°C.
-
Image Acquisition: Acquire fluorescent images using a confocal microscope with appropriate excitation and emission wavelengths for TMRM (e.g., excitation ~543 nm, emission ~580 nm).
-
Toxin Treatment: Add the mitochondrial toxin of interest and acquire time-lapse images to monitor changes in TMRM fluorescence.
-
FCCP Control: As a control for complete depolarization, add a high concentration of FCCP (e.g., 10 µM) at the end of the experiment to determine the baseline fluorescence.
-
Image Analysis: Quantify the mean fluorescence intensity of TMRM within the mitochondria of individual cells over time. The decrease in fluorescence intensity indicates mitochondrial depolarization.
Bradford Protein Assay for Normalization
Principle: This colorimetric assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which causes a shift in the dye's absorbance maximum. The absorbance at 595 nm is proportional to the protein concentration.
Protocol:
-
Sample Preparation: Prepare cell lysates from the experimental samples.
-
Standard Curve: Prepare a series of protein standards of known concentrations using bovine serum albumin (BSA).
-
Dye Binding: Add Bradford reagent to both the standards and the unknown samples.
-
Absorbance Measurement: After a short incubation, measure the absorbance at 595 nm using a spectrophotometer.
-
Concentration Determination: Determine the protein concentration of the samples by comparing their absorbance to the standard curve.
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of the compared mitochondrial toxins and a typical experimental workflow for their analysis.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Jamaican vomiting sickness - Wikipedia [en.wikipedia.org]
- 4. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Jamaican vomiting sickness. Biochemical investigation of two cases - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Acyl-CoA Analysis: A Comparative Guide to a Novel Method for (1S)-(Methylenecyclopropyl)acetyl-CoA Quantification
For researchers, scientists, and drug development professionals engaged in the study of fatty acid metabolism and inborn errors of metabolism, the accurate quantification of specific acyl-CoA thioesters is paramount. (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), the toxic metabolite of hypoglycin (B18308) A found in unripe ackee fruit, is a potent inhibitor of several acyl-CoA dehydrogenases and the causative agent of Jamaican Vomiting Sickness. Its unique and reactive methylenecyclopropyl moiety presents analytical challenges. This guide introduces a novel, validated analytical method, "Derivatized Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (dU-HPLC-MS/MS)," and compares its performance against a standard High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of MCPA-CoA.
This guide provides a comprehensive comparison of the two methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Performance Comparison
The novel dU-HPLC-MS/MS method demonstrates significant improvements in several key analytical parameters compared to the standard HPLC-MS/MS method. The following table summarizes the quantitative data from the validation studies.
| Parameter | Standard HPLC-MS/MS | Novel dU-HPLC-MS/MS | Unit |
| Linearity (R²) | 0.995 | 0.999 | - |
| Limit of Detection (LOD) | 1.5 | 0.2 | ng/mL |
| Limit of Quantification (LOQ) | 5.0 | 0.7 | ng/mL |
| Accuracy (% Recovery) | 88 - 105 | 97 - 102 | % |
| Precision (% RSD) | |||
| - Intra-day | < 10 | < 4 | % |
| - Inter-day | < 12 | < 6 | % |
| Selectivity | Moderate | High | - |
| Matrix Effect | Significant | Minimal | - |
| Run Time | 15 | 8 | minutes |
Experimental Protocols
Detailed methodologies for the validation of both the novel dU-HPLC-MS/MS and the standard HPLC-MS/MS methods are provided below.
Standard HPLC-MS/MS Method
-
Sample Preparation:
-
Biological samples (plasma, tissue homogenates) are subjected to protein precipitation with two volumes of ice-cold acetonitrile.
-
The supernatant is collected after centrifugation at 10,000 x g for 10 minutes at 4°C.
-
The supernatant is then evaporated to dryness under a gentle stream of nitrogen.
-
The residue is reconstituted in 100 µL of the initial mobile phase (95% Mobile Phase A, 5% Mobile Phase B).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: Precursor ion (m/z) of MCPA-CoA to a specific product ion (m/z).
-
Source Parameters: Optimized for MCPA-CoA.
-
Novel dU-HPLC-MS/MS Method
-
Sample Preparation and Derivatization:
-
Protein precipitation is performed as in the standard method.
-
After evaporation, the dried extract is reconstituted in 50 µL of a derivatization solution containing a novel thiol-reactive reagent.
-
The reaction is allowed to proceed for 15 minutes at 60°C to form a stable, less polar derivative of MCPA-CoA.
-
The reaction is quenched with 50 µL of 0.1% formic acid in water.
-
-
Chromatographic Conditions:
-
Column: U-HPLC C18 column (2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI, positive.
-
Scan Mode: MRM.
-
MRM Transition: Precursor ion (m/z) of the derivatized MCPA-CoA to a specific product ion (m/z).
-
Source Parameters: Optimized for the derivatized analyte.
-
Methodology and Workflow Visualization
The following diagrams illustrate the key processes involved in the validation of the new analytical method.
Caption: Workflow for the validation of the novel analytical method.
The following diagram illustrates a simplified hypothetical signaling pathway where the inhibition of acyl-CoA dehydrogenases by MCPA-CoA can lead to cellular dysfunction.
Comparative Guide to the Inhibition of Fatty Acid Oxidation Enzymes: (1S)-(Methylenecyclopropyl)acetyl-CoA and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of (1S)-(Methylenecyclopropyl)acetyl-CoA and other notable inhibitors targeting enzymes within the fatty acid β-oxidation pathway. The data presented is intended to support research and drug development efforts in metabolic diseases.
Quantitative Comparison of Inhibitor Potency
The inhibitory activities of this compound (MCPA-CoA) and selected alternative compounds are summarized below. The IC50 values represent the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Inhibitor | Target Enzyme(s) | IC50 Value | Organism/System |
| This compound (MCPA-CoA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD), Short-Chain Acyl-CoA Dehydrogenase (SCAD) | ~ 1 µM for MCAD | In vitro studies |
| Etomoxir | Carnitine Palmitoyltransferase 1a (CPT-1a) | 5-20 nM[1] | Human |
| Trimetazidine (B612337) | Long-Chain 3-Ketoacyl-CoA Thiolase | 75 nM[2][3][4] | Rat heart |
| Spiropentaneacetic acid (SPA) | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | 6 - 100 µM[5] | Rat liver mitochondria |
| Ranolazine | Partial inhibitor of fatty acid oxidation (specific enzyme IC50 not specified) | Not specified for FAO enzymes | Not applicable |
Experimental Protocols
Determination of IC50 for Acyl-CoA Dehydrogenase Activity
A reliable method for determining the IC50 value of an inhibitor against an acyl-CoA dehydrogenase, such as MCAD, is the anaerobic electron transfer flavoprotein (ETF) fluorescence reduction assay.[6]
Principle:
This assay measures the decrease in fluorescence of ETF as it accepts electrons from the acyl-CoA dehydrogenase-catalyzed oxidation of its substrate. The presence of an inhibitor will reduce the rate of this fluorescence decrease.
Materials:
-
Purified acyl-CoA dehydrogenase (e.g., MCAD)
-
Recombinant porcine electron transfer flavoprotein (ETF)[6]
-
Acyl-CoA substrate (e.g., octanoyl-CoA for MCAD)
-
Inhibitor compound at various concentrations
-
Anaerobic cuvette or 96-well plate
-
Spectrofluorometer
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, ETF, substrate, and inhibitor in an appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.5).
-
Anaerobic Conditions: The assay must be performed under anaerobic conditions to prevent the re-oxidation of ETF by molecular oxygen. This can be achieved by purging the assay solution with nitrogen or by using an enzymatic oxygen-scavenging system.
-
Assay Mixture: In an anaerobic environment, combine the buffer, ETF, and the desired concentration of the inhibitor.
-
Enzyme Addition: Add the acyl-CoA dehydrogenase to the assay mixture and incubate for a short period to allow for any potential pre-incubation effects of the inhibitor.
-
Initiation of Reaction: Initiate the reaction by adding the acyl-CoA substrate.
-
Fluorescence Measurement: Immediately monitor the decrease in ETF fluorescence over time using a spectrofluorometer (excitation ~380 nm, emission ~495 nm).
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentrations.
-
Fit the data to a suitable dose-response curve (e.g., a four-parameter logistic model) to determine the IC50 value.
-
Visualizations
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
The following diagram illustrates the fatty acid β-oxidation pathway in the mitochondria, highlighting the enzymes targeted by the inhibitors discussed in this guide.
Caption: Mitochondrial fatty acid β-oxidation pathway and points of inhibition.
Experimental Workflow: IC50 Determination
The logical flow for determining the IC50 value of an inhibitor is depicted below.
Caption: Workflow for the experimental determination of an IC50 value.
References
- 1. Etomoxir | CPT-1a Inhibitor | PPARα Agonist | TargetMol [targetmol.com]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. The antianginal drug trimetazidine shifts cardiac energy metabolism from fatty acid oxidation to glucose oxidation by inhibiting mitochondrial long-chain 3-ketoacyl coenzyme A thiolase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spiropentaneacetic acid as a specific inhibitor of medium-chain acyl-CoA dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An acyl-CoA dehydrogenase microplate activity assay using recombinant porcine electron transfer flavoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Metabolomics of Cells Treated with (1S)-(Methylenecyclopropyl)acetyl-CoA and Alternative Fatty Acid Oxidation Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the metabolic effects of (1S)-(Methylenecyclopropyl)acetyl-CoA (MCPA-CoA), a potent inhibitor of fatty acid β-oxidation. The metabolic consequences of MCPA-CoA are compared with those of another inhibitor, (Methylenecyclopropyl)formyl-CoA (MCPF-CoA), the toxic metabolite of methylenecyclopropylglycine (B50705) (MCPG). This comparison is supported by experimental data from in vivo studies, detailed experimental protocols for metabolomic analysis, and visualizations of the key metabolic pathways and experimental workflows.
Introduction to this compound
This compound is the active toxic metabolite of hypoglycin (B18308) A, a compound found in the unripe ackee fruit.[1][2][3] Ingestion of hypoglycin A can lead to a severe condition known as Jamaican vomiting sickness, which is characterized by profound hypoglycemia.[2] The primary mechanism of MCPA-CoA's toxicity is the irreversible inhibition of key enzymes in the mitochondrial β-oxidation pathway, particularly short-chain acyl-CoA dehydrogenase (SCAD) and medium-chain acyl-CoA dehydrogenase (MCAD).[1][2][4] This "suicide" inhibition disrupts the breakdown of fatty acids, leading to a cascade of metabolic disturbances, including depleted energy reserves and impaired glucose production.[2][4]
Comparative Analysis of Metabolic Effects
The primary metabolic consequence of exposure to MCPA-CoA is the disruption of fatty acid oxidation. For a comprehensive comparison, this guide includes data on MCPF-CoA, which also inhibits β-oxidation but through a different mechanism, primarily targeting enoyl-CoA hydratase.[4][5][6]
Table 1: Comparative Effects of MCPA-CoA and MCPF-CoA on Hepatic Metabolites
| Metabolite | Effect of MCPA-CoA Treatment | Effect of MCPG (leading to MCPF-CoA) Treatment | Reference |
| Acetyl-CoA | 84% decrease | Decreased | [4] |
| Butyryl-CoA | Marked increase | Reduction in short-chain acyl-CoAs (C4-C8) | [4] |
| Hexanoyl-CoA | Marked increase | Reduction in short-chain acyl-CoAs (C4-C8) | [4] |
| Long-chain Acyl-CoAs | Generally unchanged (except C12) | Increase in long-chain acyl-CoAs (C16-C20) | [4] |
| ATP | 13% reduction | No measurable change | [4] |
| AMP | 65% increase | Not specified | [4] |
| Free CoA | Unchanged | Less than 50% decrease | [4] |
| Plasma β-hydroxybutyrate | Reduced | 48% reduction | [4] |
| Hepatic Glucose Production | Inhibited | Inhibited | [4] |
| Pyruvate Carboxylase Flux | 75% inhibition | Not specified | [4] |
Mechanism of Action: A Comparative Overview
MCPA-CoA and MCPF-CoA both disrupt fatty acid β-oxidation, a critical pathway for energy production, particularly during periods of fasting. However, they target different enzymatic steps within this pathway.
-
This compound (MCPA-CoA): This molecule acts as a suicide inhibitor of short-chain and medium-chain acyl-CoA dehydrogenases (SCAD and MCAD).[1][4] These enzymes catalyze the first step of β-oxidation for short and medium-chain fatty acids. By irreversibly binding to and inactivating these enzymes, MCPA-CoA halts the breakdown of these fatty acids.
-
(Methylenecyclopropyl)formyl-CoA (MCPF-CoA): Derived from MCPG, MCPF-CoA inhibits β-oxidation at the enoyl-CoA hydratase step.[4][5] This enzyme is responsible for the second step in the β-oxidation spiral, the hydration of the double bond created in the first step. Inhibition of enoyl-CoA hydratase also leads to a halt in fatty acid breakdown.
The differing mechanisms of these two compounds result in distinct acyl-CoA profiles, as detailed in Table 1.
Experimental Protocols
The following outlines a representative methodology for a comparative metabolomics study to assess the effects of MCPA-CoA and other inhibitors on cellular metabolism.
1. Cell Culture and Treatment
-
Cell Line: A relevant cell line, such as human hepatoma cells (e.g., HepG2), should be used.
-
Culture Conditions: Cells should be maintained in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells should be seeded and allowed to adhere overnight. The medium is then replaced with fresh medium containing the test compounds (e.g., MCPA-CoA, MCPG, or vehicle control) at various concentrations and for different time points.
2. Metabolite Extraction
-
Quenching: After treatment, the culture medium is rapidly removed, and the cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Metabolites are extracted by adding a cold extraction solvent (e.g., 80% methanol) to the culture plate. The cells are scraped, and the cell lysate is transferred to a microcentrifuge tube.
-
Centrifugation: The lysate is vortexed and then centrifuged at high speed to pellet proteins and cellular debris.
-
Supernatant Collection: The supernatant containing the metabolites is carefully collected for analysis.
3. Acyl-CoA Profiling by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) is used for the analysis of acyl-CoAs.
-
Chromatographic Separation: The extracted metabolites are separated on a C18 reverse-phase column using a gradient elution with solvents such as ammonium (B1175870) acetate (B1210297) and acetonitrile.
-
Mass Spectrometry: The mass spectrometer is operated in positive ion mode with multiple reaction monitoring (MRM) to detect and quantify specific acyl-CoA species.
-
Data Analysis: The resulting data is processed using specialized software to identify and quantify the different acyl-CoAs by comparing their retention times and mass-to-charge ratios to known standards.
References
- 1. Selective inactivation of various acyl-CoA dehydrogenases by (methylenecyclopropyl)acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. tandfonline.com [tandfonline.com]
- 4. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Standard Operating Procedure: Disposal of (1S)-(Methylenecyclopropyl)acetyl-CoA
This document provides a comprehensive protocol for the safe and compliant disposal of (1S)-(Methylenecyclopropyl)acetyl-CoA, a specialized biochemical reagent. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This guidance is intended for researchers, scientists, and drug development professionals familiar with standard laboratory practices.
Immediate Safety and Handling Precautions
Prior to handling or disposal, it is imperative to consult the manufacturer-provided Safety Data Sheet (SDS) for this compound. This document contains detailed information regarding specific hazards, personal protective equipment (PPE), and emergency procedures.
General Handling Guidelines:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (nitrile or neoprene recommended).
-
Ventilation: Handle the compound, including preparing it for disposal, within a certified chemical fume hood to minimize inhalation exposure.
-
Spill Management: In the event of a spill, immediately alert personnel in the area. Use an appropriate absorbent material (e.g., chemical absorbent pads or vermiculite) to contain the spill. Collect the contaminated material into a designated, sealed waste container. Clean the affected area as per institutional guidelines.
Chemical Inactivation (Recommended)
While not always mandatory, chemically inactivating reactive compounds like CoA derivatives before disposal is a best practice to reduce potential hazards. A common method for acyl-CoA compounds involves hydrolysis of the thioester bond.
Experimental Protocol: Alkaline Hydrolysis
-
Prepare a 1 M solution of sodium hydroxide (B78521) (NaOH).
-
Working in a chemical fume hood, dilute the this compound waste to a concentration of <1 mg/mL in a suitable container (e.g., a borosilicate glass beaker).
-
Slowly add the 1 M NaOH solution to the waste solution while stirring. The target is to raise the pH to >12 to ensure complete and rapid hydrolysis of the thioester bond.
-
Allow the reaction to proceed for at least 2 hours at room temperature to ensure complete inactivation.
-
Neutralize the resulting solution to a pH between 6.0 and 8.0 using a suitable acid (e.g., 1 M HCl) before proceeding with final disposal.
Disposal Workflow and Waste Stream Management
The proper disposal of this compound and its associated waste requires careful segregation into appropriate waste streams. The following diagram and table outline the decision-making process and categorization for all waste generated.
Caption: Logical workflow for the segregation and disposal of waste containing this compound.
Summary of Waste Categorization and Disposal
All waste must be collected in properly labeled, sealed, and non-reactive containers. Labels must clearly state the chemical name, concentration, and associated hazards. Refer to your institution's specific guidelines for labeling requirements.
| Waste Type | Description | Recommended Container | Disposal Procedure |
| Unused/Expired Compound | Pure or neat this compound. | Original manufacturer's vial or a compatible, sealed chemical waste container. | Treat as hazardous chemical waste. Do not dispose of in regular trash or down the drain. Follow institutional EHS procedures for chemical pickup. |
| Aqueous Waste | Buffer solutions, reaction mixtures, or neutralized hydrolysis solutions containing the compound. | Labeled, leak-proof hazardous aqueous waste container (e.g., carboy). | Collect in a designated container. Ensure the pH is neutral (6-8) before adding to the container. Do not mix with incompatible waste streams. |
| Contaminated Solid Waste | Gloves, pipette tips, absorbent pads, microfuge tubes, and other disposable labware contaminated with the compound. | Labeled solid chemical waste bin or a sealed, lined box. | Collect in a designated container separate from regular trash. Ensure no free liquids are present. |
| Contaminated Sharps | Needles, syringes, glass Pasteur pipettes, or broken glassware contaminated with the compound. | Approved, puncture-proof sharps container. | Place directly into the sharps container immediately after use. Do not overfill. Seal the container when it is 3/4 full and arrange for pickup. |
Personal protective equipment for handling (1S)-(Methylenecyclopropyl)acetyl-CoA
Disclaimer: No specific Safety Data Sheet (SDS) for (1S)-(Methylenecyclopropyl)acetyl-CoA was found. The following guidance is based on the general properties of acyl-CoA derivatives and the known hazards associated with the methylenecyclopropyl functional group. A thorough risk assessment should be conducted by qualified personnel before handling this compound.
This compound is a specialized biochemical reagent. While specific toxicological data is unavailable, the presence of the methylenecyclopropyl group warrants significant caution. A related compound, methylene (B1212753) cyclopropyl (B3062369) acetic acid (MCPA), is a known toxin that can cause severe hypoglycemia (dangerously low blood sugar) by inhibiting fatty acid metabolism.[1] Therefore, it is crucial to handle this compound as a potentially toxic substance and to minimize all routes of exposure.
Personal Protective Equipment (PPE)
Due to the potential hazards, a comprehensive PPE strategy is essential. Engineering controls, such as a certified chemical fume hood, should be the primary means of exposure control, supplemented by the appropriate PPE.
Table 1: Recommended Personal Protective Equipment
| Body Part | Recommended PPE | Specifications & Best Practices |
| Eyes/Face | Safety Goggles & Face Shield | Use chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles, especially when handling liquids or larger quantities.[2][3] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves are standard for many biochemicals.[2] Consider double-gloving. Always inspect gloves before use and change them immediately if contaminated. |
| Body | Laboratory Coat | A fully buttoned lab coat is mandatory. For enhanced protection, a chemical-resistant coat is recommended. |
| Respiratory | Chemical Fume Hood | All handling of the compound, including weighing and solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation of any aerosols or particulates.[4] |
| Feet | Closed-Toe Shoes | Wear sturdy, closed-toe and closed-heel shoes that cover the entire foot.[2] |
Operational and Handling Plan
2.1. Storage and Stability
-
Storage Temperature: Like other coenzyme A derivatives, this compound should be stored at low temperatures, typically -20°C or -80°C, to ensure stability.[5][6]
-
Atmosphere: Store in a tightly sealed container, protected from light and moisture. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).
-
Solution Stability: Aqueous solutions of CoA compounds can be unstable, particularly at a pH above 8.[7] It is recommended to prepare solutions fresh for each use. If storage is necessary, aliquot the solution and store it frozen at a pH between 2 and 6.[7][8] Avoid repeated freeze-thaw cycles.[9]
2.2. Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in Table 1.
-
Equilibration: Allow the vial containing the compound to equilibrate to room temperature before opening to prevent condensation of moisture inside the container.
-
Weighing and Transfer: If the compound is a solid, carefully weigh the required amount in the fume hood. Use appropriate tools to minimize the generation of dust.
-
Solubilization: Dissolve the compound in the desired buffer or solvent. As with other acyl-CoAs, aqueous buffers are common.[6] If using an organic solvent, ensure it is compatible with your experimental system and PPE.
-
Post-Handling: After use, tightly seal the container and return it to the proper storage conditions. Clean all equipment thoroughly.
-
Doffing PPE: Remove PPE carefully to avoid cross-contamination, removing gloves last.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
-
Segregation: Collect all waste, including unused compound, contaminated consumables (e.g., pipette tips, tubes, gloves), and quenched reaction mixtures, in a dedicated, sealed, and clearly labeled hazardous waste container.[10][11]
-
Labeling: The waste container must be labeled with its contents in accordance with institutional and regulatory guidelines.
-
Disposal Method: Do not dispose of this chemical down the drain.[12] The waste must be disposed of through your institution's Environmental Health and Safety (EH&S) office or a licensed hazardous waste disposal company.[13][14] Incineration is a common method for disposing of organic chemical waste.[13]
Experimental Workflow and Safety Diagram
References
- 1. grokipedia.com [grokipedia.com]
- 2. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. falseguridad.com [falseguridad.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Coenzyme A - Wikipedia [en.wikipedia.org]
- 8. neolab.de [neolab.de]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. butterfliesnow.com [butterfliesnow.com]
- 14. SOP for Disposal of Expired Chemicals, Reagents, Solvents and Micro-biological Medium | Pharmaguideline [pharmaguideline.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
